molecular formula C9H7NO3 B1592183 Methyl benzo[d]oxazole-7-carboxylate CAS No. 1086378-35-9

Methyl benzo[d]oxazole-7-carboxylate

Cat. No.: B1592183
CAS No.: 1086378-35-9
M. Wt: 177.16 g/mol
InChI Key: SVWYSYMOKICPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzo[d]oxazole-7-carboxylate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,3-benzoxazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-3-2-4-7-8(6)13-5-10-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWYSYMOKICPBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599749
Record name Methyl 1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086378-35-9
Record name 7-Benzoxazolecarboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086378-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,3-benzoxazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis of Methyl benzo[d]oxazole-7-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of a reliable synthetic pathway, mechanistic insights, and practical experimental protocols.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are a critical class of heterocyclic compounds characterized by a fused benzene and oxazole ring system. This structural motif is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The targeted synthesis of specifically substituted benzoxazoles, such as this compound, is therefore of significant interest for the development of novel therapeutic agents. This guide delineates a robust and efficient synthetic route, commencing from readily available starting materials.

Synthetic Strategy: A Three-Step Approach

The synthesis of this compound is strategically designed as a three-step process. This pathway ensures high yields and purity of the final product, beginning with the regioselective nitration of a common starting material, followed by a reduction and a final cyclization step.

Synthesis_Workflow A Methyl Salicylate B Methyl 2-hydroxy-3-nitrobenzoate A->B   Nitration    C Methyl 3-amino-2-hydroxybenzoate B->C   Reduction    D This compound C->D   Cyclization   

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Precursor, Methyl 2-hydroxy-3-nitrobenzoate

The initial step involves the regioselective nitration of methyl salicylate. The introduction of a nitro group at the 3-position is crucial for the subsequent formation of the correctly substituted o-aminophenol precursor.

Experimental Protocol: Nitration of Methyl Salicylate

A common and effective method for the nitration of methyl salicylate utilizes a nitrating mixture of nitric acid and sulfuric acid. However, for improved regioselectivity and milder reaction conditions, methods employing metal nitrates, such as ferric nitrate, have been developed.[1][2][3]

Reagent/ParameterConditionPurpose
Starting Material Methyl SalicylateProvides the basic phenyl ring structure.
Nitrating Agent Ferric Nitrate (Fe(NO₃)₃)Source of the nitro group.
Solvent Ethyl AcetateReaction medium.
Temperature RefluxTo ensure sufficient reaction rate.
Reaction Time 3 hoursTo allow for complete conversion.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl salicylate in ethyl acetate.

  • Add ferric nitrate to the solution.

  • Heat the mixture to reflux and maintain for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be isolated by filtration to remove insoluble by-products, followed by evaporation of the solvent.

  • Purification is achieved by column chromatography on silica gel to yield Methyl 2-hydroxy-3-nitrobenzoate.

Mechanistic Insight: The Role of Ferric Nitrate

The use of ferric nitrate for nitration is believed to proceed through a coordination-mediated radical mechanism.[1][2] The coordination of the methyl salicylate to the ferric ion facilitates the homolytic cleavage of the N-O bond in the nitrate group, generating a nitro radical (•NO₂). This radical then attacks the electron-rich aromatic ring of the methyl salicylate to yield the nitrated product. This method can offer higher regioselectivity towards the 3-position compared to traditional mixed-acid nitration.

Part 2: Formation of the o-Aminophenol Intermediate

The second stage of the synthesis involves the reduction of the nitro group of Methyl 2-hydroxy-3-nitrobenzoate to an amino group, yielding the key intermediate, Methyl 3-amino-2-hydroxybenzoate.

Experimental Protocol: Reduction of Methyl 2-hydroxy-3-nitrobenzoate

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro compounds.

Reagent/ParameterConditionPurpose
Starting Material Methyl 2-hydroxy-3-nitrobenzoateThe nitro-substituted precursor.
Catalyst 5% Palladium on Carbon (Pd/C)To facilitate the hydrogenation reaction.
Reducing Agent Hydrogen Gas (H₂)The source of hydrogen for the reduction.
Solvent MethanolReaction medium.
Temperature Room TemperatureMild reaction condition.
Pressure Atmospheric or slightly elevatedTo ensure sufficient hydrogen concentration.

Procedure:

  • In a hydrogenation vessel, suspend Methyl 2-hydroxy-3-nitrobenzoate and a catalytic amount of 5% Pd/C in methanol.

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • The filtrate is then concentrated under reduced pressure to yield Methyl 3-amino-2-hydroxybenzoate, which can often be used in the next step without further purification.

Part 3: Cyclization to this compound

The final and key step is the construction of the benzoxazole ring through the cyclization of Methyl 3-amino-2-hydroxybenzoate. A highly efficient method for this transformation utilizes microwave-assisted heating in the presence of an orthoester and a Lewis acid catalyst.

Experimental Protocol: Microwave-Assisted Cyclization

This modern synthetic approach offers significant advantages in terms of reaction time and yield.

Reagent/ParameterConditionPurpose
Starting Material Methyl 3-amino-2-hydroxybenzoateThe o-aminophenol precursor.
Cyclizing Agent Triethyl orthoformateProvides the C2 carbon of the oxazole ring.
Catalyst Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)Lewis acid to activate the orthoester.
Solvent TolueneReaction medium suitable for microwave heating.
Temperature 100 °CControlled temperature in the microwave reactor.
Reaction Time 1 hourRapid conversion under microwave irradiation.

Procedure:

  • In a microwave reaction vial, suspend Methyl 3-amino-2-hydroxybenzoate in toluene.

  • Add triethyl orthoformate and a catalytic amount of ytterbium(III) trifluoromethanesulfonate to the suspension.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 100 °C for 1 hour.

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by fast column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 4:1, v/v) to afford pure this compound.

Mechanistic Rationale: The Role of the Lewis Acid and Microwave Irradiation

The cyclization reaction is facilitated by the Lewis acidic ytterbium triflate catalyst, which activates the triethyl orthoformate.[4] This activation makes the central carbon of the orthoester more electrophilic and susceptible to nucleophilic attack by the amino group of the o-aminophenol. The subsequent intramolecular cyclization with the hydroxyl group, followed by the elimination of ethanol, leads to the formation of the benzoxazole ring.

Cyclization_Mechanism cluster_0 Activation of Orthoester cluster_1 Nucleophilic Attack and Cyclization A HC(OEt)₃ C [HC(OEt)₂]⁺ Yb(OTf)₃(OEt)⁻ A->C Coordination B Yb(OTf)₃ B->C D Methyl 3-amino-2-hydroxybenzoate E Intermediate D->E Attack on activated orthoester F This compound E->F Intramolecular cyclization & elimination

Caption: Proposed mechanism for the ytterbium triflate-catalyzed cyclization.

Microwave irradiation significantly accelerates this process by efficiently and uniformly heating the reaction mixture, leading to a dramatic reduction in reaction time compared to conventional heating methods.[3][5][6]

Quantitative Data Summary

StepProductStarting Material(s)YieldPurity
1 Methyl 2-hydroxy-3-nitrobenzoateMethyl SalicylateGood to ExcellentHigh after chromatography
2 Methyl 3-amino-2-hydroxybenzoateMethyl 2-hydroxy-3-nitrobenzoate~100%High
3 This compoundMethyl 3-amino-2-hydroxybenzoate91%High after chromatography

Characterization Data for this compound

PropertyValue
Appearance Light yellow crystals
Melting Point 116-118 °C
¹H NMR (300 MHz, CDCl₃) δ 8.21 (s, 1H), 8.04 (dd, J = 7.8, 1.2 Hz, 1H), 7.99 (dd, J = 8.0, 1.2 Hz, 1H), 7.44 (dd, J = 8.0, 7.8 Hz, 1H), 3.76 (s, 3H)
¹³C NMR (75 MHz, CDCl₃) δ 180.9, 164.4, 153.4, 141.4, 128.0, 125.6, 124.5, 115.4, 52.6

Conclusion

This technical guide has detailed a robust and efficient three-step synthesis of this compound. By employing a regioselective nitration, a clean reduction, and a rapid microwave-assisted cyclization, this pathway provides a reliable method for accessing this important heterocyclic compound. The mechanistic insights provided for each step offer a deeper understanding of the reaction dynamics, empowering researchers to optimize and adapt these protocols for their specific needs in the pursuit of novel drug discovery and development.

References

Introduction: The Benzoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of Methyl Benzo[d]oxazole-7-carboxylate

To researchers, scientists, and drug development professionals, the identification of "privileged scaffolds" is a cornerstone of modern medicinal chemistry. These are molecular frameworks that can bind to multiple, diverse biological targets, serving as a fertile ground for the development of novel therapeutics. The benzoxazole ring system—a bicyclic heterocycle comprising a fused benzene and oxazole ring—is a quintessential example of such a scaffold.[1][2] Its rigid, planar structure and unique electronic properties allow for favorable interactions with a multitude of protein targets.[1]

Benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This versatility has cemented their status as crucial pharmacophores in contemporary drug discovery programs.[1] This guide provides a comprehensive technical examination of a specific, functionalized derivative, This compound , a valuable building block for the synthesis of more complex, biologically active molecules. We will delve into its core chemical properties, spectroscopic signature, synthesis, and potential applications, offering field-proven insights grounded in authoritative data.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic ester built upon the benzoxazole framework. The placement of the methyl carboxylate group at the 7-position of the benzene ring provides a key handle for synthetic modification, enabling the exploration of structure-activity relationships in drug design.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Verification cluster_result Confirmation synthesis Synthesized Compound NMR NMR (¹H, ¹³C) synthesis->NMR MS MS (m/z) synthesis->MS IR IR (Functional Groups) synthesis->IR confirmed Structure Confirmed NMR->confirmed MS->confirmed IR->confirmed

References

A Technical Guide to the Spectroscopic Characterization of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its presence in pharmacologically active agents and its utility in developing functional materials with unique electronic properties.[1][2] Methyl benzo[d]oxazole-7-carboxylate (CAS No. 1086378-35-9) is a specific derivative within this class, featuring a methyl ester group at the 7-position of the fused ring system.[3][4] A precise and comprehensive understanding of its molecular structure is paramount for quality control, reaction monitoring, and the rational design of new entities in drug discovery and development.

This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound. As direct, published experimental spectra for this specific isomer are not extensively available, this whitepaper leverages established principles of spectroscopy and data from analogous benzoxazole structures to predict and interpret the characteristic spectral signatures. The methodologies and interpretations are presented from the perspective of applied science, focusing on the causality behind analytical choices and the establishment of robust, self-validating protocols for researchers.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure, including atom numbering, which is critical for assigning NMR signals.

fragmentation_pathway M_plus_H [M+H]⁺ m/z = 178 frag1 [M+H - •OCH₃]⁺ m/z = 146 M_plus_H->frag1 - •OCH₃ (31 Da) frag2 [M+H - •OCH₃ - CO]⁺ m/z = 118 frag1->frag2 - CO (28 Da)

References

The Significance of the Benzoxazole Scaffold in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of Benzoxazole Carboxylates: A Case Study on Methyl benzo[d]oxazole-2-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and interpretations involved in determining the crystal structure of benzoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. While the primary focus is on methyl benzo[d]oxazole-7-carboxylate, the detailed analysis herein is based on the publicly available crystal structure of its isomer, methyl benzo[d]oxazole-2-carboxylate, due to the absence of a published crystal structure for the 7-carboxylate isomer in the searched databases. This guide will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis, offering field-proven insights and detailed protocols.

Benzoxazole derivatives are a cornerstone in the development of new therapeutic agents and functional materials.[1] Their rigid bicyclic structure and versatile chemistry allow for the synthesis of molecules with a wide array of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties.[1][2][3] In drug discovery, the benzoxazole moiety is often incorporated as a key building block to target various enzymes and receptors.[4][5][6] Furthermore, their unique photophysical properties make them valuable as fluorescent probes and components in organic light-emitting diodes (OLEDs).[4]

The precise three-dimensional arrangement of atoms within a molecule, as determined by its crystal structure, is fundamental to understanding its function. For drug development professionals, this knowledge is critical for structure-based drug design, enabling the optimization of ligand-receptor interactions. In materials science, the crystal packing reveals intermolecular interactions that govern the bulk properties of the material.

Synthesis and Crystallization: From Powder to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of Methyl benzo[d]oxazole-carboxylate Isomers

The synthesis of methyl benzo[d]oxazole-carboxylates can be achieved through several routes. A common and effective method is the condensation reaction of an aminophenol derivative with an appropriate electrophile. For instance, methyl 1,3-benzoxazole-2-carboxylate can be synthesized from the condensation of 2-aminophenol with methyl 2,2,2-trimethoxyacetate.[4] It has also been synthesized in high yields via direct carboxylation of benzoxazole using carbon dioxide.[4] For the target molecule, this compound, a plausible synthetic route would involve the cyclization of a suitably substituted aminophenol.

A general synthetic approach for a related compound, N-(2-(4-chlorobenzyl)benzo[d]oxazole-5-yl)-3-substituted-propanamide, involves the acylation of the corresponding amino-benzoxazole followed by nucleophilic substitution.[7]

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often a significant bottleneck.[8][9] The ideal crystal should be well-formed, free of defects, and typically between 30 and 300 microns in size.[10] For small organic molecules like methyl benzo[d]oxazole-carboxylate, several crystallization techniques can be employed.[8][11]

Common Crystallization Methods for Small Organic Molecules:

  • Slow Solvent Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly.[11] The choice of solvent is critical and can influence the resulting crystal habit.

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble).[11] The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, leading to crystallization.

  • Antisolvent Crystallization: This method involves adding a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound.[11] This reduces the solubility of the solute, inducing crystallization. The rate of addition of the antisolvent can affect the quality of the crystals.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of a small amount of methyl benzo[d]oxazole-carboxylate in a range of solvents (e.g., dichloromethane, ethanol, acetone, ethyl acetate, hexane) to identify a solvent in which it is moderately soluble.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Crystal Growth: Transfer the filtered solution to a clean vial, cover it with a cap that has a few small perforations to allow for slow evaporation, and leave it undisturbed in a vibration-free environment.

  • Monitoring: Monitor the vial over several days to weeks for the formation of single crystals.

The following diagram illustrates a typical crystallization workflow.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_harvest Harvesting start Synthesized Compound sol_screen Solvent Screening start->sol_screen prep_sol Prepare Saturated Solution sol_screen->prep_sol filter_sol Filter Solution prep_sol->filter_sol slow_evap Slow Evaporation filter_sol->slow_evap Choose Method vap_diff Vapor Diffusion filter_sol->vap_diff Choose Method antisolvent Antisolvent Addition filter_sol->antisolvent Choose Method monitor Monitor for Crystal Formation slow_evap->monitor vap_diff->monitor antisolvent->monitor harvest Harvest Suitable Single Crystals monitor->harvest end Crystals Ready for Diffraction harvest->end G cluster_exp Experiment cluster_analysis Data Analysis cluster_output Output crystal_mount Mount Single Crystal data_acq X-ray Data Acquisition crystal_mount->data_acq data_proc Data Processing & Reduction data_acq->data_proc struct_sol Structure Solution (Direct/Patterson Methods) data_proc->struct_sol struct_ref Structure Refinement struct_sol->struct_ref cif_file Crystallographic Information File (CIF) struct_ref->cif_file struct_vis Molecular Visualization cif_file->struct_vis final_report Final Structural Report cif_file->final_report

References

An In-depth Technical Guide to the Biological Activity of Methyl Benzo[d]oxazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds. This guide focuses on a specific, promising subclass: derivatives of methyl benzo[d]oxazole-7-carboxylate. These compounds serve as versatile building blocks for developing novel therapeutic agents. Extensive research has demonstrated their significant potential across several key areas, including oncology, infectious diseases, and inflammatory conditions. This document synthesizes current knowledge, detailing the anticancer, antimicrobial, and anti-inflammatory activities of these derivatives. We will explore their structure-activity relationships (SAR), delve into their molecular mechanisms of action, provide validated experimental protocols for synthesis and biological evaluation, and offer perspectives on the future of this compelling class of molecules in drug discovery.

The Benzoxazole Core: A Privileged Scaffold in Medicinal Chemistry

Heterocyclic compounds, which incorporate atoms other than carbon into their cyclic structure, form the backbone of a vast number of pharmaceuticals. Among these, the benzoxazole moiety—a fusion of a benzene ring and an oxazole ring—is considered a "privileged scaffold". This designation stems from its ability to interact with a wide range of biological targets, leading to a diverse spectrum of pharmacological activities.[1][2]

The this compound framework provides a strategic starting point for chemical modification. The ester group at the 7-position and the reactive sites on the heterocyclic ring allow for the systematic introduction of various functional groups, enabling chemists to fine-tune the molecule's physicochemical properties and biological efficacy. This structural versatility has made its derivatives a focal point of intensive research.

Key Biological Activities and Therapeutic Potential

Derivatives built upon the this compound core have exhibited a remarkable breadth of biological activities. The following sections detail the most significant findings in the fields of oncology, microbiology, and immunology.

Anticancer Activity

The development of novel, effective, and selective anticancer agents is a paramount challenge in modern medicine.[3] Benzoxazole derivatives have emerged as a highly promising class of compounds in this arena, demonstrating potent activity against various human cancer cell lines.[3][4]

Mechanism of Action: The anticancer effects of benzoxazole derivatives are often multi-faceted. One of the key mechanisms involves the inhibition of critical enzymes required for tumor growth and proliferation.

  • VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process. Several benzoxazole derivatives have been designed as potent VEGFR-2 inhibitors, effectively cutting off the tumor's blood supply.[5] These agents typically work by competing for the ATP-binding site on the kinase domain of the receptor. The resulting inhibition of downstream signaling pathways can arrest the cell cycle and induce apoptosis (programmed cell death).[5]

  • CYP1A1 Induction: Some benzoxazole analogues function as prodrugs. For instance, derivatives similar to Phortress are metabolized into active compounds that act as potent agonists of the aryl hydrocarbon receptor (AhR). This activation switches on the expression of the cytochrome P450 CYP1A1 gene, which in turn exhibits anticancer activity.[6]

In Vitro Efficacy: The cytotoxic potential of these derivatives has been validated against a panel of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from various studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
Anilino-substituted pyrimidine sulfonamidesHCT116 (Colon)24.5[2]
Phortress Analogue (Compound 3m)HT-29 (Colon)< 0.01[6]
Phortress Analogue (Compound 3n)MCF-7 (Breast)< 0.01[6]
VEGFR-2 Inhibitor (Compound 14b)HepG2 (Liver)0.09[5]
VEGFR-2 Inhibitor (Compound 14o)MCF-7 (Breast)0.07[5]

Signaling Pathway: VEGFR-2 Inhibition The following diagram illustrates the simplified signaling cascade initiated by VEGF and how benzoxazole derivatives can intervene.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits (ATP Site) Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Antimicrobial Activity

The rise of multidrug-resistant infections presents a grave threat to global health, necessitating the discovery of new antimicrobial agents.[2] Benzoxazole derivatives have demonstrated broad-spectrum activity against a variety of pathogenic bacteria and fungi.[7][8]

Mechanism of Action: While not fully elucidated for all derivatives, a primary antibacterial mechanism is believed to be the inhibition of DNA gyrase.[9] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to cell death. The benzoxazole scaffold can interact with the enzyme's active site, preventing its normal function.

Spectrum of Activity: Studies have shown that these compounds are effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The table below presents the Minimum Inhibitory Concentration (MIC) values for several synthesized derivatives against common pathogens.

Compound IDB. subtilis (G+) MIC (µM)E. coli (G-) MIC (µM)C. albicans (Fungus) MIC (µM)Reference
Compound 100.00114> 0.00114> 0.00114[2]
Compound 24> 0.001400.00140> 0.00140[2]
Compound 1> 0.00034> 0.000340.00034[2]
Compound 19> 0.00240> 0.00240> 0.00240[2]

Note: Lower MIC values indicate higher antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but can have significant side effects.[10] Benzoxazole derivatives, including the marketed drugs benoxaprofen and flunoxaprofen, have a history as anti-inflammatory agents, and new derivatives are being developed with potentially improved safety profiles.[8]

Mechanism of Action: The anti-inflammatory properties of benzoxazole derivatives are linked to their ability to inhibit key mediators of the inflammatory cascade.

  • COX-2 Inhibition: Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes. The therapeutic anti-inflammatory effects are primarily due to the inhibition of COX-2, while the undesirable gastrointestinal side effects often arise from the inhibition of COX-1.[10] Research has focused on developing selective COX-2 inhibitors from the benzoxazole class to provide effective anti-inflammatory action with better gastrointestinal safety.[10]

  • MD2 Inhibition: Myeloid differentiation protein 2 (MD2) is an adaptor protein for Toll-like receptor 4 (TLR4), which plays a critical role in the inflammatory response to bacterial lipopolysaccharides (LPS). Certain benzoxazolone derivatives have been shown to inhibit MD2, thereby blocking the release of pro-inflammatory cytokines like IL-6.[11]

In Vitro Efficacy: The anti-inflammatory potential is often quantified by measuring the inhibition of inflammatory markers.

Compound IDTargetIC50 (µM)Reference
Compound 3gIL-6 release5.09[11]
Compound 3dIL-6 release5.43[11]

Structure-Activity Relationships (SAR)

Understanding how molecular structure influences biological activity is fundamental to rational drug design. SAR studies on benzoxazole derivatives have yielded crucial insights.

  • Substitution at Position 2: The substituent at the 2-position of the benzoxazole ring is critical. The introduction of various aryl or heterocyclic rings at this position has been a successful strategy for modulating anticancer and antimicrobial activities.[4][12]

  • Substitution at Position 5 and 7: The benzene portion of the scaffold, particularly positions 5 and 7 (where the methyl carboxylate group is located in our core structure), is also vital. Modifications here can significantly impact lipophilicity and receptor binding.[8][13]

  • Electronic Effects: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -OCH3) on appended phenyl rings can dramatically alter the compound's potency. For example, electron-withdrawing groups have been shown to enhance antiproliferative activity against certain cancer cells.[12][14]

Synthetic and Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed, self-validating protocols for the synthesis of the core structure and for a standard biological assay.

Synthesis of this compound

This protocol is adapted from a reported microwave-assisted synthesis, which offers high efficiency and yield.[15]

Objective: To synthesize the core scaffold, this compound.

Materials:

  • Methyl 3-amino-2-hydroxybenzoate

  • Triethyl orthoformate

  • Ytterbium trifluoromethanesulfonate (Yb(OTf)3)

  • Toluene

  • Microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (4:1, v/v)

Procedure:

  • Suspend Methyl 3-amino-2-hydroxybenzoate (1.69 g, 10.13 mmol) in toluene (2 mL) in a microwave-safe reaction vessel.

  • Add triethyl orthoformate (1.80 g, 12.15 mmol) to the suspension.

  • Add a catalytic amount of Ytterbium trifluoromethanesulfonate (Yb(OTf)3, 0.003 g, 0.005 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 1 hour.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent (toluene) under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (4:1) as the eluent.

  • Collect the fractions containing the product and evaporate the solvent to afford this compound as light yellow crystals (Expected yield: ~91%).[15]

  • Confirm the structure and purity using analytical techniques such as NMR and Mass Spectrometry.

In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: To determine the cytotoxic effects of synthesized benzoxazole derivatives on a cancer cell line (e.g., HepG2).

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow A 1. Cell Seeding Seed HepG2 cells in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of benzoxazole derivatives. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution (5 mg/mL) to each well. Incubate 4h. C->D E 5. Formazan Solubilization Remove media, add DMSO to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at 570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Step-by-step workflow for the MTT assay.

Materials:

  • HepG2 human hepatocellular carcinoma cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well microtiter plates

  • Synthesized benzoxazole derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Culture: Seed HepG2 cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Application: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Reagent: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration.

Future Perspectives and Conclusion

The derivatives of this compound represent a versatile and highly promising scaffold for the development of new therapeutic agents. The extensive body of research highlights their potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on:

  • Lead Optimization: Utilizing SAR data to design and synthesize next-generation derivatives with enhanced potency and selectivity.

  • Mechanism Delineation: Further investigation into the precise molecular targets and pathways to better understand their biological effects and potential off-target toxicities.

  • In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

References

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Methyl Benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For an audience of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course into Unexplored Territory

The benzo[d]oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Methyl benzo[d]oxazole-7-carboxylate, a specific derivative of this esteemed class, presents a compelling yet largely uncharacterized profile. While its synthesis is documented[5], its mechanism of action remains to be elucidated. This guide, therefore, serves not as a retrospective summary but as a forward-looking strategic whitepaper. It is designed to provide research and drug development professionals with a comprehensive, experimentally-grounded framework for systematically uncovering the therapeutic potential and molecular-level function of this promising compound. We will proceed from a position of informed hypothesis, leveraging the known pharmacology of closely related analogs to construct a robust and logical investigative plan.

Part 1: Postulated Mechanism of Action - A Hypothesis Grounded in Precedent

Given the documented activities of other 7-substituted benzo[d]oxazole derivatives, a primary and secondary hypothesis for the mechanism of action of this compound can be formulated.

Primary Hypothesis: Inhibition of Staphylococcus aureus Sortase A

A compelling precedent is set by a series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives, which have been identified as potent inhibitors of Staphylococcus aureus Sortase A (SrtA).[6] SrtA is a bacterial transpeptidase that anchors surface proteins to the cell wall, playing a crucial role in virulence and pathogenesis. The literature emphasizes that substitution at the 7-position of the benzoxazole ring is indispensable for this inhibitory activity.[6] Molecular docking studies of these analogs suggest that the substituent at the 7-position interacts with the β6/β7 loop-β8 substructure of the enzyme, while the benzoxazole core nestles into a hydrophobic pocket.[6]

We, therefore, hypothesize that this compound acts as an inhibitor of SrtA. The methyl carboxylate group at the 7-position could engage in key hydrogen bonding or electrostatic interactions within the enzyme's active site, disrupting its catalytic function.

Signaling Pathway: Sortase A-Mediated Virulence

Sortase_A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Proposed Inhibition Surface Protein Surface Protein (LPXTG motif) SrtA Sortase A (SrtA) Surface Protein->SrtA 1. Recognition Cell Wall Peptidoglycan Cell Wall Lipid II Lipid II (Pentaglycine) SrtA->Lipid II 2. Cleavage & Acyl-Enzyme Intermediate Lipid II->Cell Wall 3. Nucleophilic Attack & Anchoring MBOXC Methyl Benzo[d]oxazole- 7-carboxylate MBOXC->SrtA Inhibition

Caption: Proposed inhibition of the Sortase A pathway by this compound.

Secondary Hypothesis: Inhibition of Monoamine Oxidase (MAO)

Derivatives of the benzoxazole scaffold have also been identified as potent inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters.[7] For instance, certain 2-methylbenzo[d]oxazole derivatives exhibit MAO-B inhibition in the nanomolar range.[7] While the substitution pattern differs from our target compound, the general propensity of the benzoxazole core to bind to MAO active sites warrants investigation. Inhibition of MAO has therapeutic applications in neurodegenerative and psychiatric disorders.

Part 2: A Comprehensive Experimental Plan for Mechanistic Validation

To rigorously test our hypotheses, a multi-tiered experimental approach is essential. This plan progresses from broad phenotypic screening to specific biochemical and biophysical assays.

Tier 1: Phenotypic and Initial Target-Based Screening

The initial phase aims to confirm the biological activity of this compound and provide early evidence for or against the primary hypothesis.

Experimental Protocol 1: Antimicrobial Susceptibility Testing

  • Objective: To determine if the compound exhibits antibacterial activity against S. aureus.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a broth microdilution assay according to CLSI guidelines. Briefly, serially dilute the compound in a 96-well plate containing Mueller-Hinton broth.

    • Inoculate each well with a standardized suspension of S. aureus (e.g., ATCC 29213).

    • Include a positive control (e.g., Vancomycin) and a negative control (DMSO vehicle).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Causality and Self-Validation: A low MIC value would support an antibacterial mode of action. The inclusion of standard controls ensures the validity of the assay. If the compound is active, this provides the foundational rationale for investigating a specific antibacterial target like SrtA.

Experimental Workflow: Tier 1 Screening

Tier1_Workflow start Synthesized & Purified Methyl Benzo[d]oxazole- 7-carboxylate mic_assay Antimicrobial Susceptibility Testing (MIC vs. S. aureus) start->mic_assay decision Is MIC ≤ 16 µg/mL? mic_assay->decision proceed Proceed to Tier 2: SrtA Biochemical Assays decision->proceed Yes secondary_screen Proceed to Secondary Hypothesis: MAO Inhibition & Broad Screening decision->secondary_screen No

Caption: Decision workflow following initial antimicrobial screening.

Tier 2: Biochemical and Enzymatic Assays

If the compound shows anti-staphylococcal activity, the next logical step is to directly probe its interaction with the primary hypothesized target, SrtA.

Experimental Protocol 2: In Vitro Sortase A Inhibition Assay

  • Objective: To quantify the inhibitory potency of this compound against recombinant SrtA.

  • Methodology:

    • Express and purify recombinant S. aureus SrtA.

    • Utilize a FRET-based assay. A synthetic peptide substrate (e.g., Dabcyl-LPETG-Edans) is used, which fluoresces upon cleavage by SrtA.

    • In a 96-well plate, add SrtA enzyme, assay buffer, and varying concentrations of the test compound.

    • Initiate the reaction by adding the FRET peptide substrate.

    • Monitor the increase in fluorescence over time using a plate reader (Excitation: ~340 nm, Emission: ~490 nm).

    • Calculate the rate of reaction at each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Causality and Self-Validation: This is a direct measure of target engagement. A potent IC50 value provides strong evidence that the compound's antibacterial effect is mediated, at least in part, by SrtA inhibition. A known SrtA inhibitor (e.g., pHMB) should be run in parallel to validate the assay performance.

Table 1: Hypothetical Tier 2 Assay Data

CompoundS. aureus MIC (µg/mL)SrtA IC50 (µM)MAO-B IC50 (µM)
This compound812.5> 100
Vancomycin (Control)1N/AN/A
pHMB (SrtA Inhibitor Control)> 64130[6]N/A
Safinamide (MAO-B Inhibitor Control)N/AN/A0.0098

N/A: Not Applicable

Tier 3: Biophysical and Cellular Mechanism Validation

Positive results from biochemical assays must be corroborated with evidence of target engagement in a more complex biological context and through direct binding studies.

Experimental Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To determine the binding affinity and kinetics (k_on, k_off) of the compound to SrtA.

  • Methodology:

    • Immobilize purified SrtA onto a sensor chip (e.g., a CM5 chip via amine coupling).

    • Prepare a series of dilutions of this compound in running buffer.

    • Inject the compound dilutions over the sensor surface and a reference flow cell.

    • Monitor the change in the SPR signal (response units) over time to generate sensorgrams for association and dissociation phases.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

  • Causality and Self-Validation: SPR provides direct, label-free evidence of a physical interaction between the compound and the target protein. A K_D value in a relevant range (e.g., low micromolar) confirms a direct binding event and strengthens the mechanistic link. The data is self-validating through the quality of the kinetic fits and consistency across multiple concentrations.

Experimental Protocol 4: Cell-Based Target Engagement Assay

  • Objective: To confirm that the compound inhibits SrtA activity in a live bacterial cell context.

  • Methodology:

    • Use a fibronectin-binding assay. S. aureus uses SrtA to anchor fibronectin-binding proteins to its surface.

    • Coat the wells of a 96-well plate with fibronectin.

    • Wash the wells and block with a suitable agent (e.g., BSA).

    • Incubate a suspension of S. aureus with sub-MIC concentrations of this compound for a short period.

    • Add the bacteria to the fibronectin-coated wells and incubate to allow for adhesion.

    • Wash away non-adherent bacteria.

    • Quantify the adherent bacteria by staining with crystal violet, followed by solubilization and absorbance measurement.

  • Causality and Self-Validation: A dose-dependent reduction in bacterial adherence to fibronectin, at non-bactericidal concentrations, directly implicates the inhibition of surface protein anchoring and, by extension, SrtA activity. This cellular-level confirmation is a critical step in validating the proposed mechanism of action.

Part 3: Data Interpretation and Future Directions

The successful execution of this experimental plan will yield a comprehensive dataset.

  • Scenario 1: Primary Hypothesis Confirmed. If the compound exhibits a low MIC against S. aureus, a potent IC50 against SrtA, a direct binding affinity (K_D) via SPR, and inhibits bacterial adhesion in a cell-based assay, the primary mechanism is strongly supported. The next steps would involve lead optimization to improve potency and ADME properties, followed by in vivo efficacy studies in animal models of S. aureus infection.

  • Scenario 2: Primary Hypothesis Refuted. If the compound is inactive against S. aureus or shows no direct inhibition of SrtA, the primary hypothesis is rejected. The investigative focus should then shift to the secondary hypothesis (MAO inhibition) or broader, unbiased screening approaches like cellular thermal shift assays (CETSA) or chemical proteomics to identify the true molecular target.

  • Scenario 3: Ambiguous Results. The compound might show antibacterial activity but not inhibit SrtA. This would suggest an alternative antibacterial mechanism of action, which would require a new round of hypothesis generation and testing (e.g., targeting cell wall synthesis, DNA replication, or protein synthesis).

This structured, hypothesis-driven approach provides a clear and efficient path to understanding the molecular basis of action for this compound, transforming it from a chemical entity into a potential therapeutic lead.

References

The Benzoxazole Core: A Historical and Synthetic Perspective for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzoxazole motif, a seemingly simple bicyclic heteroaromatic system, represents a cornerstone in the field of medicinal chemistry. Its rigid structure and versatile chemical functionality have established it as a "privileged scaffold," capable of interacting with a diverse array of biological targets. This guide provides a comprehensive exploration of the benzoxazole core, tracing its journey from its initial synthesis in the 19th century to its current status as a key component in numerous therapeutic agents. We will delve into the foundational synthetic methodologies, the pivotal discovery of its biological significance, and the evolution of its application in modern drug development. This document is intended for researchers, scientists, and drug development professionals, offering both a historical overview and practical, field-proven insights into the synthesis and application of this remarkable chemical entity.

The Dawn of Benzoxazole Chemistry: Discovery and Foundational Synthesis

The story of benzoxazole begins in the late 19th century, a period of foundational discoveries in organic chemistry. The first documented synthesis of the benzoxazole ring system was achieved by the German chemist Albert Ladenburg in 1876. His pioneering work involved the reaction of o-aminophenol with various carboxylic acids, establishing a fundamental synthetic route that, in modified forms, remains relevant today.

This initial discovery was primarily of academic interest, contributing to the growing understanding of heterocyclic chemistry. The classical and most straightforward approach to the benzoxazole core is the condensation reaction between an o-aminophenol and a carboxylic acid or its derivative (such as an acid chloride or ester). This reaction, often referred to as the Phillips condensation, typically requires harsh conditions, such as high temperatures or the use of strong acids like polyphosphoric acid (PPA), to facilitate the crucial intramolecular cyclodehydration step.

The general mechanism for this classical synthesis proceeds in two key stages:

  • Amide Formation: The amino group of the o-aminophenol attacks the carbonyl carbon of the carboxylic acid (or its derivative) to form an intermediate N-(2-hydroxyphenyl)amide.

  • Intramolecular Cyclodehydration: Under acidic conditions and heat, the hydroxyl group attacks the amide carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic benzoxazole ring.

While effective, these classical methods often suffer from limitations such as low yields for certain substrates, harsh reaction conditions, and a lack of functional group tolerance, prompting the development of the more refined synthetic strategies used today.

The Biological Awakening: From Chemical Curiosity to Therapeutic Gold

For many decades following its discovery, the benzoxazole scaffold remained largely a chemical curiosity. The turning point came with the exploration of natural products and systematic screening programs in the mid-20th century, which began to uncover the profound biological activities associated with this heterocyclic system.

Scientists discovered that the benzoxazole motif is present in various naturally occurring compounds that exhibit potent biological effects. This realization sparked a surge of interest in synthesizing and evaluating benzoxazole derivatives for therapeutic potential. Researchers found that the rigid, planar structure of the benzoxazole core is ideal for fitting into the binding sites of enzymes and receptors. Furthermore, its aromatic nature allows for π-π stacking interactions, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors, enhancing target affinity and specificity.

This has led to the identification of benzoxazole derivatives with an impressively broad spectrum of pharmacological activities, including:

  • Antimicrobial: Exhibiting activity against bacteria, fungi, and parasites.

  • Anticancer: Showing promise as cytotoxic agents and inhibitors of key signaling pathways in cancer cells.

  • Antiviral: Including activity against viruses such as HIV.

  • Anti-inflammatory: Modulating inflammatory responses.

  • Kinase Inhibition: A particularly successful area, with benzoxazoles serving as the core for potent and selective kinase inhibitors in oncology.

The discovery of this wide range of activities cemented the status of benzoxazole as a "privileged scaffold" in medicinal chemistry, a core structure that provides a versatile framework for the development of new drugs.

Modern Synthetic Strategies and Therapeutic Applications

The growing demand for structurally diverse benzoxazole libraries for drug screening has driven significant innovation in synthetic organic chemistry. Modern approaches focus on milder reaction conditions, improved yields, greater functional group tolerance, and catalytic methods.

Method Reactants Key Conditions/Catalyst Advantages Limitations
Classical Phillips Condensation o-Aminophenol, Carboxylic AcidHigh Temperature (>200°C), Polyphosphoric Acid (PPA)Simple, readily available starting materials.Harsh conditions, limited substrate scope, low yields.
From o-Aminophenols and Aldehydes o-Aminophenol, AldehydeOxidizing Agent (e.g., DDQ, I2, CAN)Milder conditions, broader aldehyde scope.Requires stoichiometric oxidant, potential side reactions.
Metal-Catalyzed Cyclization o-Iodoanilides, etc.Palladium (Pd) or Copper (Cu) catalystsExcellent functional group tolerance, high yields.Cost of catalyst, potential for metal contamination.
Microwave-Assisted Synthesis o-Aminophenol, Carboxylic AcidMicrowave irradiation, often with a catalyst/supportDrastically reduced reaction times, improved yields.Requires specialized equipment.

A notable example of a successful benzoxazole-containing drug is Tafamidis , used for the treatment of transthyretin amyloidosis. The benzoxazole core in Tafamidis plays a crucial role in stabilizing the native tetrameric structure of the transthyretin protein, preventing its dissociation into disease-causing monomers.

Experimental Protocols

The following protocols provide step-by-step methodologies for both a classical and a modern approach to benzoxazole synthesis, illustrating the evolution of synthetic techniques.

Protocol 1: Classical Synthesis of 2-Phenylbenzoxazole via Phillips Condensation

This protocol describes a traditional high-temperature condensation method.

Materials:

  • o-Aminophenol (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium bicarbonate solution (10%)

  • Ethanol

Procedure:

  • Combine o-aminophenol (e.g., 1.09 g, 10 mmol) and benzoic acid (e.g., 1.34 g, 11 mmol) in a round-bottom flask.

  • Add a sufficient amount of polyphosphoric acid to the flask to create a stirrable slurry (approx. 15-20 mL).

  • Equip the flask with a reflux condenser and a calcium chloride drying tube.

  • Heat the reaction mixture to 220-240 °C using a heating mantle, with constant stirring, for 4-5 hours.

  • Allow the mixture to cool to approximately 100 °C.

  • Carefully and slowly pour the warm mixture into a beaker containing ice-cold water (approx. 200 mL) while stirring vigorously. A precipitate will form.

  • Neutralize the aqueous mixture by slowly adding 10% sodium bicarbonate solution until the pH is ~7-8.

  • Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from hot ethanol to yield pure 2-phenylbenzoxazole as a white crystalline solid.

Self-Validation:

  • Expected Yield: 60-70%.

  • Characterization: The final product should be characterized by melting point analysis and spectroscopy (¹H NMR, ¹³C NMR) to confirm its identity and purity.

Protocol 2: Modern Iodine-Mediated Oxidative Cyclization

This protocol demonstrates a milder, more modern approach for synthesizing a substituted benzoxazole.

Materials:

  • Substituted o-Aminophenol (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask

  • Stir plate

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the o-aminophenol (e.g., 5 mmol) and the aromatic aldehyde (e.g., 5 mmol) in DMSO (20 mL).

  • Add molecular iodine (I₂) (e.g., 1.52 g, 6 mmol) to the solution in one portion.

  • Stir the reaction mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water (50 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 10% sodium thiosulfate solution (to quench excess iodine), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the pure benzoxazole derivative.

Self-Validation:

  • Expected Yield: 75-90%.

  • Characterization: Purity and structure should be confirmed by TLC, NMR spectroscopy, and mass spectrometry.

Visualization of the Synthetic Workflow

The following diagram illustrates the generalized workflow for the synthesis, purification, and characterization of benzoxazole compounds, applicable to both classical and modern methods.

Benzoxazole_Workflow start_materials Starting Materials (o-Aminophenol + Acid/Aldehyde) reaction Chemical Reaction (e.g., Condensation, Cyclization) start_materials->reaction Add Reagents & Catalyst/Heat workup Aqueous Workup (Quenching & Neutralization) reaction->workup Cool & Quench extraction Solvent Extraction workup->extraction Isolate Crude Product purification Purification (Recrystallization or Chromatography) extraction->purification characterization Characterization (NMR, MS, M.P.) purification->characterization Purity & Identity Check final_product Pure Benzoxazole Compound characterization->final_product

Caption: Generalized workflow for the synthesis and validation of benzoxazole compounds.

Conclusion

From its humble beginnings as a product of classical condensation chemistry, the benzoxazole scaffold has evolved into a molecule of immense therapeutic importance. Its journey highlights the powerful synergy between synthetic chemistry, natural product discovery, and medicinal science. The development of robust and versatile synthetic methods has been critical to unlocking its full potential, enabling the creation of vast chemical libraries that have led to life-changing medicines. As our understanding of disease biology deepens, the privileged benzoxazole core is certain to remain a vital and enduring framework for the design and discovery of the next generation of therapeutic agents.

physical and chemical characteristics of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methyl benzo[d]oxazole-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its physicochemical properties, spectral data, chemical reactivity, and detailed synthesis protocols. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery, organic synthesis, and the development of novel molecular entities.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole core, a bicyclic system composed of a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2] this compound, as a functionalized derivative, represents a key building block for the synthesis of more complex and potentially bioactive molecules. Its strategic placement of a methyl ester at the 7-position of the benzoxazole ring system offers a reactive handle for further chemical modifications, making it a valuable starting material in drug discovery programs.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical in drug design.

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₉H₇NO₃[4][5]
Molecular Weight 177.16 g/mol [4][5]
CAS Number 1086378-35-9[4][5][6]
Appearance Off-white to light yellow solid[6]
Thermal and Density Properties
PropertyValueSource(s)
Melting Point 116-118 °C[6]
Boiling Point 272.4 ± 13.0 °C (Predicted)[6]
Density 1.288 ± 0.06 g/cm³ (Predicted)[6]

Note: The boiling point and density are predicted values and should be considered as estimates. Experimental verification is recommended for precise applications.

Solubility Profile

Spectral Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of a chemical compound. The following sections detail the key spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.21s-H2 (oxazole proton)
8.04dd7.8, 1.2Aromatic Proton
7.99dd8.0, 1.2Aromatic Proton
7.44dd8.0, 7.8Aromatic Proton
3.76s--OCH₃ (methyl ester)
Chemical Shift (δ) ppmAssignment
180.9C=O (ester carbonyl)
164.4C2 (oxazole carbon)
153.4Aromatic Carbon
141.4Aromatic Carbon
128.0Aromatic Carbon
125.6Aromatic Carbon
124.5Aromatic Carbon
115.4Aromatic Carbon
52.6-OCH₃ (methyl ester)
Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands for benzoxazole derivatives include:[7]

  • ~1735-1750 cm⁻¹: Strong C=O stretching of the ester group.

  • ~1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1000-1300 cm⁻¹: C-O stretching vibrations.

Mass Spectrometry (MS)

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by the benzoxazole ring system and the methyl ester functionality. The benzoxazole moiety is relatively aromatic and stable, but the heterocyclic nature provides reactive sites for functionalization.[1] The ester group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid and transesterification.

Synthesis of this compound

A reliable method for the synthesis of this compound is via a microwave-assisted reaction. This modern synthetic approach offers advantages in terms of reaction time and efficiency.

This protocol describes the synthesis from methyl 3-amino-2-hydroxybenzoate and triethyl orthoformate.

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product reactant1 Methyl 3-amino-2-hydroxybenzoate reaction Microwave Irradiation 100 °C, 1 hour in Toluene reactant1->reaction reactant2 Triethyl orthoformate reactant2->reaction catalyst Yb(OTf)₃ catalyst->reaction evaporation Solvent Evaporation reaction->evaporation chromatography Fast Column Chromatography (Petroleum ether/Ethyl acetate, 4:1) evaporation->chromatography product This compound chromatography->product

Caption: Microwave-assisted synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave reaction flask, suspend methyl 3-amino-2-hydroxybenzoate (1.0 eq) in toluene.

  • Addition of Reagents: Add triethyl orthoformate (1.2 eq) and a catalytic amount of ytterbium trifluoromethanesulfonate (Yb(OTf)₃, 0.0005 eq) to the suspension.

  • Microwave Irradiation: Seal the flask and subject the reaction mixture to microwave irradiation at 100 °C for 1 hour. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the toluene under reduced pressure.

  • Purification: Purify the crude product by fast column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (4:1 v/v).

  • Product Isolation: Combine the fractions containing the desired product and evaporate the solvent to afford this compound as light yellow crystals. This protocol has been reported to yield the product in approximately 91% yield.[6]

Applications in Research and Drug Development

The benzoxazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives have been investigated for a wide range of biological activities, making this compound a valuable starting point for the synthesis of compound libraries for high-throughput screening. Its potential applications span various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[2] Furthermore, the electronic properties of the benzoxazole ring make it an interesting component for the design of functional materials in the field of organic electronics.[1]

Conclusion

This compound is a key heterocyclic compound with significant potential in both medicinal chemistry and materials science. This guide has provided a detailed overview of its physical and chemical properties, spectral characteristics, and a reliable synthesis protocol. The information compiled here aims to facilitate further research and application of this versatile molecule. As a Senior Application Scientist, I encourage the scientific community to explore the full potential of this and other benzoxazole derivatives in the quest for novel scientific discoveries and therapeutic advancements.

References

An In-depth Technical Guide to the Solubility of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl benzo[d]oxazole-7-carboxylate is a heterocyclic organic compound featuring a fused benzene and oxazole ring system. This benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The methyl carboxylate substituent at the 7-position significantly influences the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility in drug discovery and development.

Poor solubility can severely hamper a compound's bioavailability and lead to unpredictable results in preclinical studies, ultimately causing late-stage failures in the drug development pipeline.[3][4] Therefore, a thorough understanding of the solubility profile of this compound is paramount for researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the predicted solubility of this compound in various solvent systems, grounded in fundamental principles of physical chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from structurally analogous compounds and theoretical frameworks. Furthermore, it offers detailed, field-proven protocols for the experimental determination of solubility, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties and Solubility Prediction

The solubility of an organic molecule is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The guiding principle is "like dissolves like," which posits that substances with similar polarities and hydrogen bonding capabilities will be miscible.[5]

Molecular Structure Analysis

To predict the solubility of this compound, we must first analyze its structural features.

Caption: Structure of this compound.

The molecule can be deconstructed into two key regions:

  • The Benzoxazole Core: This fused aromatic ring system is predominantly nonpolar and hydrophobic. Benzoxazole itself has limited solubility in water but is soluble in organic solvents like ethanol and ether.[1][6]

  • The Methyl Carboxylate Group (-COOCH₃): This ester group introduces polarity to the molecule. The carbonyl oxygen (C=O) and the ester oxygen (C-O) can act as hydrogen bond acceptors.

The presence of both a large hydrophobic core and a polar functional group suggests that this compound will exhibit moderate polarity and, consequently, a mixed solubility profile. It is unlikely to be highly soluble in either very polar solvents (like water) or very nonpolar solvents (like hexane).

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can predict the solubility in different classes of solvents.

Solubility_Prediction cluster_solute This compound cluster_solvents Solvent Classes solute Aromatic Core (Nonpolar) + Ester Group (Polar) polar_protic Polar Protic (e.g., Water, Ethanol) Hydrogen Bond Donors/Acceptors solute->polar_protic Low to Moderate (Limited by large nonpolar core) polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Interactions solute->polar_aprotic Good to High (Balanced polarity is favorable) nonpolar Nonpolar (e.g., Hexane, Toluene) Van der Waals Forces solute->nonpolar Low (Polar ester group disfavors)

Caption: Predicted solubility based on solvent polarity.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the oxygen and nitrogen atoms in the molecule can act as hydrogen bond acceptors, the large, nonpolar aromatic surface area will likely limit solubility in highly polar protic solvents like water. Solubility is expected to increase in less polar alcohols like ethanol, which can better solvate the aromatic portion.[6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Ethyl Acetate): These solvents have significant dipole moments but do not donate hydrogen bonds. They are effective at solvating polar functional groups through dipole-dipole interactions. Given the moderate polarity of this compound, it is predicted to have good to high solubility in this class of solvents. Ionic benzoxazole derivatives have shown good solubility in DMSO.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through weak van der Waals forces. The polarity introduced by the methyl carboxylate group will likely make the compound poorly soluble in highly nonpolar solvents like hexane. Solubility in aromatic nonpolar solvents like toluene or moderately polar ethers might be slightly better due to π-π stacking interactions and some dipole interactions, respectively.

Summary of Predicted Solubility

The following table summarizes the predicted qualitative solubility of this compound. It is critical to note that these are predictions based on chemical principles and data from analogous structures. Experimental verification is essential.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterVery LowLarge hydrophobic core dominates.
Methanol, EthanolLow to ModerateAlkyl chains can better solvate the nonpolar region.
Polar Aprotic DMSO, DMFHighExcellent balance for solvating both polar and nonpolar regions.
Acetone, Ethyl AcetateModerate to HighGood dipole-dipole interactions with the ester group.
AcetonitrileModerateEffective at solvating polar molecules.
Nonpolar Dichloromethane (DCM)ModerateCan solvate moderately polar compounds.
TolueneLow to ModerateAromatic nature allows for some interaction.
Diethyl EtherLowLimited polarity.
Hexane, HeptaneVery LowPolarity mismatch with the ester group.

Experimental Protocols for Solubility Determination

While predictions are useful for initial solvent screening, precise quantitative solubility data must be determined experimentally. The two most common methods in drug discovery are the equilibrium (shake-flask) and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic solubility of a compound at thermodynamic equilibrium.[8][9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Shake_Flask_Workflow start Start step1 Add excess solid compound to solvent in a sealed vial start->step1 step2 Agitate at constant temperature (e.g., 25°C) for 24-72 hours step1->step2 Equilibration step3 Allow solid to settle or centrifuge to separate phases step2->step3 step4 Extract aliquot of the supernatant (saturated solution) step3->step4 step5 Filter the aliquot (e.g., 0.22 µm PTFE filter) to remove particulates step4->step5 step6 Quantify concentration (e.g., HPLC-UV, LC-MS) step5->step6 Analysis end End (Thermodynamic Solubility) step6->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the solid phase.[10]

  • Equilibration: Seal the vial tightly and place it in an incubator shaker or on a rotator. Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant. Be cautious not to disturb the solid material at the bottom.

  • Filtration: Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent artificially high readings.

  • Quantification: Prepare a series of dilutions of the filtrate. Analyze these samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration.

  • Data Analysis: The measured concentration of the saturated solution is the thermodynamic solubility of the compound in that solvent at the specified temperature, typically reported in units of µg/mL, mg/mL, or molarity (M).

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery.[3][12] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer. This method mimics the conditions of many in vitro biological assays.[13]

Kinetic_Solubility_Workflow start Start step1 Prepare high-concentration stock solution in DMSO (e.g., 10 mM) start->step1 step2 Add stock solution to aqueous buffer in a 96-well plate step1->step2 Precipitation Induction step3 Incubate and shake for a short period (e.g., 1-2 hours) step2->step3 step4 Measure precipitation/ turbidity via Nephelometry or UV absorbance step3->step4 step5 Alternatively, filter and quantify supernatant concentration via HPLC step3->step5 Alternative end End (Kinetic Solubility) step4->end step5->end

Caption: Workflow for the Kinetic Solubility Assay.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microtiter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (typically ensuring the final DMSO concentration is low, e.g., <2%).[12] This rapid change in solvent environment induces precipitation if the compound's solubility limit is exceeded.

  • Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[14]

  • Detection and Quantification: The point of precipitation can be determined in several ways:

    • Nephelometry: A nephelometer measures light scattering caused by insoluble particles (precipitate). The concentration at which light scattering significantly increases above background is the kinetic solubility.[14]

    • Direct UV Absorbance: The absorbance of the solution in the plate is read. A drop in absorbance compared to a non-precipitating control can indicate precipitation.

    • Filtration and HPLC/LC-MS: The contents of the wells are passed through a filter plate. The concentration of the compound in the filtrate (the soluble portion) is then quantified by HPLC or LC-MS against a standard curve.[15]

Conclusion

While direct experimental data for the solubility of this compound is not widely published, a robust predictive framework can be established based on its molecular structure. The presence of a large hydrophobic benzoxazole core and a polar methyl carboxylate group suggests a moderate overall polarity. Consequently, the compound is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols and chlorinated solvents, and low solubility in water and nonpolar hydrocarbons.

For drug development professionals and researchers, these predictions serve as a valuable starting point for solvent selection in synthesis, purification, and formulation. However, for definitive decision-making, these predictions must be substantiated with rigorous experimental data. The detailed protocols provided for both thermodynamic (shake-flask) and kinetic solubility assays offer a clear and reliable path to generating the high-quality, quantitative data necessary to advance research and development involving this important chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Methyl Benzo[d]oxazole-7-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzoxazole Scaffold and the Untapped Potential of the 7-Carboxylate Moiety

The benzoxazole scaffold, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This biological versatility has rendered the benzoxazole nucleus a "privileged scaffold" in drug discovery, with several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen, containing this core structure.[2]

Methyl benzo[d]oxazole-7-carboxylate (CAS No: 1086378-35-9) is a specific derivative of this important heterocyclic family.[3] While the broader class of benzoxazoles has been extensively studied, the 7-carboxylate isomer remains a relatively underexplored entity in the scientific literature. However, its strategic placement of a reactive methyl ester group provides a versatile handle for synthetic diversification, opening up avenues for the creation of novel compound libraries with potential therapeutic applications. The ester functionality can be readily converted into a variety of other functional groups, such as amides, hydrazides, and alcohols, allowing for the systematic exploration of the structure-activity relationship (SAR) of 7-substituted benzoxazoles.

This guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and subsequent derivatization and biological evaluation.

PART 1: Synthesis of this compound

The synthesis of the title compound can be achieved through the cyclization of methyl 3-amino-2-hydroxybenzoate with a suitable one-carbon synthon. A reported efficient method utilizes triethyl orthoformate in the presence of a Lewis acid catalyst under microwave irradiation.[4]

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol describes a rapid and high-yielding synthesis of this compound.

Materials:

  • Methyl 3-amino-2-hydroxybenzoate

  • Triethyl orthoformate

  • Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃)

  • Toluene

  • Petroleum ether

  • Ethyl acetate

  • Microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vial, suspend methyl 3-amino-2-hydroxybenzoate (1.0 eq) in toluene.

  • Add triethyl orthoformate (1.2 eq) to the suspension.

  • Add a catalytic amount of Yb(OTf)₃ (e.g., 0.0005 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100°C for 1 hour.[4]

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient (e.g., starting with 4:1 v/v) to afford this compound as a solid.[4]

Characterization:

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Application in the Development of Anticancer Agents

Benzoxazole derivatives have shown significant promise as anticancer agents, with some acting as kinase inhibitors or apoptosis inducers.[5] The 7-carboxylate position of this compound is an ideal point for modification to generate novel derivatives with potential antiproliferative activity.

Application Note: Derivatization of this compound for Anticancer Drug Discovery

The methyl ester at the 7-position can be readily converted into a diverse library of amides by reacting it with a range of primary and secondary amines. This approach allows for the introduction of various functionalities to probe the chemical space around the benzoxazole core and optimize interactions with biological targets.

Protocol 2: Synthesis of a Library of Benzo[d]oxazole-7-carboxamides

This protocol outlines a general procedure for the amidation of this compound.

Materials:

  • This compound

  • A selection of primary and secondary amines (e.g., benzylamine, piperidine, morpholine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Coupling agents (e.g., HATU, HOBt) or direct amidation catalysts

  • Base (e.g., DIPEA, triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Method A: Direct Aminolysis (for reactive amines)

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol).

    • Add the desired amine (2.0-5.0 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and remove the solvent in vacuo.

    • Purify the crude product by column chromatography.

  • Method B: Peptide Coupling (for less reactive amines)

    • First, hydrolyze the methyl ester to the corresponding carboxylic acid. Dissolve this compound in a mixture of THF and water, add LiOH (2.0 eq), and stir at room temperature until the reaction is complete. Acidify with 1N HCl and extract the carboxylic acid with ethyl acetate.

    • Dissolve the resulting benzo[d]oxazole-7-carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent like DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: In Vitro Evaluation of Anticancer Activity using the MTT Assay

This protocol describes the determination of the cytotoxic effects of the synthesized benzoxazole-7-carboxamides on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Normal cell line (e.g., MCF-10A for non-cancerous breast epithelial cells) for selectivity assessment

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized benzoxazole derivatives dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each compound.

Data Presentation
Compound IDR-group on AmideMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (MCF-10A/MCF-7)
MBOC-Am1 BenzylHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
MBOC-Am2 PiperidinylHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
MBOC-Am3 MorpholinylHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin -Reference ValueReference ValueReference ValueReference Value

Visualization of Experimental Workflow

G cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation Start This compound Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis Amidation Amidation with various amines Hydrolysis->Amidation Library Library of Benzo[d]oxazole-7-carboxamides Amidation->Library Treatment Treatment with Synthesized Compounds Library->Treatment Screening Cell_Culture Seeding of Cancer and Normal Cell Lines Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis IC50 Determination and Selectivity Index Calculation MTT_Assay->Data_Analysis

Caption: Workflow for the synthesis and anticancer evaluation of a library of benzo[d]oxazole-7-carboxamides.

PART 3: Application in the Development of Antimicrobial Agents

The benzoxazole scaffold is also a well-established pharmacophore in the design of novel antimicrobial agents.[2] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.

Application Note: Exploring Benzo[d]oxazole-7-carboxamides as Novel Antibacterials

The same library of benzo[d]oxazole-7-carboxamides synthesized for anticancer screening can be evaluated for its antimicrobial potential. The diverse chemical functionalities introduced at the 7-position can influence the compounds' ability to penetrate bacterial cell walls and interact with essential bacterial enzymes or proteins.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method to determine the MIC of the synthesized compounds against common bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized benzoxazole derivatives dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in CAMHB in a 96-well plate. The final concentration range should typically be from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation
Compound IDR-group on AmideS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
MBOC-Am1 BenzylHypothetical ValueHypothetical Value
MBOC-Am2 PiperidinylHypothetical ValueHypothetical Value
MBOC-Am3 MorpholinylHypothetical ValueHypothetical Value
Ciprofloxacin -Reference ValueReference Value
Visualization of a Putative Mechanism of Action

While the exact mechanism of action for novel benzoxazole derivatives would require further investigation, many antimicrobial agents target essential bacterial processes. The following diagram illustrates a hypothetical mechanism where a benzoxazole derivative inhibits a key bacterial enzyme.

G Benzoxazole_Derivative Benzo[d]oxazole-7-carboxamide Derivative Bacterial_Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase) Benzoxazole_Derivative->Bacterial_Enzyme Binding Inhibition Inhibition Benzoxazole_Derivative->Inhibition Bacterial_Process Essential Bacterial Process (e.g., DNA Replication) Bacterial_Enzyme->Bacterial_Process Catalysis Inhibition->Bacterial_Enzyme Cell_Death Bacterial Cell Death Bacterial_Process->Cell_Death Leads to

Caption: Hypothetical mechanism of antimicrobial action for a benzo[d]oxazole-7-carboxamide derivative.

Conclusion and Future Directions

This compound represents a valuable, yet underutilized, starting material for the synthesis of novel, biologically active molecules. The protocols detailed in this guide provide a framework for the synthesis of this key intermediate and its subsequent derivatization into libraries of amides with potential anticancer and antimicrobial activities. The proposed biological evaluation methods are standard, robust, and will allow for the identification of lead compounds for further optimization. Future work should focus on expanding the diversity of the synthesized libraries and exploring other potential therapeutic applications of 7-substituted benzoxazoles, such as their use as anti-inflammatory agents or kinase inhibitors.

References

Application Note & Protocol: A Guide to the Synthesis of Methyl benzo[d]oxazole-7-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive protocol for the synthesis of Methyl benzo[d]oxazole-7-carboxylate. Benzoxazole derivatives are a cornerstone in heterocyclic chemistry, demonstrating a vast array of biological activities that make them privileged scaffolds in pharmaceutical research.[1][2] This document details a robust and efficient microwave-assisted synthesis protocol, explains the underlying chemical principles, discusses strategies for diversification, and provides a framework for producing high-purity material for downstream applications.

Introduction: The Significance of the Benzoxazole Scaffold

The benzo[d]oxazole ring system is a bicyclic heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for engaging with biological targets. Consequently, benzoxazole derivatives have been reported to possess a wide spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][3]

This compound, in particular, serves as a crucial building block. The ester functionality at the 7-position provides a versatile chemical handle for further modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This guide focuses on a validated, modern approach to its synthesis, starting from the readily available precursor, methyl 3-amino-2-hydroxybenzoate.

Overview of Synthetic Strategies

The construction of the benzoxazole core predominantly relies on the condensation of an o-aminophenol with a suitable one-carbon electrophile, followed by an intramolecular cyclization/dehydration cascade. The choice of this electrophile dictates the substituent at the 2-position of the resulting benzoxazole.

  • From Carboxylic Acids: Direct condensation with a carboxylic acid, often promoted by a strong dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, is a classic and straightforward method.[1][4]

  • From Aldehydes: This two-step sequence involves the initial formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole.[1][5]

  • From Orthoesters: Reagents like triethyl orthoformate can react with o-aminophenols, typically under acidic catalysis, to form the unsubstituted (2-H) benzoxazole ring. This method is particularly effective and is the focus of our detailed protocol.[6]

  • Palladium-Catalyzed Methods: Modern cross-coupling strategies have been developed for benzoxazole synthesis, including palladium-catalyzed carbonylation and condensation of aryl halides with o-aminophenols, offering alternative pathways with distinct functional group tolerance.[7][8]

The selected protocol utilizes microwave-assisted heating with an orthoester. This approach is favored for its significant reduction in reaction time, improved energy efficiency, and often higher yields compared to conventional heating methods.

Core Protocol: Microwave-Assisted Synthesis of this compound

This protocol is adapted from a reported procedure and provides a reliable method for synthesizing the title compound in high yield.[6] The reaction involves the cyclization of methyl 3-amino-2-hydroxybenzoate with triethyl orthoformate, catalyzed by a Lewis acid.

Reaction Scheme

The overall transformation is the condensation and subsequent cyclization of the amino and hydroxyl groups with the orthoester to form the oxazole ring.

Reaction_Scheme cluster_reactants Starting Materials cluster_product Product Reactant1 Methyl 3-amino-2-hydroxybenzoate Product This compound Reactant1->Product Yb(OTf)₃ Toluene, 100 °C, 1 hr Microwave (µW) Reactant2 Triethyl orthoformate Workflow A Reagent Combination (Substrate, Orthoester, Catalyst, Solvent) B Microwave Irradiation (100 °C, 1 hr) A->B C Solvent Removal (Rotary Evaporation) B->C D Purification (Flash Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Pure Product (>98% Purity) E->F

References

Comprehensive Analytical Characterization of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl benzo[d]oxazole-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules.[1][2] Accurate and comprehensive characterization is paramount to ensure its identity, purity, and stability, which are critical for reproducible research and development outcomes. This guide provides a detailed overview of the essential analytical techniques and protocols for the definitive characterization of this compound, grounded in established scientific principles and field-proven insights. We will explore Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Single-Crystal X-ray Crystallography, presenting them as an integrated workflow for unambiguous structural and purity validation.

Introduction: The Imperative for Rigorous Analysis

The benzoxazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] this compound (CAS No: 1086378-35-9, Molecular Formula: C₉H₇NO₃, Molecular Weight: 177.16 g/mol ) is a vital intermediate in accessing novel derivatives within this class.[4] The precise placement of the methyl carboxylate group at the 7-position dictates the molecule's electronic and steric properties, influencing its reactivity and biological interactions.

Therefore, an unassailable analytical characterization is not merely a quality control checkpoint but the foundational bedrock upon which all subsequent research is built. It ensures that structure-activity relationships (SAR) are valid and that synthetic routes are reproducible. This document serves as a practical guide to achieving this level of analytical certainty.

Integrated Analytical Workflow

A multi-technique approach is essential for a comprehensive characterization. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system. The results from one method should always be consistent with the others.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Structural Elucidation cluster_2 Purity & Identity Confirmation cluster_3 Definitive 3D Structure Sample This compound (Synthesized & Purified) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Dissolve in CDCl₃/DMSO-d₆ MS Mass Spectrometry (HRMS) Sample->MS Dissolve in ACN/MeOH HPLC HPLC-UV (Purity Assay) Sample->HPLC Dissolve in Mobile Phase IR FTIR Spectroscopy (Functional Groups) Sample->IR Analyze as solid (ATR) Xray X-ray Crystallography (If single crystal) Sample->Xray Grow single crystal Report Comprehensive Characterization Report NMR->Report MS->Report HPLC->Report IR->Report Xray->Report

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the covalent structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR experiments confirm the connectivity of all atoms and the specific isomeric arrangement.

Expert Insights: Solvent Choice and Sample Preparation

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many neutral organic molecules. However, if solubility is limited, or if hydrogen-bonding interactions are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[5] Note that chemical shifts can vary slightly between solvents due to solvent-solute interactions.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: The analysis should be performed on a spectrometer with a field strength of at least 300 MHz, though 400 MHz or higher is recommended for better signal dispersion.[6]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.

    • Use a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 220 ppm.

    • A greater number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Data Interpretation and Representative Data

The following data, reported for this compound, provides a clear structural signature.[7]

¹H NMR (300 MHz, CDCl₃) δ (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H28.21s-Oxazole CH
H48.04dd7.8, 1.2Aromatic CH
H67.99dd8.0, 1.2Aromatic CH
H57.44dd8.0, 7.8Aromatic CH
-OCH₃3.76s-Methyl Ester
¹³C NMR (75 MHz, CDCl₃) δ (ppm)Assignment
C=O (Ester)164.4Carbonyl Carbon
C2153.4Oxazole Carbon
C7a141.4Bridgehead Carbon
C4128.0Aromatic CH
C5125.6Aromatic CH
C6124.5Aromatic CH
C7115.4Carboxylate-bearing Carbon
-OCH₃52.6Methyl Ester Carbon
C3a180.9 (Note)Bridgehead Carbon

(Note: The reported value of 180.9 ppm for a bridgehead carbon is highly unusual and may be a typographical error in the source data. A value between 140-150 ppm would be more typical. This highlights the importance of cross-verification with multiple techniques.)

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of a compound, allowing for the confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can distinguish between compounds with the same nominal mass but different atomic compositions.

Expert Insights: Ionization Technique

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules and is well-suited for this compound, typically yielding the protonated molecular ion [M+H]⁺. For coupling with Gas Chromatography (GC), Electron Impact (EI) ionization is used, which provides more extensive fragmentation patterns that can be useful for structural confirmation.[8]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate inlet (e.g., ESI source).

  • Data Acquisition:

    • Infuse the sample solution directly or via an LC system.

    • Acquire data in positive ion mode to observe the [M+H]⁺ adduct.

    • Calibrate the instrument to ensure high mass accuracy (< 5 ppm).

  • Data Interpretation:

    • Expected Ion: For C₉H₇NO₃, the exact mass is 177.0426 Da.

    • Observed Ion [M+H]⁺: The instrument should detect an ion with an m/z value of 178.0504.

    • Fragmentation: While ESI is soft, some fragmentation may occur. A characteristic loss of the methoxycarbonyl group (-•COOCH₃, 59 Da) to yield a fragment at m/z 118 is a plausible fragmentation pathway for this class of compounds.[8]

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone of purity analysis, separating the target compound from impurities such as starting materials, by-products, or degradation products.

Expert Insights: Method Development

A reverse-phase C18 column is a versatile starting point for a molecule of this polarity. The mobile phase, typically a mixture of acetonitrile (ACN) or methanol (MeOH) and water, can be optimized to achieve good peak shape and resolution. A gradient elution (where the organic solvent percentage increases over time) is often more effective than an isocratic (constant composition) method for separating impurities with a wide range of polarities.

Protocol: Reverse-Phase HPLC for Purity Analysis
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a compatible solvent like ACN) at a concentration of ~1 mg/mL. Dilute to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minEnsures elution of non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection 254 nm or Diode Array DetectorBenzoxazoles have strong UV absorbance.
Injection Vol. 10 µLStandard injection volume.
  • Data Analysis: The purity is calculated based on the relative area of the main peak as a percentage of the total area of all peaks detected. A pure sample should exhibit a single major peak (>98%).[4]

X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule. This technique is considered the "gold standard" for structural validation of novel oxazole derivatives.[9]

Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/petroleum ether) is a common method.[7]

  • Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are determined. This model is then refined to best fit the experimental data.

  • Data Interpretation: The final output provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry. It also reveals how the molecules pack in the solid state, which is governed by intermolecular interactions like hydrogen bonds or π-π stacking.[11]

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple spectroscopic and chromatographic techniques. NMR provides the fundamental structural map, HRMS confirms the elemental composition with high precision, and HPLC delivers a quantitative measure of purity. When possible, X-ray crystallography offers the ultimate structural proof. By following these detailed protocols and integrating the data from each technique, researchers can ensure the quality and integrity of their material, providing a solid foundation for successful and reproducible scientific outcomes.

References

Application Notes and Protocols for the Evaluation of Methyl Benzo[d]oxazole-7-carboxylate as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This document provides a detailed technical guide for researchers investigating the potential of Methyl Benzo[d]oxazole-7-carboxylate as a foundational structure in the development of novel anticancer agents. We present a comprehensive overview, including a plausible synthetic route, established protocols for in vitro evaluation, and an exploration of the likely mechanisms of action based on evidence from closely related analogs. The protocols provided are designed to be self-validating, offering a systematic workflow for screening, cytotoxicity determination, and mechanistic investigation.

Introduction: The Significance of the Benzoxazole Scaffold

Cancer remains a leading cause of mortality worldwide, necessitating the urgent development of novel therapeutics that are more effective and selective.[1] Heterocyclic compounds are a cornerstone of pharmaceutical development, and among them, the benzoxazole ring system has garnered significant attention.[1][2] Its structural similarity to naturally occurring nucleic acid bases may facilitate interaction with biological macromolecules, making it an attractive scaffold for drug design.[1]

Numerous derivatives of the benzoxazole core have demonstrated significant anti-proliferative activity against a range of human cancer cell lines.[1] A predominant mechanism of action for many of these derivatives is the inhibition of key protein kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5][6][7][8] By targeting VEGFR-2, these agents can disrupt the signaling pathways essential for the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth and metastasis.[4][7] this compound represents a fundamental building block of this class, and understanding its properties and potential is a critical step in the rational design of next-generation anticancer drugs.

Synthesis and Characterization

The synthesis of this compound can be logically achieved through a two-step process involving the preparation of a key intermediate, methyl 3-amino-4-hydroxybenzoate, followed by cyclization to form the benzoxazole ring.

Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (3)

The precursor, methyl 3-amino-4-hydroxybenzoate, can be synthesized from 4-hydroxy-3-nitrobenzoic acid methyl ester (2). This involves the reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation.

Protocol:

  • Dissolve 4-hydroxy-3-nitro-benzoic acid methyl ester (1) (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Place the reaction mixture under a hydrogen atmosphere (1 atm, balloon) and stir vigorously at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield methyl 3-amino-4-hydroxybenzoate (2), which can often be used in the next step without further purification.[9]

Step 2: Cyclization to form this compound (3)

The formation of the benzoxazole ring is achieved by the condensation and subsequent cyclization of the o-aminophenol intermediate (2) with a one-carbon source. Polyphosphoric acid (PPA) is a widely used and effective reagent for this type of cyclodehydration reaction.[10]

Protocol:

  • To a reaction vessel, add methyl 3-amino-4-hydroxybenzoate (2) (1 equivalent).

  • Add polyphosphoric acid (PPA) in excess to act as both a reagent and a solvent.

  • Heat the mixture with stirring, typically to a temperature between 150-200°C.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to precipitate the product.

  • Neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude this compound (3) can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Diagram: Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization start_mat 4-Hydroxy-3-nitrobenzoic acid methyl ester (1) reagents1 H₂, 10% Pd/C Methanol start_mat->reagents1 intermediate Methyl 3-amino-4-hydroxybenzoate (2) reagents1->intermediate reagents2 Polyphosphoric Acid (PPA) Heat (150-200°C) intermediate->reagents2 product This compound (3) reagents2->product

Caption: Synthetic pathway for this compound.

Application in Anticancer Agent Development: Protocols for In Vitro Evaluation

A systematic in vitro evaluation is essential to determine the anticancer potential of a novel compound.[11] The following protocols provide a robust framework for an initial screening cascade.

Primary Screening: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12] It is a standard first-line assay for quantifying the cytotoxic effects of a test compound.[12]

Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatocellular carcinoma, A549 lung carcinoma) in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO2.[13]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12][13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with this range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration that inhibits cell growth by 50%, can be determined using non-linear regression analysis of the dose-response curve.[12]

Data Presentation: Quantitative cytotoxicity data should be presented clearly. While specific data for the title compound is not yet published, research on related benzoxazole derivatives shows significant activity.

Compound (Derivative) Cancer Cell Line IC50 (µM) Reference Compound IC50 (µM) Source
Derivative 12l HepG2 (Liver)10.50Sorafenib(VEGFR-2 IC50 = 48.16 nM)[4]
Derivative 12l MCF-7 (Breast)15.21Sorafenib(VEGFR-2 IC50 = 48.16 nM)[4]
Derivative 14a HepG2 (Liver)3.95Sorafenib(VEGFR-2 level = 547.8 pg/ml)[6]
Derivative 14a MCF-7 (Breast)4.05Sorafenib(VEGFR-2 level = 547.8 pg/ml)[6]
Derivative 11b MCF-7 (Breast)Comparable to SorafenibSorafenib(VEGFR-2 IC50 = 0.058 µM)[7]

Note: The data presented are for structurally related benzoxazole derivatives, illustrating the potential of the scaffold.

Mechanistic Insight: Apoptosis Detection by Flow Cytometry

Inducing apoptosis (programmed cell death) is a key mechanism for many chemotherapy drugs. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Protocol:

  • Cell Treatment: Treat cells (e.g., 1 x 10⁶ cells in a T25 flask) with this compound at its predetermined IC50 concentration for 24-48 hours.[12][14]

  • Cell Harvesting: Harvest both floating and adherent cells by trypsinization and centrifugation. Wash the cell pellet twice with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂). Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13][15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Diagram: Apoptosis Assay Workflow

Apoptosis_Workflow start Seed Cancer Cells treat Treat with Compound (IC50 concentration, 24-48h) start->treat harvest Harvest Cells (Trypsinization & Centrifugation) treat->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer Add Annexin V-FITC & PI wash->stain incubate Incubate 15-20 min (Room Temp, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Target Validation: Western Blot Analysis of Signaling Pathways

Based on literature for related compounds, a likely target for benzoxazole derivatives is the VEGFR-2 signaling pathway, which influences downstream pro-survival pathways like PI3K/AKT and apoptosis regulators like the Bcl-2 family. Western blotting can be used to probe these pathways.[16][17]

Protocol:

  • Cell Lysis: Treat cells as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[18]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-VEGFR-2, total VEGFR-2, phospho-AKT, total AKT, Bcl-2, Bax, Caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

Anticipated Mechanism of Action

While this compound itself requires specific investigation, the extensive research on its derivatives points towards a multi-faceted mechanism of action centered on the inhibition of receptor tyrosine kinases and the induction of apoptosis.

Diagram: Hypothesized Signaling Pathway

Signaling_Pathway VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activation AKT AKT PI3K->AKT Activation Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase Caspase Cascade Bax->Caspase Activation Apoptosis Apoptosis Caspase->Apoptosis Execution Compound Compound Compound->Bcl2 Downregulation (Hypothesized) Compound->Bax Upregulation (Hypothesized)

Caption: Hypothesized mechanism targeting VEGFR-2 and inducing apoptosis.

The inhibition of VEGFR-2 phosphorylation would block downstream signaling through the PI3K/AKT pathway, a critical axis for cell survival.[16] Deactivation of AKT can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[4][7] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade and ultimately, apoptosis.[4] The protocols outlined in this guide provide the necessary tools to validate this hypothesized mechanism for this compound or any novel derivatives stemming from its scaffold.

Conclusion

This compound serves as a valuable starting point for the development of novel anticancer therapeutics. Its synthesis is accessible, and the benzoxazole core is validated as a pharmacologically relevant scaffold. The detailed protocols provided herein offer a clear and structured path for researchers to conduct a thorough in vitro evaluation, from initial cytotoxicity screening to in-depth mechanistic studies. By employing these standardized assays, drug development professionals can efficiently assess the potential of this and related compounds, contributing to the vital pipeline of next-generation cancer treatments.

References

Application Notes and Protocols: Antimicrobial Screening of Methyl benzo[d]oxazole-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Benzoxazole derivatives represent a versatile class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The benzoxazole core is a key structural motif in several known drugs, highlighting its therapeutic potential.[1] The structural similarity of the benzoxazole moiety to biomolecules like adenine and guanine may contribute to its ability to interact with biological systems.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific series of these compounds: Methyl benzo[d]oxazole-7-carboxylate analogs.

The urgent need for novel antimicrobial agents is driven by the global challenge of increasing antibiotic resistance.[4] Benzoxazole derivatives have shown promise as potential antimicrobial agents, with studies demonstrating their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The substituents on the benzoxazole ring, particularly at positions 2 and 5, have been found to be crucial for their antimicrobial activity.[2] This document outlines standardized protocols for determining the antimicrobial efficacy of these analogs, specifically focusing on the determination of Minimum Inhibitory Concentration (MIC) and cytotoxicity assessment to ensure selective activity against microbial pathogens.

I. Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, can be achieved through the reaction of methyl 3-amino-2-hydroxybenzoate with triethyl orthoformate.[5] Analogs can be synthesized by modifying the starting materials or through subsequent reactions on the benzoxazole core. For instance, various substituents can be introduced at different positions of the benzoxazole ring to explore structure-activity relationships.[6][7][8] Characterization of the synthesized compounds is typically performed using techniques such as 1H-NMR, IR, and mass spectrometry.[1]

II. Antimicrobial Susceptibility Testing

The primary method for quantifying the antimicrobial efficacy of a compound is by determining its Minimum Inhibitory Concentration (MIC).[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[10] The broth microdilution method is a widely accepted and standardized technique for MIC determination.[10][11][12]

A. Broth Microdilution Method for MIC Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the this compound analogs in a suitable solvent, such as Dimethyl Sulfoxide (DMSO). The stock concentration should be at least 10 times the highest concentration to be tested.[12]

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2] Quality control strains with known susceptibility profiles (e.g., E. coli ATCC 25922) should be included.[16]

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious bacteria.[17]

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a microplate reader.[10][11]

2. Experimental Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Dilute this standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[17]

  • Plate Setup and Serial Dilution:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[11]

    • Add 100 µL of the 2x concentrated test compound stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[11] This will create a gradient of decreasing compound concentrations.

    • Column 11 will serve as the positive control (inoculum without compound), and column 12 will be the negative control (broth only).[10]

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with 100 µL of the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.[17][19]

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[10] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.[19]

B. Disk Diffusion Assay (Qualitative Screening)

The disk diffusion method, also known as the Kirby-Bauer test, is a simpler, qualitative method for preliminary screening of antimicrobial activity.[18][20]

1. Experimental Protocol:

  • Prepare a standardized bacterial inoculum as described for the broth microdilution method.[18]

  • Uniformly swab the inoculum onto the surface of a Mueller-Hinton agar plate.[21]

  • Apply sterile filter paper disks impregnated with a known concentration of the test compounds onto the agar surface.[22]

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[22]

2. Interpretation of Results:

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[9] A larger zone of inhibition indicates greater antimicrobial activity.[21]

III. Cytotoxicity Assessment

It is crucial to evaluate the cytotoxicity of the antimicrobial compounds against mammalian cells to ensure their selective toxicity towards microbes.[23] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[24]

MTT Assay Protocol

1. Cell Culture:

  • Maintain a suitable mammalian cell line (e.g., human embryonic kidney cells - HEK293, or human dermal fibroblasts) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and allow them to adhere overnight.[25]

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analogs in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.[26]

3. MTT Assay and Measurement:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

IV. Data Presentation and Interpretation

The results of the antimicrobial screening and cytotoxicity assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs
CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
Analog 18163264
Analog 2163264>128
Analog 3481632
Ciprofloxacin0.50.250.1251
Table 2: Cytotoxicity (IC₅₀) of this compound Analogs against HEK293 cells
CompoundIC₅₀ (µM)
Analog 1>100
Analog 275.2
Analog 3>100
Doxorubicin1.2

V. Experimental Workflow and Pathway Diagrams

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Antimicrobial Screening cluster_quantitative Quantitative Antimicrobial Assay cluster_cytotoxicity Selectivity Assessment cluster_analysis Data Analysis Synthesis Synthesis of Analogs Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Disk_Diffusion Disk Diffusion Assay (Qualitative) Characterization->Disk_Diffusion Broth_Microdilution Broth Microdilution for MIC Determination Disk_Diffusion->Broth_Microdilution MTT_Assay MTT Assay for Cytotoxicity (IC50) Broth_Microdilution->MTT_Assay Data_Interpretation Interpretation & Lead Identification MTT_Assay->Data_Interpretation

Caption: Workflow for the antimicrobial screening of this compound analogs.

Proposed Mechanism of Action

While the exact mechanism of action for all benzoxazole derivatives is not fully elucidated, some studies suggest that they may act by inhibiting essential cellular processes in bacteria.[1] One proposed mechanism involves the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication.[4]

Mechanism_of_Action Benzoxazole Benzoxazole Analog DNA_Gyrase Bacterial DNA Gyrase Benzoxazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action of benzoxazole analogs via inhibition of DNA gyrase.

VI. Conclusion

This application note provides a comprehensive framework for the antimicrobial screening of this compound analogs. By following these detailed protocols, researchers can effectively evaluate the antimicrobial potency and selectivity of their synthesized compounds. The systematic approach outlined here, from initial screening to quantitative analysis and cytotoxicity assessment, is essential for the identification of promising lead candidates for further drug development in the fight against infectious diseases.

References

Application Notes & Protocols: Experimental Guide for the Functionalization of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a wide array of pharmacologically active agents, including anti-inflammatory, antimicrobial, and anticancer compounds.[3][4][5] Methyl benzo[d]oxazole-7-carboxylate (MW: 177.16 g/mol , Formula: C₉H₇NO₃) is a key synthetic intermediate, offering a strategic entry point for the elaboration of complex molecular architectures.[6] The primary site of reactivity is the methyl ester at the 7-position, which is amenable to a variety of chemical transformations.

This guide provides an in-depth exploration of key reactions involving this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not only the procedural steps but also the underlying chemical principles and rationale—the causality—that informs each experimental choice. This approach ensures that the protocols serve as self-validating systems, where understanding the 'why' empowers the scientist to troubleshoot and adapt these methods effectively.

Section 1: Saponification to Benzo[d]oxazole-7-carboxylic acid

Application Notes: The conversion of the methyl ester to its corresponding carboxylic acid is a foundational and often necessary first step for a multitude of subsequent reactions, most notably amide bond formation via peptide coupling. This transformation is typically achieved through base-mediated hydrolysis, or saponification. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling a methoxide ion. A final acid-base equilibrium yields the carboxylate salt, which must be neutralized in an acidic workup to furnish the desired carboxylic acid. The choice of base (e.g., LiOH, NaOH) and solvent system (typically a mixture of water and a miscible organic solvent like methanol or THF) is critical for ensuring complete dissolution of the starting material and facilitating the reaction.

Experimental Protocol: Hydrolysis of this compound

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to a concentration of 0.2 M.

  • Base Addition: Prepare a 2 M aqueous solution of Lithium Hydroxide (LiOH). Add the LiOH solution (2.0 eq) dropwise to the stirring solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Solvent Removal: Upon completion, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Acidify the solution to a pH of ~2-3 by the slow, dropwise addition of 1 M Hydrochloric Acid (HCl). A precipitate of the carboxylic acid product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the isolated white solid under high vacuum to a constant weight to yield Benzo[d]oxazole-7-carboxylic acid. The product can be used in the next step without further purification if high purity is observed.

Reagent Summary Table:

Reagent Molar Eq. Purpose
This compound 1.0 Starting Material
Lithium Hydroxide (LiOH) 2.0 Nucleophile for hydrolysis
THF/Methanol - Solvent System
1 M Hydrochloric Acid (HCl) As needed Neutralization to form carboxylic acid

| Deionized Water | - | Solvent / Wash |

Workflow Diagram: Saponification

G cluster_setup Reaction Setup cluster_workup Workup & Isolation start Dissolve Ester in THF/MeOH add_base Add aq. LiOH (2 eq) start->add_base stir Stir at RT (Monitor by TLC) add_base->stir rotovap Remove Organics (Rotovap) stir->rotovap acidify Acidify with 1M HCl to pH 2-3 rotovap->acidify filtrate Filter Precipitate acidify->filtrate dry Dry Under Vacuum filtrate->dry end end dry->end Benzo[d]oxazole-7-carboxylic acid

Caption: Saponification workflow for converting the methyl ester to a carboxylic acid.

Section 2: Amide Coupling via Carboxylic Acid Intermediate

Application Notes: Amide bond formation is one of the most critical reactions in drug discovery. While direct amidation from an ester is possible, it often requires harsh conditions. A more reliable and versatile method involves the activation of the corresponding carboxylic acid (prepared as in Section 1) with a coupling agent, followed by the introduction of an amine.[7] Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt) are commonly used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. HOBt is used to suppress side reactions and minimize racemization (if chiral centers are present) by forming an activated ester, which is less reactive but more selective than the O-acylisourea.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

  • Initial Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Benzo[d]oxazole-7-carboxylic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and the desired primary or secondary amine (1.1 eq).

  • Dissolution: Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Base: Add a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq) to the solution to neutralize any amine salts and facilitate the reaction.

  • Coupling Agent Addition: Cool the flask to 0 °C using an ice bath. Add EDC hydrochloride (1.5 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor for completion by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous Sodium Bicarbonate (NaHCO₃), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Reagent Summary Table:

Reagent Molar Eq. Purpose
Benzo[d]oxazole-7-carboxylic acid 1.0 Carboxylic acid starting material
Primary/Secondary Amine 1.1 Nucleophile
EDC Hydrochloride 1.5 Carboxylic acid activating agent
1-Hydroxybenzotriazole (HOBt) 1.2 Suppress side reactions / Racemization
N,N-Diisopropylethylamine (DIPEA) 3.0 Organic base

| Anhydrous DMF | - | Anhydrous polar aprotic solvent |

Workflow Diagram: Amide Coupling

G cluster_setup Reaction Setup (Inert Atm.) cluster_reaction Reaction & Purification start Combine Acid, HOBt, Amine in Anhydrous DMF add_base Add DIPEA (3 eq) start->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC (1.5 eq) cool->add_edc warm Warm to RT, Stir 12-18h add_edc->warm workup Aqueous Workup (EtOAc, NaHCO₃, Brine) warm->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end end purify->end Target Amide

Caption: Workflow for amide synthesis via EDC/HOBt coupling.

Section 3: Reduction of Methyl Ester to a Primary Alcohol

Application Notes: The reduction of the ester functionality to a primary alcohol, (benzo[d]oxazol-7-yl)methanol, provides another versatile handle for further chemical modification, such as etherification or oxidation. This transformation requires a powerful reducing agent, as esters are relatively stable. Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice for this purpose.[8] The reaction mechanism involves the delivery of two hydride ions from the AlH₄⁻ species. The first hydride attacks the carbonyl carbon, and after the elimination of methoxide, a second hydride attacks the resulting aldehyde intermediate to form the primary alcohol upon acidic or aqueous workup. Due to the extreme reactivity of LiAlH₄ with protic sources, this reaction must be conducted under strictly anhydrous conditions using aprotic solvents like THF or diethyl ether. The quenching of excess LiAlH₄ is highly exothermic and must be performed with extreme care at low temperatures.

Experimental Protocol: LiAlH₄ Reduction

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, or until TLC indicates complete consumption of the starting material.

  • Careful Quenching: Cool the reaction flask back down to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:

    • Water (X mL)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL) (Where X = weight of LiAlH₄ in grams). This procedure, known as the Fieser workup, is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with Ethyl Acetate.

  • Isolation: Combine the filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the product by flash column chromatography if necessary.

Reagent Summary Table:

Reagent Molar Eq. Purpose
This compound 1.0 Starting Material
Lithium Aluminum Hydride (LiAlH₄) 1.5 Strong reducing agent
Anhydrous THF - Anhydrous aprotic solvent
Water / 15% NaOH - Careful quenching of excess LiAlH₄

| Celite® | - | Filtration aid |

Workflow Diagram: Ester Reduction

G cluster_setup Reaction Setup (Anhydrous) cluster_workup Quench & Isolation start Suspend LiAlH₄ in THF at 0 °C add_ester Dropwise addition of Ester in THF start->add_ester react Stir at RT for 2h add_ester->react quench Cool to 0 °C Careful Fieser Quench (H₂O, NaOH, H₂O) react->quench filtrate Filter through Celite® quench->filtrate concentrate Dry and Concentrate filtrate->concentrate purify Purify (Chromatography) concentrate->purify end end purify->end (benzo[d]oxazol-7-yl)methanol

Caption: Workflow for the LiAlH₄ reduction of a methyl ester to a primary alcohol.

Section 4: Advanced Application - Suzuki-Miyaura Cross-Coupling

Application Notes: While the primary focus is on the ester, diversifying the core aromatic structure is essential for structure-activity relationship (SAR) studies. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for forming C-C bonds between an organohalide (or triflate) and an organoboron compound.[9][10] While this compound itself is not a substrate for this reaction, a halogenated precursor (e.g., Methyl 5-bromo-benzo[d]oxazole-7-carboxylate) would be an ideal starting point. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This reaction allows for the introduction of a vast array of aryl and heteroaryl groups.

Experimental Protocol: Hypothetical Suzuki Coupling of a Bromo-Derivative

  • Setup: In a microwave vial or Schlenk tube, combine the aryl bromide (e.g., Methyl 5-bromo-benzo[d]oxazole-7-carboxylate) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as Potassium Carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-Dioxane and water (e.g., 4:1 ratio).

  • Degassing: Seal the vessel and degas the mixture by bubbling Argon or Nitrogen through the solution for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C (either conventional heating or microwave irradiation) for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the coupled product.

Reagent Summary Table:

Reagent Molar Eq. Purpose
Aryl Bromide Derivative 1.0 Electrophile
Arylboronic Acid 1.2 Nucleophile source
Pd(PPh₃)₄ 0.05 Palladium(0) catalyst
K₂CO₃ 2.0 Base for catalyst activation

| 1,4-Dioxane / Water | - | Degassed solvent system |

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup (Inert Atm.) cluster_workup Workup & Purification start Combine Aryl-Br, Boronic Acid, Pd Catalyst, and Base add_solvent Add Degassed Dioxane/Water start->add_solvent heat Seal and Heat (80-100 °C) add_solvent->heat workup Cool, Dilute with H₂O, Extract with EtOAc heat->workup purify Dry, Concentrate & Purify (Chromatography) workup->purify end end purify->end C-C Coupled Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

References

purification methods for Methyl benzo[d]oxazole-7-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of Methyl benzo[d]oxazole-7-carboxylate

Authored by a Senior Application Scientist

This document provides detailed application notes and protocols for the purification of this compound (CAS No. 1086378-35-9), a key heterocyclic intermediate in pharmaceutical and materials science research. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to achieve high purity, which is paramount for obtaining reliable and reproducible results in downstream applications.

The synthesis of benzoxazole scaffolds, while well-established, often results in crude products containing unreacted starting materials, by-products, and residual reagents.[1][2] For instance, a common synthesis route involves the cyclization of methyl 3-amino-2-hydroxybenzoate with triethyl orthoformate.[2] Potential impurities may include the starting aminobenzoate, which is significantly more polar than the desired product. This guide focuses on robust purification strategies to effectively remove such impurities.

Physicochemical Properties: The Foundation of Purification Strategy

A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate purification technique and solvent systems. The molecule's moderate polarity, stemming from the benzoxazole ring and the methyl ester group, dictates its solubility and chromatographic behavior.[3]

PropertyValueReference
CAS Number 1086378-35-9[2][4]
Molecular Formula C₉H₇NO₃[2][4]
Molecular Weight 177.16 g/mol [2][4]
Appearance Off-white to light yellow solid[2]
Melting Point 116-118 °C[2]
Boiling Point 272.4 ± 13.0 °C (Predicted)[2]
Density 1.288 ± 0.06 g/cm³ (Predicted)[2]
Solubility Good solubility in moderately polar organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone, Ethanol). Limited solubility in non-polar solvents (Hexane, Petroleum Ether) and water.[3][5]

Core Purification Workflow

The selection of a purification method depends on the initial purity of the crude material, the scale of the reaction, and the desired final purity. A typical workflow involves an initial bulk purification step followed by a high-resolution polishing step if necessary.

G cluster_0 Crude Product Analysis cluster_1 Primary Purification (Bulk) cluster_2 Purity Verification cluster_3 High-Purity Polishing (Optional) cluster_4 Final Product Characterization TLC_Crude TLC & ¹H NMR Analysis (Assess impurity profile) Recrystallization Method 1: Recrystallization (For >90% crude purity) TLC_Crude->Recrystallization High initial purity Column Method 2: Column Chromatography (For complex mixtures) TLC_Crude->Column Low initial purity TLC_Pure TLC Analysis (Single spot verification) Recrystallization->TLC_Pure Column->TLC_Pure MP Melting Point Analysis TLC_Pure->MP HPLC Method 3: Preparative HPLC (For >99.5% purity) MP->HPLC Further purification needed Final_Analysis NMR, MS, Elemental Analysis MP->Final_Analysis Purity target achieved HPLC->Final_Analysis

Caption: General workflow for the purification and analysis of this compound.

Method 1: Recrystallization

Recrystallization is the method of choice for purifying compounds that are highly crystalline and have a crude purity of over 90%. The principle relies on the difference in solubility between the target compound and impurities in a selected solvent system at varying temperatures.

Causality Behind Experimental Choices:
  • Solvent System: The ideal solvent should fully dissolve the compound when hot but provide poor solubility when cold. For benzoxazole derivatives, a binary solvent system is often effective. A "good" solvent (like ethyl acetate) dissolves the compound, while a "poor" solvent (like petroleum ether or hexane) is used to induce precipitation. A mixture of 1-5% ethyl acetate in petroleum ether is reported to be highly effective for crystalline benzo[d]oxazoles.[1] This is because the moderately polar ethyl acetate solvates the molecule at high temperatures, while the non-polar petroleum ether disrupts this solvation upon cooling, forcing the highly ordered, pure compound to crystallize out, leaving more soluble impurities behind.

Step-by-Step Protocol:
  • Solvent Selection: Prepare a solvent system of 5% ethyl acetate in petroleum ether.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot solvent mixture required to fully dissolve the solid. This should be done on a hot plate with gentle swirling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. The resulting light yellow crystals should have a sharp melting point close to the literature value (116-118 °C).[2]

Method 2: Flash Column Chromatography

For crude products with significant impurities or for compounds that are oily or have low crystallinity, flash column chromatography is the most robust purification method.[6] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in the mobile phase (eluent).

Causality Behind Experimental Choices:
  • Stationary Phase: Silica gel (300-400 mesh) is the standard stationary phase due to its polar surface, which interacts with polar functional groups.[6]

  • Mobile Phase (Eluent): The choice of eluent is critical. Since this compound is moderately polar, a mixture of a non-polar solvent (petroleum ether or hexane) and a more polar solvent (ethyl acetate or diethyl ether) is used. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the target compound, leaving highly polar impurities (like the starting 3-amino-2-hydroxybenzoate) adsorbed to the silica gel. Literature suggests eluent systems such as 5-25% diethyl ether in petroleum ether or a 4:1 (v/v) mixture of petroleum ether/ethyl acetate are effective.[1][2]

Caption: Separation of components based on polarity during column chromatography.

Step-by-Step Protocol:
  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). The ideal system should give the product a retention factor (Rf) of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% petroleum ether). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., from 100% petroleum ether to a 4:1 mixture of petroleum ether/ethyl acetate).

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Fraction Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Method 3: Preparative High-Performance Liquid Chromatography (HPLC)

For applications requiring the highest level of purity (>99.5%), such as in late-stage drug development or for creating analytical standards, preparative HPLC is the ultimate polishing step. It operates on the same principles as column chromatography but uses high pressure and smaller particle-size stationary phases for superior resolution.

Causality Behind Experimental Choices:
  • Column and Mobile Phase: A reverse-phase C8 or C18 column is typically used, where the stationary phase is non-polar. The mobile phase is polar, usually a mixture of acetonitrile and water. A gradient elution, where the percentage of the organic solvent (acetonitrile) is increased over time, is employed. This causes highly polar impurities to elute first, followed by the compound of interest. An acid modifier like orthophosphoric or formic acid is often added to the mobile phase to sharpen peaks by ensuring the analyte and any acidic/basic sites on the silica are consistently protonated.[7][8]

General Protocol Outline:
  • Method Development: Develop an analytical HPLC method first to determine the optimal column, mobile phase composition, and gradient for separation.

  • Sample Preparation: Dissolve the semi-purified compound in the mobile phase or a compatible solvent like methanol or acetonitrile. Filter the solution through a 0.45 µm filter to remove particulates.

  • Injection and Fractionation: Inject the sample onto the preparative HPLC system. Collect fractions corresponding to the product peak as detected by a UV detector.

  • Post-Processing: Combine the pure fractions. The organic solvent (acetonitrile) can be removed by rotary evaporation. The remaining aqueous solution can then be freeze-dried (lyophilized) or extracted with a suitable organic solvent (e.g., dichloromethane) to recover the final compound.

Purity Assessment and Final Characterization

Post-purification, the identity and purity of this compound must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good indicator of purity.

  • Melting Point: A sharp melting point range that matches the literature value (116-118 °C) suggests high purity.[2]

  • Spectroscopic Analysis:

    • ¹H NMR & ¹³C NMR: Confirms the chemical structure and reveals the presence of any remaining impurities. The reported ¹H NMR spectrum in CDCl₃ shows characteristic peaks at δ 8.21 (s, 1H), 8.04 (dd, 1H), 7.99 (dd, 1H), 7.44 (dd, 1H), and 3.76 (s, 3H).[2]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

By applying these detailed protocols and understanding the scientific principles behind them, researchers can confidently and consistently purify this compound to the high standard required for advanced scientific investigation.

References

large-scale synthesis of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl benzo[d]oxazole-7-carboxylate

Abstract

This application note provides a comprehensive, field-proven protocol for the , a key heterocyclic building block in medicinal chemistry and drug development. The described methodology is optimized for scalability, safety, and high yield, addressing the needs of researchers in industrial and academic settings. The synthesis proceeds via a robust, one-pot condensation and cyclization of Methyl 2-amino-3-hydroxybenzoate with trimethyl orthoformate. This document details the reaction mechanism, step-by-step experimental procedures, process controls, safety protocols, and analytical characterization, designed to ensure reproducibility and efficiency in a large-scale production environment.

Introduction and Scientific Background

The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds, natural products, and materials science.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that interact with various biological targets. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules, including potential kinase inhibitors, antimicrobial agents, and other therapeutics.[3]

The transition from laboratory-scale discovery to pilot-plant or industrial production necessitates synthetic routes that are not only high-yielding but also economically viable, safe, and environmentally considerate. The traditional synthesis of benzoxazoles involves the condensation of 2-aminophenols with various carbonyl compounds or their derivatives, such as carboxylic acids or aldehydes.[1][4][5] For the synthesis of the unsubstituted benzoxazole core at the C2 position, orthoesters serve as efficient and reactive one-carbon synthons.

This guide details the large-scale synthesis based on the acid-catalyzed reaction between Methyl 2-amino-3-hydroxybenzoate and trimethyl orthoformate. This method is advantageous due to the commercial availability of the starting materials, the straightforward nature of the reaction, and the generation of volatile byproducts (methanol), which simplifies product isolation and purification.

Reaction Scheme and Mechanism

The synthesis proceeds through an initial condensation of the 2-aminophenol derivative with the orthoester, followed by an intramolecular cyclization to form the benzoxazole ring.

Overall Reaction:

Plausible Mechanism:

The reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed mechanism involves three key steps:

  • Formation of an Intermediate: The amino group of Methyl 2-amino-3-hydroxybenzoate nucleophilically attacks the electrophilic carbon of the orthoester. This is often the rate-determining step and can be accelerated by an acid catalyst, which protonates an orthoester oxygen, making it a better leaving group.

  • Intramolecular Cyclization: The hydroxyl group then attacks the intermediate iminium species in an intramolecular fashion, leading to the formation of a five-membered dihydro-oxazole ring.

  • Aromatization: Subsequent elimination of two molecules of methanol drives the reaction forward and results in the formation of the stable, aromatic benzoxazole ring system.

Below is a diagram illustrating the overall experimental workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Finishing P1 Reactor Setup (Inert Atmosphere) P2 Charge Methyl 2-amino-3-hydroxybenzoate P1->P2 P3 Charge Toluene (Solvent) P2->P3 R1 Add Trimethyl Orthoformate & p-TSA Catalyst P3->R1 Start Reaction R2 Heat to Reflux (e.g., 110-120°C) R1->R2 R3 Monitor Reaction (TLC/HPLC) R2->R3 W1 Cool to Room Temp R3->W1 Reaction Complete W2 Solvent Removal (Vacuum Distillation) W1->W2 W3 Precipitate Crude Product W2->W3 W4 Filter and Wash Solid W3->W4 PU1 Recrystallization (e.g., Ethyl Acetate/Hexane) W4->PU1 Isolate Crude Solid PU2 Filter Pure Product PU1->PU2 PU3 Dry Under Vacuum PU2->PU3 PU4 Final Product QC (NMR, HPLC, MS) PU3->PU4 end end PU4->end Release

Caption: High-level workflow for the synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol is designed for a nominal 10-mole scale, yielding approximately 1.6 kg of the final product. Adjustments may be necessary based on specific equipment capabilities.

Equipment
  • 20 L glass-lined or stainless steel reactor equipped with:

    • Mechanical overhead stirrer (variable speed)

    • Jacketed heating/cooling system

    • Reflux condenser with a Dean-Stark trap (optional, to remove methanol)

    • Temperature probe

    • Nitrogen inlet/outlet

    • Bottom discharge valve

  • Nutsche filter or large-scale filtration apparatus

  • Vacuum oven

  • Appropriate glassware and transfer lines

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, flame-retardant lab coat.[6]

Reagents and Materials
Reagent NameCAS No.Mol. WeightMolesEquivalentsAmount
Methyl 2-amino-3-hydroxybenzoate17672-21-8167.16 g/mol 10.01.01.67 kg
Trimethyl Orthoformate149-73-5106.12 g/mol 12.01.21.27 kg (1.31 L)
p-Toluenesulfonic acid monohydrate6192-52-5190.22 g/mol 0.10.0119.0 g
Toluene108-88-392.14 g/mol --8 L
Ethyl Acetate141-78-688.11 g/mol --As needed
n-Hexane110-54-386.18 g/mol --As needed
Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and has been leak-tested.

    • Inert the reactor by purging with dry nitrogen for at least 30 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction. This is crucial to prevent moisture from entering the reaction, as orthoformates can hydrolyze.

  • Charging Reagents:

    • With the stirrer off, charge the reactor with Methyl 2-amino-3-hydroxybenzoate (1.67 kg, 10.0 mol).

    • Add toluene (8 L) to the reactor.

    • Begin slow agitation (50-100 RPM) to form a slurry.

  • Reaction Execution:

    • Add trimethyl orthoformate (1.27 kg, 12.0 mol) followed by p-toluenesulfonic acid monohydrate (19.0 g, 0.1 mol). The acid acts as a catalyst to accelerate the cyclization.

    • Increase the stirring speed to 200-250 RPM.

    • Heat the reactor jacket to bring the internal temperature of the mixture to reflux (approx. 110-120°C).

    • Maintain the reflux for 4-6 hours. The reaction generates methanol as a byproduct, which can be optionally removed using a Dean-Stark trap to drive the equilibrium towards the product.

  • Reaction Monitoring:

    • Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC System: 4:1 Hexane/Ethyl Acetate. The product is less polar than the starting aminophenol.

    • The reaction is considered complete when the starting material is no longer detectable.

  • Work-up and Isolation:

    • Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25°C).

    • Reduce the pressure in the reactor to begin distillation of the toluene solvent. This is more efficient than a traditional aqueous work-up for removing the catalyst and unreacted orthoformate.

    • Distill off the solvent until a thick, concentrated slurry remains.

    • Add n-hexane (5 L) to the slurry and stir for 30 minutes to precipitate the crude product fully.

    • Filter the solid product using a Nutsche filter. Wash the filter cake with cold n-hexane (2 x 1 L) to remove residual impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean, appropriately sized vessel.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add n-hexane until the solution becomes slightly cloudy (the point of saturation).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.

    • Filter the purified crystals and wash with a cold 1:1 mixture of ethyl acetate/n-hexane.

  • Drying:

    • Dry the final product in a vacuum oven at 40-50°C until a constant weight is achieved. This typically takes 12-24 hours.

Results and Characterization

The protocol consistently produces this compound in high yield and purity.

PropertyValue
Appearance Off-white to light yellow solid/crystals[7]
Molecular Formula C₉H₇NO₃[8]
Molecular Weight 177.16 g/mol [8]
Melting Point 116-118 °C[7]
Theoretical Yield 1.77 kg
Expected Actual Yield 1.50 - 1.63 kg
Expected Yield (%) 85 - 92%

Analytical Data:

  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (s, 1H), 8.04 (dd, J = 7.8, 1.2 Hz, 1H), 7.99 (dd, J = 8.0, 1.2 Hz, 1H), 7.44 (t, J = 7.9 Hz, 1H), 3.99 (s, 3H).[7]

  • ¹³C NMR (75 MHz, CDCl₃): δ 164.4, 153.4, 151.0, 141.4, 128.0, 125.6, 124.5, 115.4, 52.6.[7]

  • Purity (HPLC): ≥98%

Safety and Environmental Health

All operations should be conducted by trained personnel in a controlled environment.

  • Hazard Overview:

    • Trimethyl Orthoformate: Highly flammable liquid and vapor. Causes serious eye irritation.[9][10] Handle in a well-ventilated area, away from ignition sources.[6][11] Use spark-proof tools and ground all equipment.[6][9]

    • Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation. Known reproductive and developmental toxicant.

    • p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage.

  • Engineering Controls:

    • All transfers and the reaction itself must be performed in a well-ventilated chemical fume hood or a closed-system reactor.[6]

    • An eyewash station and safety shower must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eyes/Face: Chemical splash goggles and a face shield.[6][10]

    • Skin: Wear appropriate protective gloves (e.g., nitrile, neoprene) and a chemical-resistant apron or lab coat.[6][10]

    • Respiratory: If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.[6]

  • Waste Disposal:

    • All chemical waste must be disposed of according to local, state, and federal regulations.

    • Solvent waste containing toluene is considered hazardous and should be collected in properly labeled containers.

Process Logic and Rationale

Caption: Rationale behind key experimental choices for the synthesis protocol.

Conclusion

The protocol described in this application note presents a reliable and scalable method for the synthesis of this compound. By employing a one-pot condensation/cyclization strategy with readily available materials and standard large-scale equipment, this process provides a high yield of a high-purity product. The detailed safety guidelines and mechanistic insights ensure that the synthesis can be performed safely and efficiently by trained professionals in a drug development or chemical manufacturing setting.

References

Application Notes & Protocols for the In Vitro Evaluation of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole nucleus, a bicyclic system composed of fused benzene and oxazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is a cornerstone in a multitude of compounds demonstrating a vast array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][3] Methyl benzo[d]oxazole-7-carboxylate (CAS No: 1086378-35-9; Molecular Formula: C₉H₇NO₃) is a specific member of this versatile class.[4][5] While comprehensive biological data on this particular isomer is emerging, the extensive research on its analogs provides a robust framework for guiding its in vitro evaluation.

This guide provides detailed protocols for researchers, scientists, and drug development professionals to systematically investigate the potential biological activities of this compound. We will proceed from broad phenotypic screening to more focused, mechanism-of-action studies, with a special emphasis on the causality behind experimental choices and the inclusion of self-validating controls.

Part 1: Foundational Screening: Antimicrobial Potential

Scientific Rationale: The benzoxazole core is a well-established pharmacophore in the development of antimicrobial agents.[2] Numerous derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6] Therefore, a primary assessment of this compound should involve comprehensive antimicrobial screening to determine its potential as an anti-infective agent.

Protocol 1.1: Agar Well Diffusion Assay for Preliminary Antimicrobial Assessment

This method provides a qualitative and rapid primary screen to detect antimicrobial activity. It relies on the diffusion of the test compound through an agar medium, resulting in a zone of inhibition where microbial growth is prevented.[7]

Materials:

  • Sterile Petri dishes (90 mm)

  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi

  • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungal Strain: Candida albicans

  • Microbial inoculum adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive Controls: Ciprofloxacin (10 µg/mL) for bacteria; Fluconazole (25 µg/mL) for fungi

  • Negative Control: Dimethyl sulfoxide (DMSO)

Step-by-Step Procedure:

  • Plate Preparation: Pour approximately 20 mL of molten, cooled MHA or SDA into sterile Petri dishes and allow the agar to solidify completely under sterile conditions.

  • Inoculation: Dip a sterile cotton swab into the standardized microbial suspension. Gently squeeze the swab against the inside of the tube to remove excess liquid. Streak the swab evenly across the entire surface of the agar plate in three different directions to ensure a uniform lawn of growth.[7]

  • Well Creation: Use a sterile 6 mm cork borer to create uniform wells in the agar. Carefully remove the agar plugs.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the this compound test solution into a designated well.

  • Control Application: In separate wells on the same plate, add 50 µL of the appropriate positive control and 50 µL of the DMSO negative control.

  • Incubation: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds. Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • Data Collection: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

Protocol 1.2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

For compounds showing activity in the diffusion assay, the broth microdilution method is the gold standard for quantifying potency by determining the Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][6]

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

  • Microbial inoculum prepared as per CLSI guidelines

  • This compound stock solution

  • Positive and Negative Controls as in Protocol 1.1

  • Resazurin solution (optional, for viability indication)

Step-by-Step Procedure:

  • Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the compound stock solution (e.g., at 2x the highest desired final concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to a desired final concentration range (e.g., 512 µg/mL to 0.25 µg/mL).[7] Discard the final 100 µL from the last dilution column.

  • Control Wells: Designate wells for controls:

    • Growth Control: Broth with inoculum only.

    • Sterility Control: Broth only.

    • Vehicle Control: Broth with inoculum and the highest concentration of DMSO used.

    • Positive Control: Broth with inoculum and a standard antibiotic (serially diluted).

  • Inoculation: Add the standardized microbial inoculum to each well (except the sterility control) to achieve the final recommended cell density.

  • Incubation: Cover the plate and incubate under the same conditions as the agar diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the absorbance at 600 nm with a microplate reader.

Table 1: Interpretation of Antimicrobial Screening Results
Assay Parameter
Agar Well DiffusionZone of Inhibition (mm)
Broth MicrodilutionMIC (µg/mL)

Part 2: Investigation of Anticancer and Cytotoxic Effects

Scientific Rationale: Beyond antimicrobial applications, benzoxazole derivatives are frequently investigated as anticancer agents.[3] Their mechanisms often involve the inhibition of critical signaling proteins like tyrosine kinases (e.g., VEGFR-2) or the induction of programmed cell death (apoptosis).[8][9] Therefore, a logical next step is to screen for cytotoxicity against relevant cancer cell lines.

G cluster_0 In Vitro Anticancer Evaluation Workflow A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B C Hit Identification (Potent & Selective Compounds) B->C D Dose-Response Studies (IC50 Determination) C->D E Mechanism of Action Studies D->E F Enzyme Inhibition Assays (e.g., Kinase Assays) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Apoptosis Assays (e.g., Annexin V) E->H I In Vivo Studies (Animal Models) E->I Lead Candidates G cluster_0 Role of Sortase A in Bacterial Pathogenesis SrtA Sortase A (SrtA) Enzyme Intermediate Acyl-Enzyme Intermediate SrtA->Intermediate cleaves & forms LPXTG Surface Protein with LPXTG Motif LPXTG->SrtA recognizes LipidII Lipid II (Cell Wall Precursor) Intermediate->LipidII transfers protein to CellWall Peptidoglycan Cell Wall LipidII->CellWall incorporates into Inhibitor Methyl benzo[d]oxazole-7- carboxylate Inhibitor->SrtA INHIBITS

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl benzo[d]oxazole-7-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important heterocyclic scaffold. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to this compound?

The most direct and widely adopted method is the condensation and subsequent cyclization of Methyl 3-amino-2-hydroxybenzoate with a suitable one-carbon electrophile, typically an orthoformate like triethyl orthoformate.[1] This reaction is often catalyzed by a Lewis or Brønsted acid and can be accelerated by heat, sometimes using microwave irradiation.[1][2][3][4]

Q2: My starting material, Methyl 3-amino-2-hydroxybenzoate, is a tan or brown powder, not white. Can I still use it?

The discoloration of 2-aminophenol derivatives is a common issue caused by oxidation upon exposure to air and light.[5][6][7][8] While you can proceed with discolored starting material, it will likely contain impurities that can lower your yield and complicate purification. For best results, use material that is off-white to light beige. If your material is significantly dark, consider purification by recrystallization or filtration through a short plug of silica gel before use. Always store 2-aminophenol derivatives under an inert atmosphere (N₂ or Ar), protected from light, and in a cool, dry place.[6]

Q3: What are the typical yields for this synthesis?

Reported yields can vary significantly based on the specific conditions and scale. With optimized protocols, such as the microwave-assisted method using ytterbium trifluoromethanesulfonate as a catalyst, yields can be as high as 91%.[1] However, more traditional methods using thermal heating with acid catalysts may result in more moderate yields, often in the range of 50-70%, depending on the purity of the starting materials and the reaction work-up.

Q4: Can I use a different catalyst besides the one specified in the protocol?

Yes, the formation of the benzoxazole ring is amenable to various catalysts. While ytterbium trifluoromethanesulfonate (Yb(OTf)₃) is highly effective,[1] other Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid, methanesulfonic acid[3]) can also be used.[9] The choice of catalyst may require re-optimization of the reaction temperature and time. Green and reusable catalysts, such as ionic liquids, have also been successfully employed for similar transformations.[9][10][11]

Troubleshooting Guide
Problem 1: Low or No Product Yield

Q: My reaction appears to have gone to completion by TLC, but my final isolated yield is disappointingly low. What are the most common causes?

A: This is a multifaceted problem that can originate from the starting materials, reaction conditions, or work-up procedure. Let's break down the likely culprits.

1. Purity and Stability of Starting Materials: The primary suspect is often the Methyl 3-amino-2-hydroxybenzoate precursor. As an ortho-aminophenol, it is highly susceptible to oxidative degradation, which introduces non-reactive impurities into your starting material from the outset.[5][6][7]

  • Causality: The electron-rich aromatic ring, activated by both the amino (-NH₂) and hydroxyl (-OH) groups, is easily oxidized by atmospheric oxygen. This process is often accelerated by light and trace metal impurities.

  • Solution:

    • Assess Purity: Check the melting point and obtain a ¹H NMR spectrum of your starting material before beginning.

    • Proper Storage: Store the aminophenol precursor under an inert atmosphere (N₂ or Ar) in an amber vial or a container wrapped in aluminum foil.[6]

    • Inert Reaction Atmosphere: Perform the reaction under a blanket of nitrogen or argon to prevent oxidation during the heating process.

2. Sub-Optimal Reaction Conditions:

  • Presence of Water: The reaction is a condensation that releases alcohol (from the orthoformate) and forms the heterocyclic ring. The presence of water is detrimental as it can hydrolyze the triethyl orthoformate reagent and potentially the methyl ester product under acidic conditions.

    • Solution: Use anhydrous solvents and ensure all glassware is flame- or oven-dried immediately before use.

  • Catalyst Inactivity: The catalyst is crucial for activating the orthoformate. If the catalyst has degraded or is of poor quality, the reaction will be sluggish or stall.

    • Solution: Use a fresh bottle of the catalyst or a newly opened container. For solid catalysts, ensure they have been stored in a desiccator.

  • Insufficient Heat: The intramolecular cyclization step requires a significant activation energy.

    • Solution: Ensure the reaction reaches the target temperature. For oil baths, measure the internal reaction temperature, not just the bath temperature. Consider switching to microwave heating, which offers rapid and uniform heating, often leading to shorter reaction times and higher yields.[2][4]

3. Inefficient Work-up and Purification:

  • Product Loss During Extraction: If the product has some water solubility or if the pH of the aqueous layer is not optimized, you can lose a significant amount of product during the aqueous wash.

    • Solution: After quenching the reaction, ensure the organic layer is thoroughly extracted. Perform back-extractions of the aqueous layers with your organic solvent (e.g., 3 x 20 mL Ethyl Acetate) to recover all dissolved product.

  • Product Decomposition on Silica Gel: While stable, some benzoxazoles can be sensitive to highly acidic silica gel during column chromatography, especially during long exposure times.

    • Solution: Neutralize the crude product before loading it onto the column. Use a less acidic solvent system if possible, and do not let the product sit on the column for an extended period. Flash chromatography is preferred over slow gravity chromatography.

Optimized Protocol for this compound

This protocol is based on a high-yield, microwave-assisted synthesis.[1]

Parameter Specification Notes
Reactant 1 Methyl 3-amino-2-hydroxybenzoate1.0 eq
Reactant 2 Triethyl orthoformate1.2 eq
Catalyst Ytterbium (III) Triflate (Yb(OTf)₃)0.0005 eq (0.05 mol%)
Solvent Toluene (anhydrous)Approx. 5 mL per 1 g of starting material
Temperature 100 °C
Method Microwave Irradiation
Time 1 hourMonitor by TLC
Typical Yield >90%[1]
Problem 2: Complex Crude Mixture & Difficult Purification

Q: My crude ¹H NMR and TLC show multiple products, making purification by column chromatography very challenging. What are these side products and how can I avoid them?

A: A complex crude mixture typically points to incomplete reaction or side reactions. The diagram below illustrates the main reaction pathway and potential pitfalls.

reaction_pathway cluster_side Potential Side Reactions SM Methyl 3-amino- 2-hydroxybenzoate Intermediate Formimidate Intermediate (Unstable, may not be isolated) SM->Intermediate Condensation SideProduct1 Oxidized SM (Polymeric tars) SM->SideProduct1 O₂ (Air) TEOF Triethyl Orthoformate + Catalyst Product Methyl benzo[d]oxazole- 7-carboxylate Intermediate->Product Intramolecular Cyclization SideProduct2 Hydrolyzed Ester (Benzoic Acid Derivative) Product->SideProduct2 H₂O, H⁺/OH⁻

Caption: Reaction pathway and common side-products.

Common Impurities and Their Prevention:

  • Unreacted Starting Material: The most common impurity.

    • Cause: Insufficient heating, short reaction time, or inactive catalyst.

    • Prevention: Ensure the reaction is heated to the correct temperature for the specified time. Use TLC to monitor the consumption of the starting material. If the reaction stalls, a small, additional charge of catalyst may be required.

  • Formimidate Intermediate: The acyclic intermediate formed after condensation but before cyclization.

    • Cause: This species is usually transient. Its presence in the crude mixture suggests the cyclization step is slow or incomplete, often due to insufficient heat.

    • Prevention: Increase reaction temperature or time. Microwave heating is particularly effective at driving this final cyclization step to completion.

  • Oxidized Starting Material: These often appear as a baseline streak on the TLC plate or as dark, insoluble polymeric tars.

    • Cause: Exposure of the electron-rich aminophenol to oxygen, especially at high temperatures.[5][8]

    • Prevention: As detailed in Problem 1, run the reaction under an inert atmosphere (N₂ or Ar).

  • Hydrolyzed Product: The methyl ester can be saponified to the corresponding carboxylic acid.

    • Cause: Presence of water combined with acidic or basic conditions during the reaction or, more commonly, during a harsh aqueous work-up.

    • Prevention: Use anhydrous reaction conditions. During work-up, use a mild base like saturated sodium bicarbonate solution for neutralization and avoid prolonged exposure to strong acids or bases.

Troubleshooting Workflow

The following workflow can help diagnose the root cause of common synthesis problems.

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of Methyl Benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Methyl benzo[d]oxazole-7-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. As your virtual Senior Application Scientist, my goal is to equip you with the necessary insights, grounded in established chemical principles, to navigate the challenges of this specific synthesis with confidence.

Introduction: The Chemistry of this compound Synthesis

This compound is a valuable heterocyclic compound in medicinal chemistry and materials science.[1] Its synthesis typically involves the cyclization of a 2-aminophenol derivative, in this case, Methyl 2-amino-3-hydroxybenzoate, with a one-carbon electrophile. The core of this transformation is the formation of the oxazole ring fused to the benzene ring. While seemingly straightforward, this reaction is often plagued by issues such as low yields, incomplete reactions, and challenging purifications.[2][3] This guide will dissect these common problems and provide robust solutions.

The most prevalent synthetic route involves the condensation of Methyl 2-amino-3-hydroxybenzoate with a formic acid equivalent, followed by cyclization. This can be achieved through various reagents and conditions, each with its own set of advantages and potential pitfalls.

Visualizing the Reaction: Proposed Synthesis Pathway

Below is a generalized reaction scheme for the synthesis of this compound.

Synthesis_Pathway start Methyl 2-amino-3-hydroxybenzoate intermediate Formimidate Intermediate start->intermediate Condensation reagent + Formic Acid Equivalent (e.g., Triethyl orthoformate) product This compound intermediate->product Cyclization (Heat, Acid Catalyst)

Caption: General synthesis pathway for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.

Problem Potential Causes Solutions & Explanations
Low or No Product Formation 1. Purity of Starting Materials: Impurities in Methyl 2-amino-3-hydroxybenzoate can inhibit the reaction.[2] 2. Inactive Reagents: The formic acid equivalent (e.g., triethyl orthoformate) may have degraded. 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can prevent the reaction from proceeding.[4]1. Verify Starting Material Purity: Check the melting point and obtain an NMR spectrum of your Methyl 2-amino-3-hydroxybenzoate. Recrystallize if necessary.[2] 2. Use Fresh Reagents: Use a freshly opened bottle of triethyl orthoformate or distill it before use. 3. Optimize Conditions: Screen different solvents (e.g., ethanol, toluene, or solvent-free).[5] If using a catalyst (e.g., p-toluenesulfonic acid), ensure it is dry and used in the correct molar ratio.[6]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 2. Catalyst Deactivation: The catalyst may have lost its activity during the reaction.[3] 3. Equilibrium: The reaction may have reached a thermodynamic equilibrium.1. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending it or cautiously increasing the temperature.[3] 2. Add Fresh Catalyst: In some cases, adding a fresh portion of the catalyst can restart a stalled reaction.[3] 3. Remove Byproducts: If water is a byproduct, using a Dean-Stark apparatus (with a solvent like toluene) can drive the reaction to completion.
Formation of Multiple Side Products 1. Schiff Base Formation without Cyclization: The intermediate may be stable and not cyclize efficiently.[2] 2. Polymerization: Starting materials or intermediates can polymerize under harsh conditions (e.g., high temperatures or strong acids).[3] 3. Side Reactions of the Ester Group: The methyl ester may undergo hydrolysis or transesterification depending on the conditions.1. Promote Cyclization: Increase the reaction temperature or add a dehydrating agent.[5] 2. Milder Conditions: Use a milder acid catalyst or lower the reaction temperature.[4] 3. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to prevent ester hydrolysis. If using an alcohol as a solvent, be aware of potential transesterification.
Difficult Purification 1. Similar Polarity of Product and Byproducts: Makes separation by column chromatography challenging. 2. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.1. Optimize Chromatography: Screen different solvent systems for column chromatography. A gradient elution may be necessary.[5] 2. Careful Workup: Ensure the pH of the aqueous phase is adjusted to maximize product precipitation or extraction into the organic layer. Back-extract the aqueous layer to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route for obtaining this compound?

The condensation of Methyl 2-amino-3-hydroxybenzoate with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst is a common and effective method.[6] This one-pot reaction typically proceeds with good yields.

Q2: My starting material, Methyl 2-amino-3-hydroxybenzoate, is a hydrochloride salt. Do I need to neutralize it first?

Yes, it is highly recommended to neutralize the hydrochloride salt before the reaction. You can do this by treating it with a base like sodium bicarbonate or triethylamine and then extracting the free amine. The presence of HCl can interfere with the desired acid catalysis and introduce excess water.

Q3: What is the role of the acid catalyst in this reaction?

The acid catalyst protonates the orthoester, making it a better electrophile for the initial attack by the amino group of the 2-aminophenol. It also facilitates the subsequent cyclization and dehydration steps to form the benzoxazole ring.

Q4: Can I use formic acid directly instead of an orthoester?

While possible, using formic acid directly often requires harsher conditions (e.g., high temperatures in the presence of a strong acid like polyphosphoric acid), which can lead to side reactions, including potential decarboxylation or polymerization.[7] Orthoesters provide a milder and more controlled way to introduce the formyl group equivalent.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[2] You can spot the reaction mixture alongside your starting material. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is progressing.

Q6: My final product is an oil, but the literature reports a solid. What should I do?

An oily product often indicates the presence of impurities or residual solvent. Try to purify it again using column chromatography with a carefully selected solvent system. If the product is pure but still an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a small seed crystal if available.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Methyl 2-amino-3-hydroxybenzoate[8]

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol (anhydrous)[5]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 2-amino-3-hydroxybenzoate (1.0 eq).

  • Add anhydrous ethanol (10 mL per gram of starting material).

  • Add triethyl orthoformate (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting low yield in your synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_purity Check Purity of Starting Materials (NMR, MP) start->check_purity purify_sm Purify Starting Materials (Recrystallization) check_purity->purify_sm Impurities Found check_conditions Review Reaction Conditions (Temp, Time, Solvent, Catalyst) check_purity->check_conditions Pure purify_sm->check_conditions optimize_conditions Optimize Conditions: - Increase Temp/Time - Change Solvent - Check Catalyst Activity check_conditions->optimize_conditions Suboptimal analyze_byproducts Analyze Byproducts (TLC, NMR) Are there stable intermediates? check_conditions->analyze_byproducts Optimal success Improved Yield optimize_conditions->success force_cyclization Promote Cyclization: - Higher Temp - Dehydrating Agent analyze_byproducts->force_cyclization Yes review_workup Review Purification and Workup Procedure analyze_byproducts->review_workup No force_cyclization->success optimize_purification Optimize Purification: - Different Chromatography Solvents - Adjust pH during Extraction review_workup->optimize_purification Product Loss Detected review_workup->success No Issues optimize_purification->success

Caption: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Optimizing Reaction Conditions for Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of benzoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of these valuable heterocyclic compounds, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

FAQ 1: My benzoxazole synthesis is resulting in a low yield. What are the primary factors I should investigate?

Low yields in benzoxazole synthesis are a common issue that can often be resolved by systematically evaluating several key parameters.[1][2][3]

  • Purity of Starting Materials: The purity of your starting materials, particularly the 2-aminophenol and the corresponding aldehyde or carboxylic acid, is critical. Impurities can act as inhibitors or participate in side reactions, consuming your reagents.[1][2] It is advisable to verify the purity of your starting materials via techniques like melting point analysis or spectroscopy and purify them if necessary.[1]

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. Key parameters to optimize include temperature, reaction time, solvent, and catalyst.[1][4] Many benzoxazole syntheses require elevated temperatures to proceed efficiently.[5]

  • Incomplete Reaction: The reaction may not have reached completion. You can monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure all starting material has been consumed.[4][6]

  • Side Product Formation: The formation of unwanted side products can significantly decrease the yield of your desired benzoxazole.[1]

  • Product Degradation: The synthesized benzoxazole derivative might be unstable under the reaction or workup conditions.

  • Inefficient Purification: Significant product loss can occur during purification steps.[1]

FAQ 2: I am observing a significant amount of a stable Schiff base intermediate and my reaction is not proceeding to the final benzoxazole. How can I promote cyclization?

The formation of a stable Schiff base is a common bottleneck in syntheses involving the condensation of a 2-aminophenol with an aldehyde.[1][7] To facilitate the subsequent cyclization, consider the following strategies:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the intramolecular cyclization to occur.[2][7] However, be mindful of potential product degradation at excessive temperatures.

  • Introduce an Oxidizing Agent: The cyclization of the Schiff base intermediate is an oxidative process. If the reaction is stalling, the addition of a suitable oxidant can be beneficial.

  • Change the Catalyst: Certain catalysts are more effective at promoting the cyclization step. Lewis acids, for instance, are often employed for this purpose.[7]

FAQ 3: What are the most common side products in benzoxazole synthesis and how can I minimize their formation?

Side product formation is a primary cause of reduced yields and purification challenges.[1] The nature of these byproducts is dependent on the specific synthetic route.

  • Incomplete Cyclization: As mentioned, the Schiff base intermediate may be a major byproduct if it fails to cyclize.[2]

  • Dimerization/Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or in the presence of strong acids or bases.[2]

  • Over-alkylation/acylation: In syntheses involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[1]

To minimize the formation of these side products, careful optimization of reaction conditions is key. This includes precise control over temperature, reaction time, and the stoichiometry of your reactants.[1] Utilizing an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation-related side reactions.[1]

FAQ 4: How do I choose the optimal solvent for my benzoxazole synthesis?

The choice of solvent can have a significant impact on reaction rate and yield.[8]

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are commonly used and can stabilize charged intermediates that form during cyclization, often leading to faster reactions.[8]

  • Protic Solvents: Protic solvents such as ethanol and water can participate in hydrogen bonding. This can be advantageous in some cases, for example, by protonating a carbonyl group to make it more electrophilic.[8]

  • "Green" Solvents: Environmentally friendly options like water, ethanol, and polyethylene glycol (PEG) have been successfully used in many benzoxazole syntheses.[8]

  • Solvent-Free Conditions: In some cases, reactions can be run neat, often with the assistance of microwave irradiation or grinding, which is an excellent green chemistry approach.[4][8]

A solvent screening is often the best approach to identify the optimal medium for your specific substrate combination.[8]

Troubleshooting Guide

Problem 1: Low or No Product Formation

If you are experiencing low or no yield of your desired benzoxazole, a systematic troubleshooting approach is necessary.

Decision Tree for Troubleshooting Low Yield

Caption: Troubleshooting decision tree for low yield in benzoxazole synthesis.

Problem 2: Difficult Purification

If you are struggling with the purification of your benzoxazole derivative, consider the following strategies:

  • Column Chromatography: This is a widely used and effective method. The choice of the solvent system is crucial for achieving good separation.[1]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique.

  • Washing: Simple aqueous washes of your crude product can help remove water-soluble impurities.

  • Use of Clarifying Agents: In some instances, treating a solution of your crude product with a clarifying agent like charcoal can help remove colored impurities.[9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzoxazoles via Condensation of 2-Aminophenol with an Aldehyde

This protocol is a generalized procedure and may require optimization for specific substrates.

  • In a round-bottom flask, combine 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the chosen catalyst (e.g., 1-10 mol%).

  • Add the appropriate solvent (e.g., ethanol, DMF).

  • Stir the reaction mixture at the optimized temperature (e.g., 50-130 °C) for the determined reaction time (e.g., 1-5 hours).[4][6][7]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent.[7]

  • If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Protocol 2: Solvent-Free Synthesis of 2-Substituted Benzoxazoles

This protocol is based on a greener, solvent-free approach.[6]

  • In a 5 mL vessel, combine 2-aminophenol (1.0 mmol), the desired benzaldehyde (1.0 mmol), and a Brønsted acidic ionic liquid (BAIL) gel (0.01 mmol, 1 mol%).[6]

  • Stir the reaction mixture at 130 °C for 5 hours.[6]

  • Monitor the reaction progress by TLC or GC.[6]

  • After completion, dissolve the mixture in ethyl acetate (10 mL).[6]

  • Separate the catalyst by centrifugation.[6]

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Reaction Mechanisms and Pathways

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting and optimization.

General Reaction Pathway for Benzoxazole Synthesis

The most common route to benzoxazoles involves the condensation of a 2-aminophenol with a carbonyl compound, such as an aldehyde, followed by an intramolecular cyclization and dehydration/oxidation.

G A 2-Aminophenol C Schiff Base Intermediate A->C B Aldehyde B->C D Cyclized Intermediate (Hemiaminal) C->D Intramolecular Cyclization E 2-Substituted Benzoxazole D->E Dehydration/ Oxidation

Caption: Simplified reaction pathway for one-pot benzoxazole synthesis.

Data Summary

Table 1: Effect of Different Catalysts on Benzoxazole Synthesis
CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
ZnS Nanoparticles0.003 gEthanol70196[7]
NiSO₄10EthanolAmbient294[7]
BAIL gel1Solvent-free130598[6]
Samarium(III) triflate10EtOH–H₂O50292[6]
TiO₂@ZrO₂10Acetonitrile600.2591[6]

This table illustrates how the choice of catalyst, along with other reaction parameters, can significantly influence the outcome of the synthesis.

References

Technical Support Center: Enhancing the Biological Activity of Methyl Benzo[d]oxazole-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methyl benzo[d]oxazole-7-carboxylate derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your experiments and enhance the biological activity of your compounds.

I. Understanding the this compound Scaffold

The this compound core is a versatile scaffold known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Its relatively rigid, bicyclic structure provides a robust platform for structural modifications to optimize therapeutic potential. However, this same structure can also present challenges, particularly concerning solubility and off-target effects. This guide will walk you through common issues and provide actionable solutions.

II. FAQs: Quick Solutions to Common Problems

Here are some frequently asked questions and their solutions to get you started:

Q1: My this compound derivative shows poor solubility in aqueous buffers for my biological assays. What can I do?

A1: Poor aqueous solubility is a common issue with this class of compounds due to their hydrophobic nature[4]. Here’s a step-by-step approach to address this:

  • Co-solvents: Start by dissolving your compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before diluting it with your aqueous assay buffer. Be mindful of the final solvent concentration, as high concentrations can affect your biological system[1].

  • pH Adjustment: If your derivative has ionizable functional groups, adjusting the pH of the buffer can significantly improve solubility. For basic moieties, a slightly acidic buffer can help, while an acidic compound will be more soluble in a slightly basic buffer[4].

  • Formulation Strategies: For in vivo studies or more persistent solubility issues, consider advanced formulation techniques such as solid dispersions or cyclodextrin complexation[4].

Q2: I'm seeing high cytotoxicity in my assays, even against normal cell lines. How can I investigate and mitigate this?

A2: High cytotoxicity against non-cancerous cells is a critical hurdle. Here's how to approach this:

  • In Silico Prediction: Before synthesis, use computational tools to predict the ADME-Toxicity (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of your designed molecules. This can help you identify potential liabilities early on[4].

  • Selective Cytotoxicity Assays: Always test your compounds on a panel of cancerous and non-cancerous cell lines to determine a selectivity index. This will help you quantify the therapeutic window of your derivatives[5].

  • Structural Modifications: Analyze the structure-activity relationship (SAR) of your compounds. Sometimes, minor structural changes can significantly reduce off-target toxicity while retaining or even improving the desired activity.

Q3: My compound shows promising in vitro activity, but this doesn't translate to in vivo models. What are the likely reasons?

A3: A lack of correlation between in vitro and in vivo results is a common challenge in drug discovery. The primary culprits are often poor pharmacokinetics and bioavailability[6].

  • Solubility and Permeability: Poor solubility can lead to low absorption in the gastrointestinal tract. Assess the compound's permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Instability: The compound may be rapidly metabolized in the liver (first-pass metabolism). Conduct in vitro metabolic stability assays using liver microsomes to evaluate this.

  • Formulation: For in vivo studies, a suitable formulation is crucial. Consider the formulation strategies mentioned in A1 to improve exposure.

III. Troubleshooting Guide: From Synthesis to Biological Assays

This section provides a more detailed breakdown of potential issues and their solutions, organized by experimental stage.

A. Challenges in Chemical Synthesis

While this guide focuses on biological activity, synthetic issues can impact the quality of your compounds and, consequently, their biological performance.

Issue Potential Cause Recommended Solution
Low Reaction Yield Suboptimal reaction conditions (temperature, solvent, catalyst).Systematically screen different solvents, catalysts, and temperature ranges.
Purity of starting materials.Ensure the purity of your starting materials using techniques like NMR or melting point analysis.
Side Product Formation Competing reaction pathways.Modify the reaction conditions to favor the desired product. For example, using a milder base or a more selective catalyst.
Over-alkylation or acylation.Carefully control the stoichiometry of your reagents.
B. Enhancing Biological Activity: A Multi-pronged Approach

Improving the biological activity of your this compound derivatives can be achieved through several strategies:

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core and any appended functional groups[7].

  • Anticancer Activity: For anticancer agents targeting kinases like VEGFR-2, the introduction of specific hydrogen bond donors and acceptors can enhance binding to the ATP-binding pocket. The addition of a flexible linker between the benzoxazole core and a terminal aromatic ring can also improve potency[1][8].

  • Antimicrobial Activity: The presence of electron-withdrawing groups on the benzoxazole ring has been shown to enhance antimicrobial activity[2].

  • Anti-inflammatory Activity: Modifications at the 2- and 5-positions of the benzoxazole ring have been found to be crucial for anti-inflammatory effects, particularly for COX-2 inhibition[9][10].

As mentioned, poor solubility is a major obstacle. Here are two common formulation strategies with detailed protocols:

Protocol 1: Preparation of a Solid Dispersion

This technique involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate[4].

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Organic solvent (e.g., methanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve your benzoxazole derivative in a suitable organic solvent.

  • In a separate container, dissolve the hydrophilic carrier in the same solvent.

  • Add the drug solution to the carrier solution and mix thoroughly.

  • Remove the solvent using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion under vacuum to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder.

Protocol 2: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility[4].

Materials:

  • This compound derivative

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Mortar and pestle

  • Oven

Procedure:

  • Place the desired amount of cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Slowly add your benzoxazole derivative to the cyclodextrin paste.

  • Knead the mixture for 30-60 minutes to form a uniform paste.

  • Dry the paste in an oven at a suitable temperature until a constant weight is achieved.

  • Grind the dried complex into a fine powder.

C. Troubleshooting Biological Assays

Even with a soluble and potent compound, issues can arise during biological testing.

Issue Potential Cause Recommended Solution
Compound Precipitation in Assay Medium The final concentration exceeds the compound's solubility in the assay medium.Determine the kinetic solubility of your compound in the specific assay medium. If necessary, reduce the final concentration or use a co-solvent.
Interaction with components of the assay medium (e.g., proteins).Pre-incubate the compound in the assay medium and visually inspect for precipitation before adding cells or other reagents.
Inconsistent or Non-reproducible Results Incomplete dissolution of the stock solution.Ensure your stock solution is fully dissolved. Gentle warming or sonication can help[1].
Compound degradation.Assess the stability of your compound in the assay buffer over the time course of the experiment.
High Background Signal or Off-Target Effects Non-specific binding to assay components.Include appropriate controls, such as vehicle-only and known inhibitors, to identify non-specific effects.
Intrinsic fluorescence of the compound interfering with fluorescent readouts.Run a control with the compound alone to measure its intrinsic fluorescence and subtract this from the experimental values.

IV. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for common biological assays used to evaluate this compound derivatives.

Protocol 3: In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability and proliferation[2].

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA)

  • SRB solution

  • Tris-base solution

Procedure:

  • Seed cells in a 96-well plate at the desired density and incubate for 24 hours.

  • Treat the cells with various concentrations of your benzoxazole derivatives and incubate for the desired time (e.g., 48-72 hours).

  • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with water and allow them to air dry.

  • Add SRB solution to each well and incubate for 10 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Add Tris-base solution to each well to solubilize the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

Protocol 4: In Vitro Antimicrobial Activity (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[2].

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of your benzoxazole derivatives in the appropriate broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no drug) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Protocol 5: VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2, a key target in angiogenesis and cancer[5][8].

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • 96-well plates

Procedure:

  • Add the kinase buffer, VEGFR-2 enzyme, and your benzoxazole derivative to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

  • Calculate the percent inhibition relative to a control with no inhibitor.

V. Visualizing Experimental Workflows and Relationships

To better illustrate the concepts discussed, here are some diagrams created using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening In Vitro Screening cluster_optimization Lead Optimization synthesis Synthesis of Derivatives purification Purification & Characterization synthesis->purification solubility Solubility Assessment purification->solubility activity Primary Biological Assay (e.g., Anticancer, Antimicrobial) solubility->activity toxicity Cytotoxicity Assay (Normal Cells) activity->toxicity sar SAR Analysis toxicity->sar formulation Formulation Development sar->formulation in_vivo In Vivo Efficacy Studies formulation->in_vivo

Caption: A typical workflow for the development of this compound derivatives.

troubleshooting_solubility start Poor Solubility Observed cosolvent Use Co-solvent (DMSO, Ethanol) start->cosolvent Initial Step ph Adjust pH start->ph If Ionizable formulation Advanced Formulation cosolvent->formulation If Still Poor ph->formulation If Still Poor solid_disp Solid Dispersion formulation->solid_disp cyclo Cyclodextrin Complexation formulation->cyclo

Caption: A decision tree for troubleshooting poor solubility of benzoxazole derivatives.

VI. References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Benzoxazole Compounds. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. --INVALID-LINK--

  • MDPI. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. --INVALID-LINK--

  • PubMed. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. --INVALID-LINK--

  • Springer. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. --INVALID-LINK--

  • Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. --INVALID-LINK--

  • Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. --INVALID-LINK--

  • Abdel-fattah, H., et al. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1653. --INVALID-LINK--

  • ResearchGate. (2022). Structure activity relationship of benzoxazole derivatives. --INVALID-LINK--

  • Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326. --INVALID-LINK--

  • PubMed. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. --INVALID-LINK--

  • Sener, E. A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-12. --INVALID-LINK--

  • PubMed. (2016). Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors. --INVALID-LINK--

  • El-Sayed, M. A., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Validation of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Data Point

This guide is designed for the discerning researcher who understands that purity is not a single value but a state of confidence established through rigorous, multi-faceted analysis. We will move beyond a simple checklist of techniques and instead build a logical, self-validating workflow. Our approach is grounded in the principle of orthogonality , where we employ analytical methods based on different chemical and physical principles. A compound that is deemed pure by two or more orthogonal techniques provides a significantly higher degree of assurance than a single, uncorroborated measurement. Here, we compare and contrast the primary methods for validating the purity of Methyl benzo[d]oxazole-7-carboxylate, providing the rationale behind experimental choices and the protocols to execute them effectively.

Chapter 1: The First Line of Inquiry: Thermal Analysis

The simplest and most immediate assessment of a crystalline solid's purity is its melting point. This technique is rooted in the fundamental thermodynamic principle of melting point depression.[1] Pure crystalline substances melt over a very sharp, well-defined temperature range, typically 0.5–1 °C.[1] The presence of impurities disrupts the crystal lattice, weakening the intermolecular forces and consequently lowering the energy required to transition from a solid to a liquid state.[1][2] This results in both a depression of the melting point and a broadening of the melting range.[3][4]

Comparative Value:

Melting point analysis serves as an excellent, rapid, and low-cost preliminary check.[5] While it doesn't quantify individual impurities, a sharp melting range that aligns with the literature value (for this compound, m.p. 116-118 °C[6]) is a strong positive indicator of high purity. Conversely, a broad or depressed melting range is an immediate red flag, signaling the need for further purification and investigation.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry, as residual solvent like moisture can act as an impurity and depress the melting point.[5] Finely crush a small amount of the crystalline solid into a powder to ensure uniform heating.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a depth of approximately 3 mm.[5] Proper packing is crucial for efficient and even heat transfer.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Begin heating at a moderate rate until the temperature is ~15-20 °C below the expected melting point. Then, slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[5]

  • Observation & Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a liquid. The melting range is T1-T2.[5]

  • Analysis: Compare the observed melting range to the reference value. A narrow range (e.g., ≤ 2 °C) close to the literature value suggests high purity.

Chapter 2: The Workhorse of Purity: Chromatographic Separation

Chromatographic techniques are indispensable for purity assessment because they physically separate the main compound from its impurities, allowing for their individual detection and quantification. For a compound of moderate polarity like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Causality Behind the Choice: Why HPLC?

HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., a C18 silica column) and a liquid mobile phase.[7] This allows for the separation of impurities with very similar structures, such as starting materials (e.g., methyl 3-amino-2-hydroxybenzoate), reaction intermediates, or side-products. The "area percent" of the main peak in the chromatogram is commonly used to express purity. While not a truly absolute measure without response factor correction for each impurity, it is the industry standard for routine purity assessment and is required by most scientific journals for publication.[8]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., Acetonitrile/Water) B Prepare Sample Stock (Dissolve in Mobile Phase) A->B C Calibrate HPLC System B->C D Inject Sample onto Reverse-Phase C18 Column C->D E Run Gradient Elution (Increase Organic Solvent %) D->E F Detect Eluting Compounds (UV Detector at 254 nm) E->F G Integrate Peak Areas in Chromatogram F->G H Calculate Area % Purity = (Area_Main / Area_Total) * 100 G->H I Generate Report H->I

Caption: High-level workflow for HPLC purity analysis.

Experimental Protocol: Reverse-Phase HPLC Analysis
  • System Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • UV Detection: 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B (linear gradient)

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 10% B (return to initial conditions)

    • 20-25 min: Hold at 10% B (equilibration)

  • Injection & Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram for 25 minutes.

  • Data Analysis: Integrate all peaks with a signal-to-noise ratio > 3. Calculate the area percent purity.

Data Presentation: Sample HPLC Results
Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
13.5215.60.4%Unknown Impurity 1
28.913850.299.1%This compound
311.2419.40.5%Unknown Impurity 2
Total 3885.2 100.0%

Chapter 3: The Gold Standard: Quantitative NMR (qNMR)

While HPLC is excellent for detecting and quantifying impurities relative to the main component, it is not an absolute method without pure standards for every impurity. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, can provide absolute purity determination.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known mass and purity, one can calculate the absolute purity of the analyte.[8] This approach is so robust that it is now accepted by leading journals like the Journal of Medicinal Chemistry as a primary method for purity validation.[8][10]

Trustworthiness through Orthogonality:

qNMR is a powerful orthogonal technique to HPLC. HPLC separates based on polarity, while qNMR quantifies based on the magnetic properties of atomic nuclei (specifically, ¹H).[11] An impurity that might co-elute with the main peak in HPLC would almost certainly have a different ¹H NMR spectrum, making it detectable and quantifiable by qNMR. This makes the combination of HPLC and qNMR a self-validating system for purity analysis.

Experimental Protocol: ¹H qNMR Purity Determination
  • Selection of Internal Standard (IS): Choose a standard with a simple spectrum (ideally a single sharp peak) that does not overlap with any analyte signals. Maleic acid or dimethyl sulfone are common choices. The standard must be stable, non-volatile, and accurately weighable.

  • Sample Preparation:

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into a vial. Record the exact mass (m_IS).

    • Accurately weigh ~15 mg of this compound into the same vial. Record the exact mass (m_Analyte).

    • Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

  • NMR Data Acquisition (Critical Parameters):

    • Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz.

    • Crucially, use a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any proton being integrated (typically d1 ≥ 30 seconds). This ensures all protons are fully relaxed before the next pulse, making the signal integrals truly quantitative.

    • Ensure a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Phase and baseline the spectrum carefully.

    • Integrate a well-resolved, non-overlapping signal for the analyte (I_Analyte). For this compound, the singlet at δ 8.21 ppm (1H) is a good candidate.[6]

    • Integrate the signal for the internal standard (I_IS). For maleic acid, this is a singlet around δ 6.3 ppm (2H).

    • Calculate the purity using the following formula:

    Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • N = Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid's olefinic protons)

    • MW = Molar Mass (Analyte: 177.16 g/mol [2]; IS: 116.07 g/mol for maleic acid)

    • m = mass

    • P_IS = Purity of the internal standard (e.g., 99.9%)

Chapter 4: A Comparative Summary and Recommended Workflow

No single technique is infallible. A robust purity validation strategy leverages the strengths of multiple, orthogonal methods.

Comparison of Analytical Techniques
TechniquePrincipleProsConsInformation Gained
Melting Point Thermal property of a crystalline solidFast, inexpensive, requires minimal sample[12][13]Not quantitative, only for solids, insensitive to some impuritiesQualitative purity indicator, identity confirmation[3][4]
HPLC-UV Differential partitioning/polarityHigh sensitivity, high resolution, widely applicableRequires standards for absolute quantification, destructiveRelative purity (Area %), detection of non-volatile impurities[7][14]
qNMR Nuclear magnetic resonanceAbsolute quantification without specific impurity standards, non-destructive, structural info[8][9]Lower sensitivity than HPLC, requires expensive equipment, careful setupAbsolute mass purity (%), structural confirmation of analyte and impurities[15]
GC-MS Volatility & mass-to-charge ratioExcellent for volatile/semi-volatile impurities (e.g., residual solvents)Not suitable for non-volatile or thermally labile compounds, destructiveIdentification and quantification of volatile impurities
Recommended Validation Workflow

This workflow represents a logical and robust pathway to establish high confidence in the purity of a batch of this compound.

Validation_Workflow A Synthesized Batch of This compound B Step 1: Initial Assessment Melting Point Analysis A->B C Result: Sharp MP near 116-118°C? B->C D Step 2: Structural Confirmation ¹H and ¹³C NMR Spectroscopy C->D Yes K Repurify Batch & Re-analyze C->K No E Result: Spectrum Matches Expected Structure? D->E F Step 3: Impurity Profiling Reverse-Phase HPLC-UV E->F Yes E->K No G Result: Purity >98% by Area %? F->G H Step 4: Absolute Purity Quantitative ¹H NMR (qNMR) G->H Yes G->K No I Result: Purity >98% by Mass? H->I J Batch Certified for Use I->J Yes I->K No

Caption: Recommended orthogonal workflow for purity validation.

Conclusion

Validating the purity of this compound is not a perfunctory task but a scientific necessity. By employing an orthogonal workflow—beginning with a rapid thermal screen, followed by high-resolution chromatographic separation, and culminating in absolute spectroscopic quantification—researchers can establish an unimpeachable level of confidence in their material. This rigorous, multi-faceted approach ensures that subsequent biological and chemical data is both reliable and reproducible, upholding the highest standards of scientific integrity.

References

A Comparative Analysis of Methyl Benzo[d]oxazole-7-carboxylate and Its Analogs as Staphylococcus aureus Sortase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the ever-evolving landscape of antibacterial drug discovery, the targeting of virulence factors presents a promising strategy to combat the rise of antibiotic resistance. One such target, Staphylococcus aureus Sortase A (SrtA), a transpeptidase responsible for anchoring surface proteins crucial for bacterial pathogenesis, has garnered significant attention. This guide provides a detailed comparative study of Methyl benzo[d]oxazole-7-carboxylate and its structurally related amide derivatives as potential inhibitors of SrtA. This analysis is grounded in published experimental data to provide researchers with objective insights into the structure-activity relationships within this class of compounds.

Introduction to the Benzoxazole Scaffold

The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1] Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for the design of enzyme inhibitors. This guide focuses on derivatives of benzo[d]oxazole-7-carboxylic acid, exploring how modifications at the 7-position influence their inhibitory potency against S. aureus Sortase A.

Comparative Analysis of Sortase A Inhibition

A study by Zhang et al. systematically investigated a series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives for their ability to inhibit SrtA.[2] While the inhibitory activity of the parent compound, this compound, was not explicitly reported, the data from its amide derivatives provide a strong foundation for a comparative analysis and structure-activity relationship (SAR) discussion.

For the purpose of this guide, we will compare the parent methyl ester with its corresponding carboxylic acid and a selection of its amide derivatives from the aforementioned study. The inhibitory activities are presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting the enzyme.

CompoundR GroupIC50 (µM)
This compound-OCH₃> 200 (estimated)
Benzo[d]oxazole-7-carboxylic acid-OH> 200
2-Phenyl-N-isobutylbenzo[d]oxazole-7-carboxamide-NHCH₂CH(CH₃)₂19.8
2-Phenyl-N-propylbenzo[d]oxazole-7-carboxamide-NHCH₂CH₂CH₃42.5
2-Phenyl-N-cyclopropylbenzo[d]oxazole-7-carboxamide-NH-c-C₃H₅55.6
2-Phenyl-N-ethylbenzo[d]oxazole-7-carboxamide-NHCH₂CH₃112.4
2-Phenyl-N-methylbenzo[d]oxazole-7-carboxamide-NHCH₃184.2
p-Hydroxymercuribenzoic acid (pHMB) (Positive Control)-130

Table 1: Comparative in vitro inhibitory activity of this compound and its derivatives against Staphylococcus aureus Sortase A.[2] The IC50 value for this compound is an estimation based on the reported inactivity of the corresponding carboxylic acid at the highest tested concentration.

The data clearly indicate that the conversion of the methyl ester or carboxylic acid at the 7-position to an amide group significantly enhances the inhibitory activity against SrtA.[2] Notably, the nature of the alkyl substituent on the amide nitrogen plays a crucial role in determining the potency. The isobutyl derivative emerged as the most potent inhibitor in the series, with an IC50 value of 19.8 µM, which is more than six times more potent than the positive control, p-hydroxymercuribenzoic acid (pHMB).[2] This suggests that the hydrophobic pocket of the enzyme's active site can accommodate and favorably interact with the branched alkyl chain of the isobutyl group.

Structure-Activity Relationship (SAR) Insights

The experimental data from Zhang et al. allows for the elucidation of key structure-activity relationships for this class of SrtA inhibitors.[2] The dramatic increase in activity upon conversion of the carboxylic acid to various amides underscores the importance of the amide functionality for binding to the enzyme. It is plausible that the amide group participates in crucial hydrogen bonding interactions within the SrtA active site.

Furthermore, the trend in activity among the N-alkyl amides (isobutyl > propyl > cyclopropyl > ethyl > methyl) suggests that the size and shape of the alkyl substituent are critical for optimal interaction with a hydrophobic sub-pocket of the enzyme. The superior activity of the isobutyl group compared to the linear propyl group points towards a preference for a branched alkyl chain.

SAR_Insights cluster_0 Modification at 7-Position cluster_1 Amide Substituent (R) Carboxylic Acid Carboxylic Acid Amide Amide Carboxylic Acid->Amide Increases Activity Methyl Ester Methyl Ester Methyl Ester->Amide Increases Activity High Potency High Potency Amide->High Potency Leads to Methyl Methyl Ethyl Ethyl Ethyl->Methyl > Propyl Propyl Propyl->Ethyl > Isobutyl Isobutyl Isobutyl->Propyl > Isobutyl->High Potency

Caption: Structure-Activity Relationship (SAR) for Benzo[d]oxazole-7-carboxamides as SrtA inhibitors.

Experimental Protocols

To ensure scientific integrity and enable researchers to reproduce and build upon these findings, detailed experimental protocols for the synthesis of the comparator compounds and the Sortase A inhibition assay are provided below.

Synthesis of 2-Phenyl-N-alkylbenzo[d]oxazole-7-carboxamides

The synthesis of the 2-phenyl-N-alkylbenzo[d]oxazole-7-carboxamide derivatives involves a multi-step process starting from methyl 3-amino-2-hydroxybenzoate.

Synthesis_Workflow A Methyl 3-amino-2-hydroxybenzoate B Methyl 2-phenylbenzo[d]oxazole-7-carboxylate A->B Benzoyl Chloride, Pyridine C 2-Phenylbenzo[d]oxazole-7-carboxylic acid B->C LiOH, THF/H2O D 2-Phenyl-N-alkylbenzo[d]oxazole-7-carboxamide C->D EDCI, HOBt, N-alkylamine, DIPEA, DMF

Caption: General synthetic workflow for 2-phenyl-N-alkylbenzo[d]oxazole-7-carboxamides.

Step 1: Synthesis of Methyl 2-phenylbenzo[d]oxazole-7-carboxylate

  • Dissolve methyl 3-amino-2-hydroxybenzoate in pyridine.

  • Add benzoyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Phenylbenzo[d]oxazole-7-carboxylic acid

  • Dissolve methyl 2-phenylbenzo[d]oxazole-7-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir the mixture at room temperature for 24 hours.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

Step 3: Synthesis of 2-Phenyl-N-alkylbenzo[d]oxazole-7-carboxamides

  • To a solution of 2-phenylbenzo[d]oxazole-7-carboxylic acid in dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the respective N-alkylamine and continue stirring for 12 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and purify by column chromatography.

In Vitro Sortase A Inhibition Assay

The inhibitory activity of the synthesized compounds against S. aureus SrtA is determined using a fluorescence resonance energy transfer (FRET)-based assay.[3]

FRET_Assay_Workflow A Prepare reaction mixture: SrtA enzyme, assay buffer, test compound B Add FRET substrate (e.g., Abz-LPETG-Dnp) A->B C Incubate at 37°C B->C D Monitor fluorescence intensity (Ex/Em wavelengths) C->D E Calculate percent inhibition and IC50 values D->E

Caption: Workflow for the in vitro Sortase A FRET-based inhibition assay.

Protocol:

  • The assay is performed in a 96-well plate in a final volume of 100 µL.

  • The reaction mixture contains SrtA enzyme in an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5).

  • Add the test compounds at various concentrations (typically dissolved in DMSO).

  • Initiate the reaction by adding a FRET-based substrate (e.g., Abz-LPETG-Dnp).

  • Incubate the plate at 37°C and monitor the increase in fluorescence at appropriate excitation and emission wavelengths over time using a microplate reader.

  • The percent inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This comparative guide highlights the significant potential of the benzo[d]oxazole-7-carboxamide scaffold as a template for the development of novel S. aureus Sortase A inhibitors. The readily available starting material, this compound, serves as a versatile intermediate for the synthesis of a diverse library of amide derivatives. The structure-activity relationship data clearly demonstrate that modifications at the 7-position are critical for achieving potent enzymatic inhibition.

Future research in this area could focus on further optimization of the N-alkyl substituent to enhance potency and improve pharmacokinetic properties. Additionally, exploring substitutions on the 2-phenyl ring could provide further insights into the binding interactions with the SrtA active site. The experimental protocols detailed in this guide provide a solid foundation for researchers to pursue these and other avenues in the quest for new anti-infective agents.

References

comparing different synthesis methods for Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Methyl benzo[d]oxazole-7-carboxylate, in particular, serves as a crucial building block for the synthesis of more complex molecules with therapeutic potential. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug discovery and development community. This guide provides an in-depth, objective comparison of various synthetic methodologies for this compound, supported by experimental data to inform methodological choices in a research and development setting.

Introduction to Synthetic Strategies

The synthesis of this compound can be strategically dissected into two primary stages: the preparation of the key precursor, Methyl 3-amino-4-hydroxybenzoate , and its subsequent cyclization to form the benzoxazole ring. The choice of starting materials and the method for each stage significantly impact the overall efficiency, yield, and scalability of the synthesis. This guide will explore two primary pathways for the synthesis of the key intermediate and compare three distinct methods for the final cyclization step.

Part 1: Synthesis of the Key Intermediate: Methyl 3-amino-4-hydroxybenzoate

The synthesis of Methyl 3-amino-4-hydroxybenzoate is a critical first step, and two common routes have been established, differing in their starting material.

Method 1: Starting from 4-Hydroxybenzoic Acid

This traditional approach involves a three-step sequence: nitration, reduction, and esterification.

  • Step 1: Nitration of 4-Hydroxybenzoic Acid. The regioselective nitration of 4-hydroxybenzoic acid at the 3-position is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures. This electrophilic aromatic substitution is directed by the activating hydroxyl group.

  • Step 2: Reduction of 4-Hydroxy-3-nitrobenzoic Acid. The nitro group is then reduced to an amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.

  • Step 3: Esterification of 3-Amino-4-hydroxybenzoic Acid. The final step in this sequence is the esterification of the carboxylic acid to the methyl ester. This can be accomplished using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Method 2: Starting from p-Hydroxy Methyl Benzoate

This route offers a more direct approach by starting with the ester functionality already in place.

  • Step 1: Nitration of p-Hydroxy Methyl Benzoate. Similar to the first method, the starting ester is nitrated at the 3-position using a mixture of nitric acid and sulfuric acid.

  • Step 2: Reduction of Methyl 4-Hydroxy-3-nitrobenzoate. The resulting nitro-ester is then reduced to the desired amino-ester. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.

Part 2: Cyclization to this compound: A Comparative Analysis

The final and crucial step is the formation of the benzoxazole ring from Methyl 3-amino-4-hydroxybenzoate. This is typically achieved by reacting the ortho-aminophenol with a one-carbon synthon. We will compare three common methods for this cyclization.

Method A: Microwave-Assisted Cyclization with Triethyl Orthoformate

This modern and highly efficient method utilizes triethyl orthoformate as the one-carbon source under microwave irradiation.

Experimental Protocol: Microwave-Assisted Synthesis [1]

  • Suspend Methyl 3-amino-2-hydroxybenzoate (1.69 g, 10.13 mmol) in toluene (2 mL) in a microwave reaction flask.

  • Add triethyl orthoformate (1.80 g, 12.15 mmol) and ytterbium trifluoromethanesulfonate (Yb(OTf)3, 0.003 g, 0.005 mmol).

  • Irradiate the reaction mixture in a microwave reactor at 100 °C for 1 hour.

  • After completion, remove the solvent by evaporation.

  • Purify the crude product by fast column chromatography (eluent: petroleum ether/ethyl acetate, 4:1, v/v) to yield this compound.

Method B: Classical Phillips Condensation with Formic Acid

The Phillips condensation is a well-established method for the synthesis of benzoxazoles, involving the reaction of an o-aminophenol with a carboxylic acid. In this case, formic acid serves as the one-carbon source.

Method C: Cyclocondensation using Polyphosphoric Acid (PPA)

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis that acts as both a catalyst and a dehydrating agent, facilitating the cyclocondensation of o-aminophenols with carboxylic acids.

Performance Comparison

To facilitate an objective comparison, the following table summarizes the key performance indicators for the different cyclization methods.

MethodReagentCatalyst/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
A: Microwave-Assisted Triethyl OrthoformateYb(OTf)3, Microwave, 100 °C1 hour91[1]Rapid, high yield, clean reactionRequires specialized microwave equipment
B: Phillips Condensation Formic AcidHeatSeveral hoursModerate to GoodReadily available and inexpensive reagentsLonger reaction times, potentially lower yields
C: PPA Cyclocondensation Formic AcidPolyphosphoric Acid (PPA), HeatSeveral hoursGood to Excellent[2]High yielding, effective for a range of substratesViscous medium can complicate work-up

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic routes, the following diagrams illustrate the reaction workflows.

Synthesis_Method_1 cluster_0 Method 1: From 4-Hydroxybenzoic Acid 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 4-Hydroxy-3-nitrobenzoic_Acid 4-Hydroxy-3-nitrobenzoic Acid 4-Hydroxybenzoic_Acid->4-Hydroxy-3-nitrobenzoic_Acid HNO3, H2SO4 3-Amino-4-hydroxybenzoic_Acid 3-Amino-4-hydroxybenzoic Acid 4-Hydroxy-3-nitrobenzoic_Acid->3-Amino-4-hydroxybenzoic_Acid SnCl2, HCl Methyl_3-amino-4-hydroxybenzoate Methyl 3-amino-4-hydroxybenzoate 3-Amino-4-hydroxybenzoic_Acid->Methyl_3-amino-4-hydroxybenzoate MeOH, H+ Methyl_benzoxazole This compound Methyl_3-amino-4-hydroxybenzoate->Methyl_benzoxazole Cyclization Reagent

Caption: Synthetic workflow starting from 4-Hydroxybenzoic Acid.

Synthesis_Method_2 cluster_1 Method 2: From p-Hydroxy Methyl Benzoate p-Hydroxy_Methyl_Benzoate p-Hydroxy Methyl Benzoate Methyl_4-hydroxy-3-nitrobenzoate Methyl 4-hydroxy-3-nitrobenzoate p-Hydroxy_Methyl_Benzoate->Methyl_4-hydroxy-3-nitrobenzoate HNO3, H2SO4 Methyl_3-amino-4-hydroxybenzoate_2 Methyl 3-amino-4-hydroxybenzoate Methyl_4-hydroxy-3-nitrobenzoate->Methyl_3-amino-4-hydroxybenzoate_2 H2, Pd/C Methyl_benzoxazole_2 This compound Methyl_3-amino-4-hydroxybenzoate_2->Methyl_benzoxazole_2 Cyclization Reagent

Caption: Synthetic workflow starting from p-Hydroxy Methyl Benzoate.

Cyclization_Methods cluster_A Method A cluster_B Method B cluster_C Method C Intermediate Methyl 3-amino-4-hydroxybenzoate Method_A Triethyl Orthoformate Yb(OTf)3, MW, 100°C, 1h Yield: 91% Intermediate->Method_A Method_B Formic Acid Heat Intermediate->Method_B Method_C Formic Acid PPA, Heat Intermediate->Method_C Final_Product This compound Method_A->Final_Product Method_B->Final_Product Method_C->Final_Product

Caption: Comparison of cyclization methods to the final product.

Conclusion and Recommendations

The synthesis of this compound can be achieved through multiple effective routes. The choice of the optimal method will depend on the specific requirements of the research, including available starting materials, desired scale, and equipment availability.

For the preparation of the key intermediate, Methyl 3-amino-4-hydroxybenzoate , the route starting from p-hydroxy methyl benzoate is generally more efficient as it involves fewer steps.

For the final cyclization step , the microwave-assisted method using triethyl orthoformate offers a significant advantage in terms of reaction time and yield, making it an excellent choice for rapid synthesis and library generation. However, for larger-scale synthesis where specialized microwave equipment may be a limitation, the classical Phillips condensation or the use of polyphosphoric acid remain robust and viable alternatives, with PPA often providing higher yields.

Researchers should carefully consider these factors to select the most appropriate synthetic strategy that aligns with their project goals and resource availability.

References

A Comparative Guide to the Biological Activity of Methyl Benzo[d]oxazole-7-carboxylate and Other Key Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and biological activities. This guide provides an in-depth comparison of the anticipated biological profile of methyl benzo[d]oxazole-7-carboxylate with established heterocyclic scaffolds, namely pyrazoles, triazoles, and thiadiazoles. While specific experimental data for this compound is not extensively available in the public domain, this analysis is built upon the well-documented structure-activity relationships (SAR) of benzoxazole derivatives and extensive data on the comparator heterocycles.

The Benzoxazole Scaffold: A Promising but Underexplored Substitution Pattern

The benzoxazole nucleus is a well-regarded pharmacophore, known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The majority of research has concentrated on substitutions at the 2 and 5-positions of the benzoxazole ring. However, the biological implications of substitution at the 7-position, as seen in this compound, remain a comparatively nascent area of investigation.

A noteworthy study on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that the introduction of a bromine atom at the 7-position of the benzoxazole ring led to an increase in biological activity.[4] This finding suggests that the 7-position is a viable site for modification to modulate the pharmacological profile of benzoxazole-containing compounds. The electron-withdrawing nature of the carboxylate group at the 7-position in this compound could significantly influence its electronic distribution and, consequently, its interaction with biological targets.

Comparative Analysis of Biological Activities

This section will compare the potential biological activities of this compound with those of pyrazole, triazole, and thiadiazole derivatives, supported by available experimental data for these established heterocycles.

Antimicrobial Activity

Heterocyclic compounds are a cornerstone of antimicrobial drug discovery. A comparative overview of their minimum inhibitory concentrations (MICs) against various pathogens is presented below.

Heterocyclic ClassRepresentative Compound(s)Target Organism(s)MIC (µg/mL)Citation(s)
Benzoxazole 2,5-disubstituted derivativesPseudomonas aeruginosa7.8 - 250[1]
2-(p-substituted-benzyl) derivativesMycobacterium tuberculosis8 - 64[2]
Pyrazole 3,5-diaryl-1H-pyrazolesMycobacterium tuberculosis< 10[5]
Triazole FluconazoleAspergillus species400[6]
Thiadiazole 2-amino-1,3,4-thiadiazole derivativesStaphylococcus aureus, Bacillus subtilis20 - 28[7]

Based on the known antimicrobial properties of benzoxazoles, it is plausible that this compound could exhibit activity against a range of bacterial and fungal pathogens. The precise spectrum and potency would, however, be contingent on the specific interactions facilitated by the 7-carboxylate group.

Anticancer Activity

The development of novel anticancer agents is a critical area of research where heterocyclic compounds have shown immense promise. The following table summarizes the cytotoxic activity of various heterocyclic derivatives against different cancer cell lines, represented by their half-maximal inhibitory concentration (IC50) values.

Heterocyclic ClassRepresentative Compound(s)Cancer Cell Line(s)IC50 (µM)Citation(s)
Benzoxazole 2-arylbenzoxazole derivativesEukaryotic topoisomerase II inhibition18.8[8]
Phortress analoguesHT-29 (colon), MCF7 (breast), A549 (lung)Attractive anticancer effect[9]
Pyrazole Polysubstituted pyrazole derivativesHepG2 (hepatocellular carcinoma)2[1]
Pyrazole carbaldehyde derivativesMCF7 (breast cancer)0.25[1]
Triazole Triazolo[3,4-b]thiadiazole derivativesColorectal cancer cell linesPotent in vitro activity[10]
Thiadiazole 2,5-disubstituted thiadiazole derivativesMCF-7 (breast cancer)1.52 - 28.1[11]

The anticancer potential of benzoxazoles is well-documented, with some derivatives acting as potent topoisomerase II inhibitors.[8] The electronic properties of the 7-carboxylate group in this compound could influence its ability to interact with DNA or associated enzymes, making it a candidate for anticancer drug development.

Mechanistic Insights and Signaling Pathways

Understanding the mechanism of action is paramount in drug development. The diverse biological activities of these heterocycles stem from their ability to interact with a variety of cellular targets and signaling pathways.

Benzoxazole Derivatives

Some antimicrobial benzoxazole derivatives are known to exert their effect by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[12] In the context of anticancer activity, certain benzoxazoles function as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[8] The Phortress analogues, which are structurally related to benzoxazoles, exhibit their anticancer effects by activating the aryl hydrocarbon receptor (AhR) and subsequently inducing cytochrome P450 CYP1A1 gene expression.[9]

Caption: Proposed mechanism of action for some anticancer benzoxazoles.

Pyrazole Derivatives

The anticancer activity of pyrazole derivatives is often attributed to their ability to target multiple cellular components. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division, and the modulation of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][13] Some pyrazole compounds also act as DNA binding agents, interfering with DNA replication and transcription.[1]

Caption: Multiple targets of anticancer pyrazole derivatives.

Triazole Antifungals

The primary mechanism of action for triazole antifungal agents is the inhibition of ergosterol biosynthesis.[6][14] Triazoles target and inhibit the fungal cytochrome P450 enzyme, 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane.[6][15] Disruption of ergosterol synthesis leads to a compromised cell membrane and ultimately, fungal cell death.

Caption: Mechanism of action of triazole antifungal agents.

Thiadiazole Derivatives

Thiadiazole derivatives exhibit a broad range of biological activities, and their mechanisms of action are equally diverse. In cancer therapy, some thiadiazoles have been shown to induce apoptosis through the activation of caspases and BAX proteins.[16] Others function as inhibitors of key signaling kinases such as Src and Abl, or as topoisomerase II inhibitors.[16] In the context of antimicrobial activity, the precise mechanisms are varied and depend on the specific derivative.

Experimental Protocols

To ensure the scientific integrity and reproducibility of biological activity data, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[7][17][18]

Materials:

  • Test compound

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control antibiotic/antifungal

  • Sterile saline or broth

  • Incubator

Procedure:

  • Preparation of Inoculum: Aseptically suspend several colonies of the test microorganism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth medium across the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control well (inoculum without the test compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

A Spectroscopic Guide to Differentiating Benzoxazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Benzoxazole and its substituted isomers form the backbone of numerous pharmacologically active molecules, making the precise determination of their isomeric forms a critical step in synthesis and characterization.[1][2][3] This guide provides an in-depth comparison of the spectroscopic data for benzoxazole isomers, offering insights into how subtle changes in substituent placement manifest in their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

The benzoxazole scaffold, a fusion of benzene and oxazole rings, is an aromatic system whose electronic properties are sensitive to the nature and position of substituent groups.[3] Spectroscopic techniques provide a powerful means to probe these electronic and vibrational differences, enabling the clear differentiation of isomers.

The Isomeric Challenge

Positional isomers of substituted benzoxazoles can exhibit vastly different biological activities. Therefore, relying on a single data point for structural confirmation is often insufficient. This guide emphasizes a multi-technique approach, demonstrating how corroborative data from NMR, IR, and UV-Vis spectroscopy can lead to confident isomeric assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including benzoxazole isomers.[2] The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, which are, in turn, influenced by the position of substituents on the benzoxazole ring.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) is particularly informative for distinguishing benzoxazole isomers.[2] The substitution pattern on the benzene ring dictates the multiplicity and coupling constants (J) of the aromatic protons.

For a monosubstituted benzoxazole, the position of the substituent will determine the splitting patterns of the remaining three aromatic protons. For instance, a substituent at the 5-position will result in a different set of coupling constants and chemical shifts for the protons at the 4, 6, and 7-positions compared to a substituent at the 6-position.

Key Observational Points in ¹H NMR:

  • Protons ortho to a substituent: These protons often experience the most significant shift, either downfield or upfield depending on the electronic nature of the substituent.

  • Coupling Constants: Ortho coupling (J ≈ 7-9 Hz), meta coupling (J ≈ 2-3 Hz), and para coupling (J ≈ 0-1 Hz) provide crucial information about the relative positions of protons.[2]

  • The C2-Proton: In the absence of a substituent at the 2-position, the C2-proton typically appears as a singlet in the downfield region of the spectrum.[2]

Table 1: Comparison of ¹H NMR Data for Methylbenzoxazole Isomers

Isomer H-4 (ppm) H-5 (ppm) H-6 (ppm) H-7 (ppm) -CH₃ (ppm) Reference
2-Methylbenzoxazole 7.54-7.60 (m)7.31-7.34 (m)7.31-7.34 (m)7.54-7.60 (m)2.59[4]
5-Methylbenzoxazole ~7.4 (d)-~7.0 (dd)~7.5 (d)~2.4[5][6][7]
6-Nitrobenzoxazole 8.46 (d)8.02 (dd)-6.82 (d)-[8]

Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information about the carbon framework of the benzoxazole isomers. The chemical shifts of the carbon atoms in the benzene ring are influenced by the substituent's position and electronic properties.

Key Observational Points in ¹³C NMR:

  • Carbons directly attached to the substituent (ipso-carbon): These carbons show a significant change in chemical shift.

  • Carbons ortho and para to the substituent: These carbons are also notably affected due to resonance and inductive effects.

  • Quaternary Carbons: The chemical shifts of the bridgehead carbons (C3a and C7a) can also vary between isomers.

Table 2: Representative ¹³C NMR Chemical Shifts for Benzoxazole

Carbon Chemical Shift (ppm)
C2 ~152
C3a ~141
C4 ~124
C5 ~125
C6 ~110
C7 ~120
C7a ~150

Note: These are approximate values for the parent benzoxazole and will shift upon substitution.[9]

Vibrational Spectroscopy: Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds present and their environment, allowing for the differentiation of isomers.

Infrared (IR) Spectroscopy

The IR spectrum of benzoxazole derivatives is characterized by several key regions:

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C=N and C=C stretching: These vibrations are found in the 1500-1650 cm⁻¹ region and are characteristic of the heterocyclic and benzene rings.

  • C-O-C stretching: The ether linkage in the oxazole ring gives rise to strong absorptions in the 1200-1250 cm⁻¹ region.

  • Out-of-plane C-H bending: The pattern of bands in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

The position of a substituent can influence the exact frequencies of these vibrations due to changes in bond polarity and molecular symmetry. For example, the out-of-plane bending vibrations are particularly sensitive to the substitution pattern.

Table 3: Key IR Absorption Bands for Benzoxazole Derivatives

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch1526 - 1536
Aromatic C=C Stretch1450 - 1600
Asymmetric C-O-C Stretch~1250
Symmetric C-O-C Stretch~1070
Out-of-plane C-H Bending700 - 900

Data compiled from various sources, including[10][11].

Electronic Spectroscopy: Understanding π-Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzoxazole system has an extended π-electron system, and the position and nature of substituents can significantly affect the energies of these transitions.

The UV-Vis spectrum of benzoxazole typically shows two main absorption bands.[12] The higher-energy band is associated with a π-π* transition, while the lower-energy band can be attributed to a charge-transfer (CT) transition, which is influenced by the terminal groups.[13]

The position of a substituent can alter the extent of π-conjugation in the molecule, leading to shifts in the absorption maxima (λmax).

  • Bathochromic Shift (Red Shift): Electron-donating groups or increased conjugation can lead to a shift to longer wavelengths.

  • Hypsochromic Shift (Blue Shift): Electron-withdrawing groups or disruption of conjugation can cause a shift to shorter wavelengths.

For example, a study on 2-(2'-hydroxyphenyl)benzoxazole derivatives showed that their maximum absorption wavelengths ranged from 336 to 374 nm, depending on the other substituents present.[14][15]

Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential.

NMR Spectroscopy Sample Preparation
  • Sample Quantity: Weigh 1-10 mg of the purified benzoxazole isomer for ¹H NMR and 10-50 mg for ¹³C NMR.[2]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[2]

  • Sample Preparation: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

IR Spectroscopy Sample Preparation
  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Thin Film: For liquids or low-melting solids, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • ATR: Attenuated Total Reflectance (ATR) is a convenient method for both solids and liquids, requiring minimal sample preparation.

UV-Vis Spectroscopy Sample Preparation
  • Solvent Selection: Use a UV-grade solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or cyclohexane).

  • Concentration: Prepare a dilute solution of the benzoxazole isomer, typically in the micromolar (10⁻⁵ to 10⁻⁶ M) range, to ensure the absorbance is within the linear range of the spectrophotometer (generally below 1.0).

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

Visualizing the Workflow

A systematic approach is crucial for the successful differentiation of benzoxazole isomers. The following workflow illustrates the key steps involved.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesize Isomers Purification Purify Isomers Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR IR FT-IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis Comparison Compare Spectra NMR->Comparison IR->Comparison UV_Vis->Comparison Elucidation Elucidate Structures Comparison->Elucidation

Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of benzoxazole isomers.

Conclusion

The differentiation of benzoxazole isomers is a critical task in many scientific disciplines. While each spectroscopic technique provides valuable information, a comprehensive approach that combines ¹H and ¹³C NMR, IR, and UV-Vis spectroscopy is the most robust strategy for unambiguous structural elucidation. By carefully analyzing the subtle differences in chemical shifts, coupling constants, vibrational frequencies, and electronic transitions, researchers can confidently identify the specific isomers they are working with, ensuring the integrity and validity of their scientific findings.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl Benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of Methyl benzo[d]oxazole-7-carboxylate, a key intermediate in pharmaceutical synthesis. As the regulatory landscape continually emphasizes robust and reliable analytical data, this document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of fit-for-purpose analytical methods. This guide will delve into the validation of two primary chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), presenting supporting hypothetical experimental data to illustrate their comparative performance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] This guide is structured to not only present validation protocols but also to explain the scientific rationale behind the experimental choices, in alignment with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[3][4][5]

The Importance of Method Validation

In the pharmaceutical industry, analytical methods are crucial for ensuring the quality, safety, and efficacy of drug substances and products.[6] Method validation provides a high degree of assurance that the measurements are accurate, reproducible, and reliable.[7] The recently updated ICH Q2(R2) and the complementary Q14 guideline emphasize a lifecycle approach to analytical procedures, moving from a prescriptive checklist to a more scientific and risk-based model.[8][9]

Comparative Analytical Methodologies

The choice of an analytical method is contingent on several factors, including the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis (e.g., assay, impurity profiling). For this compound (Molecular Formula: C9H7NO3, Molecular Weight: 177.16 g/mol ), both HPLC-UV and GC-MS present viable analytical options.[10][11]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used technique in the pharmaceutical industry due to its versatility, robustness, and suitability for non-volatile and thermally labile compounds.[12] For a compound like this compound, which possesses a chromophore, UV detection is a straightforward and sensitive approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for volatile and thermally stable compounds. While this compound may require derivatization to enhance its volatility and thermal stability for GC analysis, the mass spectrometric detection offers high specificity and sensitivity.[13][14]

The Analytical Method Validation Workflow

A typical analytical method validation workflow involves a systematic evaluation of several performance characteristics. The following diagram illustrates the key stages of this process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Target Profile (ATP) method_dev Method Development & Optimization start->method_dev validation_protocol Write Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: A typical workflow for analytical method validation.

Comparative Performance Data

The following table summarizes the hypothetical validation data for the analysis of this compound using HPLC-UV and GC-MS. These values are representative of what would be expected for a well-developed and validated method for a small molecule pharmaceutical intermediate.

Validation ParameterHPLC-UVGC-MS (with derivatization)Acceptance Criteria (Typical)
Specificity Peak purity index > 0.999. No interference from placebo or degradation products.No co-eluting peaks at the retention time of the analyte. Mass spectrum of the analyte is unique.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[7]
Linearity (R²) > 0.999> 0.999R² ≥ 0.998[12]
Range 50-150 µg/mL1-50 µg/mLThe interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[15]
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% to 102.0% for drug substance assay.[7]
Precision (%RSD) Repeatability: < 1.0%Intermediate: < 2.0%Repeatability: < 1.5%Intermediate: < 2.5%RSD ≤ 2% is commonly acceptable.[16][17]
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mLSignal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in pH (±0.2), mobile phase composition (±2%), and column temperature (±5°C).Unaffected by minor changes in inlet temperature (±10°C), carrier gas flow rate (±5%), and oven temperature ramp rate (±1°C/min).The reliability of an analysis with respect to deliberate variations in method parameters.[7]

Experimental Protocols

PART 1: HPLC-UV Method Validation

Objective: To validate a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Specificity (Forced Degradation)

  • Rationale: To demonstrate that the method is stability-indicating, forced degradation studies are performed to produce potential degradation products and show that the analyte peak is well-resolved from any degradants.[18][19]

  • Procedure:

    • Prepare stock solutions of this compound.

    • Subject the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Dry heat at 105°C for 48 hours.

      • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

    • Analyze the stressed samples by HPLC and evaluate the peak purity of the parent compound.

2. Linearity and Range

  • Rationale: To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.[20]

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50, 75, 100, 125, and 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the coefficient of determination (R²).

3. Accuracy

  • Rationale: To determine the closeness of the test results to the true value.[7] This is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Procedure:

    • Prepare a placebo mixture (containing all formulation excipients except the active ingredient).

    • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each concentration level.

    • Analyze the samples and calculate the percent recovery.

4. Precision

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[21]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, and/or on different instruments.

    • Calculate the relative standard deviation (%RSD) for each set of measurements.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Rationale: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7]

  • Procedure:

    • Based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.

6. Robustness

  • Rationale: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

  • Procedure:

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Mobile phase pH (e.g., ± 0.2 units).

      • Organic modifier content in the mobile phase (e.g., ± 2%).

      • Column temperature (e.g., ± 5°C).

      • Flow rate (e.g., ± 0.1 mL/min).

    • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

PART 2: GC-MS Method Validation

Objective: To validate a GC-MS method for the quantification of this compound following derivatization.

1. Derivatization (if required)

  • Rationale: To convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.[22]

  • Procedure: A typical silylation reaction might involve reacting this compound with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent. The reaction conditions (temperature, time) would need to be optimized.

2. Specificity

  • Rationale: In GC-MS, specificity is demonstrated by the unique retention time and the characteristic mass spectrum of the analyte, which should not have any interfering peaks from the matrix or degradation products.[20]

  • Procedure:

    • Inject a blank matrix sample to ensure no interfering peaks at the retention time of the analyte.

    • Perform forced degradation studies as described for the HPLC method.

    • Analyze the stressed samples to ensure that the analyte peak is well-resolved and that the mass spectrum of the analyte is not altered by co-eluting degradants.

3. Linearity and Range

  • Procedure: Similar to the HPLC method, prepare a series of at least five standards of the derivatized analyte and inject them into the GC-MS. Construct a calibration curve and determine the R².

4. Accuracy

  • Procedure: Similar to the HPLC method, perform a recovery study by spiking a placebo matrix with known amounts of the analyte, followed by the derivatization step and analysis.

5. Precision

  • Procedure: Assess repeatability and intermediate precision as described for the HPLC method, including the derivatization step in the sample preparation.

6. LOD and LOQ

  • Procedure: Determine the LOD and LOQ based on the signal-to-noise ratio of the chromatographic peak or using the standard deviation of the response and the slope of the calibration curve.

7. Robustness

  • Procedure: Introduce deliberate variations to critical GC-MS parameters, such as:

    • Inlet temperature (e.g., ± 10°C).

    • Carrier gas flow rate (e.g., ± 5%).

    • Oven temperature program (e.g., ramp rate ± 1°C/min).

    • Evaluate the impact on system suitability.

Logical Relationships in Validation

The various parameters of method validation are interconnected. For instance, the range of a method is dependent on the demonstration of acceptable linearity, accuracy, and precision within that range.

Validation_Parameter_Interdependencies Linearity Linearity Range Range Linearity->Range Defines upper & lower limits LOD_LOQ LOD / LOQ Linearity->LOD_LOQ Slope used for calculation Accuracy Accuracy Accuracy->Range Must be acceptable within Precision Precision Precision->Range Must be acceptable within Precision->LOD_LOQ Determines quantifiability Specificity Specificity Specificity->Accuracy Ensures measurement of analyte only Specificity->Precision

Caption: Interdependencies of analytical method validation parameters.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis.

  • HPLC-UV is generally a more straightforward method to develop and is highly robust, making it well-suited for routine quality control testing.

  • GC-MS offers superior specificity and sensitivity, which may be advantageous for impurity profiling and trace-level analysis. However, the potential need for derivatization adds a layer of complexity to the sample preparation.

Ultimately, a thorough and well-documented validation process, guided by the principles outlined in regulatory guidelines, is essential to ensure the generation of reliable and defensible analytical data for this compound.[3][4][5]

References

Comparative Docking Analysis of Methyl Benzo[d]oxazole-7-carboxylate Derivatives: A Guide to Virtual Screening and Lead Identification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on methyl benzo[d]oxazole-7-carboxylate derivatives. We will delve into the rationale behind experimental choices, present a detailed protocol, and analyze hypothetical docking results to elucidate structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Therapeutic Potential of the Benzoxazole Scaffold

The benzoxazole scaffold is a privileged heterocyclic motif found in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The versatility of this core structure allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. This compound, in particular, serves as a valuable starting point for the synthesis of novel derivatives with therapeutic potential.[4]

Molecular docking is an indispensable computational tool in modern drug discovery that predicts the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[5] By comparing the docking scores and binding modes of a series of related compounds, we can gain insights into their SAR, prioritize candidates for synthesis and biological testing, and guide the design of more potent and selective inhibitors.

This guide will use Staphylococcus aureus Sortase A (SrtA) as a representative protein target to illustrate the comparative docking workflow for a virtual library of this compound derivatives. SrtA is a bacterial transpeptidase that plays a crucial role in the anchoring of surface proteins involved in virulence, making it an attractive target for the development of novel anti-infective agents.[6] A previous study on 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives has demonstrated their inhibitory activity against SrtA, making this a relevant and promising target for our investigation.[6]

Methodological Framework for Comparative Docking Studies

A robust and reproducible docking protocol is fundamental to obtaining meaningful and comparable results. The following sections outline the key steps in our proposed workflow, from target selection and ligand preparation to the execution of the docking simulation and subsequent analysis.

Selection and Preparation of the Protein Target

The choice of the protein target is dictated by the therapeutic area of interest. For this guide, we have selected S. aureus Sortase A. The crystal structure of SrtA (PDB ID: 1T2W) will be retrieved from the Protein Data Bank.

Protein Preparation Protocol:

  • PDB File Acquisition: Download the PDB file (e.g., 1T2W) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate protonation states to ionizable residues (e.g., His, Asp, Glu) based on the physiological pH (typically ~7.4). This step is critical for accurate modeling of electrostatic interactions.

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation process. This ensures a more realistic and energetically favorable starting conformation for the docking calculations.

Design and Preparation of the Ligand Library

For our comparative study, we will create a virtual library of this compound derivatives. The parent scaffold will be systematically modified at the 2-position to explore the influence of different substituents on the binding affinity for SrtA.

Ligand Preparation Protocol:

  • 2D Structure Sketching: Draw the 2D structures of the parent compound (this compound) and its derivatives using a chemical drawing software (e.g., ChemDraw).

  • 3D Structure Generation: Convert the 2D structures into 3D conformations.

  • Ligand Protonation and Tautomer Generation: Generate possible protonation states and tautomers for each ligand at physiological pH.

  • Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy conformation. This step is essential for ensuring that the ligand is in a realistic and stable conformation prior to docking.

Molecular Docking Workflow

The following diagram illustrates the overall workflow for our comparative docking study.

G cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase PDB Protein Crystal Structure (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligands Ligand Library (2D Structures) Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligands->Ligand_Prep Grid Grid Box Generation PDB_Prep->Grid Docking Molecular Docking Simulation Ligand_Prep->Docking Grid->Docking Analysis Analysis of Docking Poses (Scoring, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR G cluster_ligand MBO-04 cluster_protein SrtA Active Site Benzoxazole Benzoxazole Core Phenyl 4-Fluorophenyl Benzoxazole->Phenyl at C2 Ester Methyl Ester Benzoxazole->Ester at C7 Ile182 Ile182 Benzoxazole->Ile182 Hydrophobic Val168 Val168 Benzoxazole->Val168 Hydrophobic Trp194 Trp194 Phenyl->Trp194 Pi-Pi Stacking Arg197 Arg197 Phenyl->Arg197 Halogen Bond

References

A Comparative Guide to the Therapeutic Potential of Methyl Benzo[d]oxazole-7-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive assessment of the therapeutic potential of analogs derived from the Methyl benzo[d]oxazole-7-carboxylate scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR), compares the biological performance of various analogs against key therapeutic targets, and provides detailed experimental protocols for their evaluation. Our analysis is grounded in peer-reviewed data to ensure scientific integrity and to empower researchers in the rational design of novel therapeutic agents.

The Benzoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzoxazole ring system, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Marketed drugs such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature this core moiety, underscoring its clinical significance.[3] The therapeutic efficacy of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring, making the exploration of structure-activity relationships a critical endeavor in the discovery of new drug candidates.[1][5]

This compound: The Core Moiety

This compound serves as a versatile scaffold for synthetic modification. The ester at the 7-position and the potential for substitution at the 2-position provide key handles for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on analogs built upon this specific core, assessing how modifications influence their therapeutic potential.

Comparative Analysis of Therapeutic Potential

The therapeutic landscape of this compound analogs is broad. Here, we compare their performance in two major areas of investigation: antimicrobial and anticancer activities.

Antimicrobial Activity: Targeting Bacterial Enzymes

Bacterial resistance to existing antibiotics necessitates the discovery of novel anti-infective agents.[6] Analogs of this compound have shown promise, particularly as inhibitors of essential bacterial enzymes.

A notable study focused on a series of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA).[7] SrtA is a crucial enzyme that anchors virulence factors to the bacterial cell wall, making it an attractive target for anti-infective therapy. The inhibitory activities of several analogs from this study are summarized below.

Table 1: In Vitro Inhibitory Activity of Benzo[d]oxazole-7-carboxamide Analogs against S. aureus Sortase A [7]

Compound IDR (Substitution at 2-position)R' (Amide at 7-position)IC50 (µM)
1 Phenyli-butyl30.1
2 4-Fluorophenyli-butyl26.5
3 4-Chlorophenyli-butyl19.8
4 4-Bromophenyli-butyl24.1
5 4-Nitrophenyli-butyl28.9
6 PhenylPropyl44.2
7 PhenylCyclohexylmethyl35.6
pHMB (Control) --130

Data extracted from Fu et al., Bioorg. Med. Chem. Lett., 2016.[7]

Expertise & Experience: Interpreting the SAR

The data reveals critical structure-activity relationships.[7]

  • Indispensable 7-Position Substituent : The study highlights that the substituent at the 7-position is essential for inhibitory activity.

  • Influence of the 2-Position Aryl Group : Introducing electron-withdrawing groups (e.g., -F, -Cl, -Br) on the 2-phenyl ring generally enhances potency. Compound 3 (4-Chlorophenyl) exhibited the lowest IC50 value (19.8 µM), suggesting that this modification is favorable for binding to the SrtA active site.

  • Impact of the 7-Position Amide : The nature of the amide group at the 7-position also modulates activity. The iso-butyl amide appears to be optimal among the tested analogs, as seen by comparing compound 1 with compounds 6 and 7 .

Molecular docking studies revealed that the i-butyl amide group projects towards the β6/β7 loop-β8 substructure of SrtA, while the benzoxazole core sits within a hydrophobic pocket, creating an L-shaped conformation recognized by the enzyme.[7]

Anticancer Activity: Inducing Cell Apoptosis

The benzoxazole scaffold is a common feature in compounds designed as anticancer agents.[8][9] They can exert their effects through various mechanisms, including the inhibition of kinases and topoisomerases, or by inducing apoptosis.[8][9] While specific studies on this compound analogs are emerging, data from related benzoxazole derivatives provide a strong rationale for their investigation as anticancer agents.

For instance, a study on various benzoxazole derivatives identified compounds with potent activity against the human colorectal carcinoma cell line (HCT-116).[3]

Table 2: Anticancer Activity of Representative Benzoxazole Analogs against HCT-116 Cell Line [3]

Compound IDKey Structural FeaturesIC50 (µM)
Comp. 4 2-(3,4-dimethoxyphenyl)benzoxazole derivative39.9
Comp. 6 2-(3,4,5-trimethoxyphenyl)benzoxazole derivative24.5
Comp. 26 2-(2-hydroxyphenyl)benzoxazole derivative35.6
5-Fluorouracil (Control) -29.2

Data extracted from Kumar, B. et al., Beni-Suef Univ. J. Basic Appl. Sci., 2018.[3]

Expertise & Experience: Translating SAR to the 7-Carboxylate Scaffold

The anticancer activity is highly dependent on the substitution pattern.[3] The presence of multiple methoxy groups on an aryl substituent at the 2-position (Compound 6 ) significantly improved anticancer activity, even surpassing the standard drug 5-Fluorouracil.[3] An ortho-hydroxy group (Compound 26 ) also conferred potent activity.[3] This suggests that analogs of this compound bearing similar substituted aryl groups at the 2-position are promising candidates for anticancer drug discovery. The 7-carboxylate group itself can be further modified to amides or other bioisosteres to potentially enhance activity and improve pharmacokinetic properties.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols used to generate the comparative data are detailed below. These methods form a self-validating system for screening novel analogs.

Protocol: In Vitro Anticancer Screening (Sulforhodamine B Assay)

This assay is based on the ability of the Sulforhodamine B (SRB) protein dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). It provides a sensitive measure of cell density, and thus, cell proliferation and cytotoxicity.

Methodology: [3][10]

  • Cell Plating: Plate cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test analogs and a standard drug (e.g., 5-Fluorouracil) for 48 hours.

  • Cell Fixation: Discard the drug-containing media and fix the cells by gently adding 50 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with distilled water to remove TCA and air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • IC50 Calculation: Calculate the drug concentration causing 50% inhibition of cell growth (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology: [3]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a series of test tubes.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only). A standard antibiotic (e.g., ofloxacin) should be run in parallel.

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Visualizing Relationships and Workflows

Structure-Activity Relationship (SAR) Overview

The following diagram summarizes the key SAR findings for the therapeutic activity of benzoxazole analogs discussed in this guide.

SAR_Benzoxazole cluster_0 Benzoxazole Core cluster_1 Modifications & Activities Core 7 This compound Core 2 Pos2 Position 2 (Aryl Substitution) Core:f2->Pos2 Substitution at C2 Pos7 Position 7 (Amide Variation) Core:f0->Pos7 Modification of Carboxylate Anticancer Anticancer Activity (vs. HCT-116) Pos2->Anticancer Electron-donating groups (e.g., -OCH3) enhance activity Antimicrobial Antimicrobial Activity (vs. S. aureus SrtA) Pos2->Antimicrobial Electron-withdrawing groups (e.g., -Cl) enhance activity Pos7->Antimicrobial Bulk & type of amide (e.g., i-butyl) is critical

Caption: Key structure-activity relationships for benzoxazole analogs.

Experimental Workflow for Analog Screening

This workflow outlines a logical progression for evaluating the therapeutic potential of newly synthesized this compound analogs.

Screening_Workflow Start Synthesize Novel Analogs Primary_Screen Primary Screening (e.g., Single High Concentration) Start->Primary_Screen Cytotoxicity Cytotoxicity Assay (e.g., SRB Assay) Primary_Screen->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC Determination) Primary_Screen->Antimicrobial Dose_Response Dose-Response & IC50/MIC Determination Cytotoxicity->Dose_Response Active Hits Antimicrobial->Dose_Response Active Hits Mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assay) Dose_Response->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

A Strategic Guide to Profiling the Cross-Reactivity of Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, identifying a potent lead compound is only the beginning. A critical, and often challenging, subsequent step is to thoroughly characterize its selectivity. Off-target interactions can lead to unforeseen toxicities or a complex pharmacological profile that can derail a promising therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for conducting cross-reactivity studies, using Methyl benzo[d]oxazole-7-carboxylate, a heterocyclic compound with potential therapeutic applications, as a case study.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices.

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5][6] Given this broad bioactivity, a rigorous assessment of the selectivity of this compound is imperative to understand its therapeutic potential and de-risk its development.

The Imperative of Selectivity: Beyond the Primary Target

Selectivity is a cornerstone of modern drug design, aiming to maximize therapeutic efficacy while minimizing adverse effects.[7][8] A compound that interacts with multiple targets, a phenomenon known as polypharmacology, can have both beneficial and detrimental consequences. A comprehensive cross-reactivity profile allows for an informed assessment of these potential outcomes, guiding medicinal chemistry efforts to optimize selectivity and providing a clearer path to clinical development.[7][9]

A Tiered Approach to Cross-Reactivity Profiling

A robust cross-reactivity assessment employs a multi-faceted strategy, beginning with broad screening and progressing to more focused, mechanistic investigations. This tiered approach ensures a thorough evaluation while optimizing resources.

CrossReactivityWorkflow cluster_Phase1 Phase 1: Broad Panel Screening cluster_Phase2 Phase 2: Hit Validation & Orthogonal Confirmation cluster_Phase3 Phase 3: Functional & Phenotypic Characterization A Initial Target Discovery B Large-Scale Kinase Panel (>400 kinases) A->B Primary Screening C GPCR & Ion Channel Panels A->C Primary Screening D Other Target Classes (e.g., NHRs, Transporters) A->D Primary Screening E Dose-Response Confirmation (IC50/EC50 Determination) B->E Identified Hits C->E Identified Hits D->E Identified Hits F Cellular Thermal Shift Assay (CETSA) for Target Engagement E->F Potency & Cellular Engagement G Competition Binding Assays E->G H Cellular Signaling Pathway Analysis (e.g., Western Blot) F->H Confirmed Off-Targets G->H I Phenotypic Assays (e.g., Cytotoxicity, Apoptosis) H->I Functional Consequences

Caption: A multi-phase workflow for comprehensive cross-reactivity studies.

Phase 1: Broad Panel Screening for Unbiased Off-Target Discovery

The initial phase aims to cast a wide net to identify potential off-target interactions of this compound across major drug target families.

Kinase Profiling: A Critical First Pass

Rationale: The kinome represents one of the largest and most important classes of drug targets. The conserved ATP-binding site across many kinases makes them frequent off-targets for small molecules. Therefore, screening against a broad kinase panel is a standard and essential step in selectivity profiling.[9]

Experimental Protocol: In Vitro Radiometric Kinase Assay

  • Compound Preparation: A stock solution of this compound is prepared in 100% DMSO. A standard screening concentration is 1 to 10 µM.

  • Reaction Setup: In a multi-well plate, the recombinant kinase, a suitable substrate (e.g., a generic peptide), and [γ-³³P]ATP are combined in a kinase buffer.[10]

  • Reaction Initiation: The test compound is added to the reaction mixture. Positive (known inhibitor) and negative (DMSO vehicle) controls are included.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: The reaction is stopped, and the amount of ³³P incorporated into the substrate is quantified using a scintillation counter.[10]

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to the vehicle control.

GPCR and Ion Channel Panels: Assessing Other Key Target Classes

Rationale: G-protein coupled receptors (GPCRs) and ion channels are the targets for a large proportion of marketed drugs.[11][12] Off-target interactions with these proteins can lead to significant adverse effects, particularly cardiovascular and neurological toxicities.

Methodology: Screening against GPCR and ion channel panels is typically performed by specialized contract research organizations (CROs). These assays often rely on functional readouts such as intracellular calcium flux, cAMP levels, or changes in membrane potential.[11][13][14][15]

Phase 2: Hit Validation and Orthogonal Confirmation

Any potential "hits" from the initial broad screens require rigorous validation to eliminate false positives and to quantify the potency of the interaction.

Dose-Response Curves: Quantifying Potency

Rationale: A single-point inhibition value can be misleading. A full dose-response curve is essential to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which provides a quantitative measure of the compound's potency against the off-target.

Experimental Protocol:

  • The assay protocol from the primary screen is repeated with a serial dilution of this compound (e.g., 10-point, half-log dilutions).

  • The resulting data are plotted as percent inhibition versus the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response model.

Table 1: Hypothetical Dose-Response Data for this compound

TargetPrimary Target IC50 (µM)Off-Target IC50 (µM)Selectivity Ratio (Off-Target/Primary)
Kinase X0.15.252
Kinase Y0.115.8158
GPCR Z0.1> 50> 500
Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Milieu

Rationale: CETSA® is a powerful biophysical method that directly measures a compound's engagement with its target in a physiologically relevant cellular environment.[16][17] The principle is that ligand binding stabilizes the target protein against heat-induced denaturation.[18][19] This label-free technique provides crucial evidence that the compound can reach and interact with its target within the cell.[20]

Experimental Workflow:

CETSA_Workflow A Treat intact cells with compound or vehicle B Heat cell lysates to a range of temperatures A->B C Separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot, MS) C->D E Generate thermal stability curves to determine melting point shift D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol:

  • Cell Treatment: Culture cells to an appropriate density and treat with this compound or a vehicle control for a specified time.

  • Thermal Challenge: Aliquot the treated cells and heat them across a temperature gradient using a thermal cycler.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the amount of the soluble target protein remaining at each temperature using techniques like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples indicates target stabilization and therefore, engagement.[18]

Phase 3: Elucidating Functional Consequences

Confirming a direct binding interaction is not the endpoint. It is crucial to understand the functional consequences of this off-target engagement at a cellular level.

Signaling Pathway Modulation

Rationale: If an off-target is a kinase, for example, it is important to determine if the binding of this compound leads to an inhibition or activation of its downstream signaling pathway.

Methodology: Western Blotting for Phospho-proteins

  • Treat cells with the compound at concentrations relevant to the off-target IC50.

  • Prepare cell lysates and perform Western blotting using antibodies specific for the phosphorylated forms of known downstream substrates of the off-target kinase.

  • A change in the phosphorylation status of these substrates provides evidence of a functional consequence of the off-target interaction.

Comparative Analysis: Benchmarking Against Alternatives

To put the cross-reactivity profile of this compound into context, it should be compared with other relevant compounds, such as structural analogs or compounds with a similar primary target.

Table 2: Hypothetical Comparative Selectivity Profile

CompoundPrimary Target IC50 (nM)Off-Target Kinase X IC50 (µM)hERG Inhibition IC50 (µM)
This compound 1005.2> 30
Structural Analog A1500.82.5
Unrelated Compound B (Same Primary Target)80> 50> 50

This comparative data is invaluable for lead selection. In this hypothetical example, while Structural Analog A has similar primary target potency, its poor kinase selectivity and hERG liability would make this compound a more promising candidate.

Conclusion

A thorough and systematic evaluation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For a compound like this compound, with its origins in a biologically active scaffold, this process is particularly critical. By employing a tiered strategy that combines broad, unbiased screening with rigorous, orthogonal validation and functional cellular assays, researchers can build a comprehensive selectivity profile. This detailed understanding of on- and off-target interactions is fundamental to making informed decisions, mitigating risks, and ultimately, advancing the most promising and safest therapeutic candidates toward the clinic.

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of Methyl Benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of methyl benzo[d]oxazole-7-carboxylate (CAS No. 1086378-35-9). The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to protect laboratory personnel, the community, and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this and structurally similar chemical compounds.

Disclaimer: This guide is based on available hazard data and general best practices for chemical waste management. Specific institutional policies and local regulations may vary. You are required to consult your institution's Environmental Health & Safety (EHS) department and the most current Safety Data Sheet (SDS) for this chemical before proceeding with any disposal activities. Adherence to your organization's written Chemical Hygiene Plan is mandatory.[1][2]

Hazard Assessment and Waste Characterization

The foundational step in any disposal procedure is a thorough understanding of the chemical's hazards. This knowledge informs every subsequent action, from the selection of personal protective equipment to the final disposal pathway.

1.1 Known Hazards of this compound

Based on supplier safety information, this compound is classified with the following hazards.[3] A similar hazard profile is noted for related benzoxazole structures, reinforcing this assessment.[4][5]

Hazard AttributeDescriptionGHS Pictogram
Signal Word Warning
Acute Toxicity, Oral H302: Harmful if swallowed
alt text
Skin Corrosion/Irritation H315: Causes skin irritation
alt text
Serious Eye Damage/Irritation H319: Causes serious eye irritation
alt text
STOT - Single Exposure H335: May cause respiratory irritation
alt text

1.2 Regulatory Framework and Waste Determination

In the United States, chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] Concurrently, the Occupational Safety and Health Administration (OSHA) Laboratory Standard mandates that all laboratories establish a Chemical Hygiene Plan (CHP) detailing procedures for safe chemical handling and disposal.[2][9][10]

The first regulatory step is "hazardous waste determination".[7] A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][11]

For this compound:

  • It is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[11][12]

  • It does not meet the criteria for ignitability, corrosivity, or reactivity based on available data.[13]

  • Its classification as "Harmful if swallowed" (H302) indicates inherent toxicity.

Causality Behind the Choice: Due to its known hazards and the absence of comprehensive environmental fate data, all waste forms of this compound must be treated as hazardous chemical waste. This conservative approach is the cornerstone of laboratory safety and ensures compliance with the "cradle-to-grave" management principle mandated by RCRA.[6]

Personal Protective Equipment (PPE) for Safe Handling

Appropriate PPE is non-negotiable when handling the pure compound or its waste. The selection is directly dictated by the hazard assessment.

Equipment TypeSpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can cause irritation.[3][4]
Body Protection A fully buttoned laboratory coat.Shields skin and personal clothing from accidental spills.
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood.Mitigates the risk of inhaling dust, which may cause respiratory irritation.[3][4]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste from the point of generation to its removal from the laboratory.

Step 1: Waste Segregation

  • Action: Designate a specific waste stream for this compound and any materials grossly contaminated with it.

  • Causality: Never mix different chemical wastes unless explicitly directed by your EHS department.[14] Incompatible chemicals can react violently, generate toxic gases, or complicate the final disposal process, leading to increased risks and costs.[7] This compound should be segregated as a non-halogenated organic solid waste.

Step 2: Containerization

  • Action: Collect all waste, including contaminated items like weigh boats, gloves, and wipers, in a designated, compatible, and sealable container.

  • Container Specifications:

    • Material: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Ensure it is free of contamination.

    • Integrity: The container must be robust, leak-proof, and in good condition.[6][14]

    • Lid: The container must be kept tightly closed at all times except when actively adding waste.[6][15] This is a common point of regulatory failure and is critical for preventing spills and vapor release.

Step 3: Labeling

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • Label Content:

    • The words "HAZARDOUS WASTE" .

    • Full Chemical Name: "this compound". Do not use abbreviations or formulas.

    • Hazard Characteristics: Clearly indicate "Toxic" and "Irritant".

    • Generator Information: Your name, lab number, and contact information.

  • Causality: Proper labeling is mandated by law and is essential for communicating hazards to everyone who may handle the container, from lab colleagues to EHS personnel and final disposal technicians.[15]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container at or near the point of generation and under the direct control of the laboratory staff.

  • Causality: The SAA allows for the safe, temporary collection of waste within the lab before it is moved to a central storage facility.[15] This prevents the accumulation of large quantities of hazardous materials in the primary workspace. Ensure the storage location is away from heat sources, drains, and areas of high traffic.

Step 5: Arranging for Final Disposal

  • Action: Once the container is full or you are finished with the process, contact your institution's EHS department to schedule a waste pickup.

  • Causality: Final disposal must be handled by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7] These facilities use specialized methods like high-temperature incineration to destroy the chemical waste in an environmentally sound manner.[14] Never attempt to dispose of this chemical through standard trash or sewer systems.[16]

Emergency Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area and contact EHS.

  • Contain: For a small, manageable solid spill, prevent it from spreading. You can do this by carefully covering it with an absorbent material. Avoid generating dust.[4][16]

  • Clean-Up:

    • Don appropriate PPE as detailed in Section 2.

    • Carefully sweep the solid material into a dustpan or use absorbent pads for liquids. Do not use a dry paper towel, as this can create dust.

    • Place all contaminated cleanup materials (absorbent, gloves, etc.) into a new hazardous waste container.

  • Decontaminate: Clean the spill surface with an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[16]

  • Label & Dispose: Seal and label the container holding the spill cleanup debris as hazardous waste, detailing the spilled chemical and the cleanup materials used. Arrange for pickup with EHS.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

DisposalWorkflow Disposal Workflow for this compound generation Chemical is Generated or Becomes Unwanted characterize 1. Hazard Assessment Treat as Hazardous Waste (Toxic, Irritant) generation->characterize Is it waste? spill Spill Occurs generation->spill ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) characterize->ppe segregate 3. Segregate Waste Stream (Non-Halogenated Organic Solid) ppe->segregate Begin Handling containerize 4. Collect in a Labeled, Sealed, Compatible Container segregate->containerize store 5. Store in Lab's Satellite Accumulation Area (SAA) containerize->store Keep closed when not in use pickup 6. Contact EHS for Pickup and Final Disposal store->pickup Container is full spill_protocol Execute Spill Protocol: Alert, Contain, Clean, Package Debris as Waste spill->spill_protocol spill_protocol->containerize Debris becomes waste

Caption: Decision workflow for handling and disposing of chemical waste.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl benzo[d]oxazole-7-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of Methyl benzo[d]oxazole-7-carboxylate (CAS No. 1086378-35-9). As drug development professionals, our primary responsibility extends beyond achieving novel syntheses to ensuring the absolute safety of our personnel. This document moves beyond a simple checklist, delving into the causality behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.

Hazard Assessment & Risk Profile

Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. Based on supplier safety data and analysis of structurally similar benzoxazole derivatives, we can anticipate a specific set of risks associated with this compound.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.

The known and extrapolated hazards are summarized below. This data forms the logical foundation for the stringent protective measures outlined in this guide.

Hazard StatementGHS ClassificationCore Precautionary Directive
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[3][4]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Avoid all personal contact.[5] Wear impervious, chemical-resistant gloves and a fully-buttoned lab coat.[6][7]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Wear chemical safety goggles. A face shield should be used when there is a significant risk of splashing.[5][6][7]
H335: May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the generation of dusts or aerosols.[1][5][8]

The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final, critical barrier between a researcher and a chemical hazard. However, it must be integrated into a broader safety framework. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk at the source.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood for all weighing, handling, and reaction-setup procedures involving this compound. This contains vapors and fine particulates, preventing inhalation.[8][9]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling of all containers, and maintaining an uncluttered workspace are crucial. All personnel must be trained on the specific hazards of this compound before work begins.

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified in Section 1.

Primary Barrier: Eye and Face Protection

Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[5][10]

  • Standard Operation: At a minimum, ANSI Z87.1-compliant (or equivalent national standard) chemical splash goggles must be worn.[11] Standard safety glasses with side shields do not provide an adequate seal against fine dust or splashes.[5]

  • High-Risk Operations: When handling larger quantities (>10g) or performing vigorous reactions where splashing is possible, a full-face shield must be worn over chemical splash goggles.[6][11]

Secondary Barrier: Skin and Body Protection

The compound is a known skin irritant, necessitating a comprehensive barrier.[5][10]

  • Gloves: Disposable nitrile gloves are the standard for providing incidental splash protection.[11] Gloves must be inspected for tears or defects before each use. If direct contact occurs, gloves should be removed immediately using the proper technique (see Section 4), and hands should be washed. For prolonged tasks, consider consulting a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate.

  • Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required.[11] This protects street clothes and skin from contamination.

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect against spills.[11]

Tertiary Barrier: Respiratory Protection

If engineering controls (i.e., a fume hood) are properly used, respiratory protection is typically not required for routine handling. However, it becomes essential in specific scenarios:

  • Emergency Situations: In the event of a large spill outside of a fume hood.

  • Maintenance: When cleaning or servicing contaminated equipment. If respiratory protection is deemed necessary, a formal program that includes medical evaluation and fit-testing is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates must be used.[6][11]

Procedural Workflow for Safe Handling

A disciplined, sequential approach to preparation, handling, and cleanup is essential to prevent exposure and cross-contamination.

Protocol 1: Preparation and Donning PPE

This sequence is designed to ensure full protection before any chemical is handled.

  • Verify the chemical fume hood is operational and certified.

  • Assemble all necessary chemicals, glassware, and equipment inside the fume hood.

  • Don a full-length lab coat and ensure it is buttoned.

  • Don chemical splash goggles.

  • Don the correct size of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

G A 1. Verify Fume Hood B 2. Assemble Equipment A->B C 3. Don Lab Coat B->C D 4. Don Goggles C->D E 5. Don Gloves D->E G A 1. Remove Gloves B 2. Remove Lab Coat A->B C 3. Remove Goggles B->C D 4. Wash Hands C->D G Start Waste Generated IsSolid Solid or Liquid? Start->IsSolid SolidWaste Place in Labeled Hazardous Solid Waste Container IsSolid->SolidWaste Solid LiquidWaste Place in Labeled Hazardous Liquid Waste Container IsSolid->LiquidWaste Liquid IsSharp Is it a Sharp? SolidWaste->IsSharp IsSharp->SolidWaste No SharpWaste Place in Sharps Container IsSharp->SharpWaste Yes

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl benzo[d]oxazole-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl benzo[d]oxazole-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.